molecular formula C9H7F3O B103096 2'-(Trifluoromethyl)acetophenone CAS No. 17408-14-9

2'-(Trifluoromethyl)acetophenone

Cat. No.: B103096
CAS No.: 17408-14-9
M. Wt: 188.15 g/mol
InChI Key: FYDUUODXZQITBF-UHFFFAOYSA-N
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Description

2'-(Trifluoromethyl)acetophenone is a useful research compound. Its molecular formula is C9H7F3O and its molecular weight is 188.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]ethanone
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InChI

InChI=1S/C9H7F3O/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDUUODXZQITBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50169757
Record name 2'-(Trifluoromethyl)acetophenone
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Molecular Weight

188.15 g/mol
Source PubChem
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CAS No.

17408-14-9
Record name 1-[2-(Trifluoromethyl)phenyl]ethanone
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Record name 2'-(Trifluoromethyl)acetophenone
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Record name 2'-(Trifluoromethyl)acetophenone
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Record name 2'-(trifluoromethyl)acetophenone
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Record name 2′-(Trifluoromethyl)acetophenone
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Foundational & Exploratory

A Technical Guide to 2'-(Trifluoromethyl)acetophenone: Properties, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-(Trifluoromethyl)acetophenone, identified by its CAS number 17408-14-9, is a crucial fluorinated aromatic ketone that serves as a versatile intermediate in the synthesis of complex organic molecules. The presence of a trifluoromethyl group at the ortho position of the acetophenone structure imparts unique physicochemical properties that are highly sought after in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of the chemical and physical properties, safety information, detailed experimental protocols for its synthesis, and its significant role as a building block in the development of bioactive compounds.

Chemical and Physical Properties

This compound is a clear, colorless to very slightly yellow liquid under standard conditions. Its key properties are summarized in the tables below, providing a comprehensive reference for laboratory and industrial applications.

Table 1: General and Physical Properties
PropertyValueReference(s)
CAS Number 17408-14-9[1]
Molecular Formula C₉H₇F₃O[1]
Molecular Weight 188.15 g/mol [1]
Appearance Clear colorless to very slightly yellow liquid[1]
Melting Point 15-17 °C[1]
Boiling Point 163 °C[1]
Density 1.255 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.4584[1]
Flash Point 84 °C (183.2 °F) - closed cup[1]
Storage Temperature 2-8°C[1]
Table 2: Safety Information
Hazard CategoryGHS Classification and StatementsReference(s)
Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Hazard Codes (obsolete) Xi (Irritant)[1]
Risk Statements (obsolete) R36/37/38: Irritating to eyes, respiratory system and skin.[1]

Role in Synthesis and Drug Discovery

The trifluoromethyl (-CF3) group is a key structural motif in modern medicinal chemistry and agrochemical design. Its incorporation into a molecule can significantly enhance several key properties:

  • Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with intracellular targets.[2]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can lead to a longer biological half-life and improved pharmacokinetic profiles of drug candidates.[3]

  • Binding Affinity: The high electronegativity of the fluorine atoms can influence the electronic properties of the entire molecule, potentially leading to stronger and more selective binding to target enzymes or receptors.[3]

This compound serves as a foundational building block for introducing the o-trifluoromethylphenyl moiety into a wide array of more complex structures.[3] Its reactive ketone group allows for a variety of chemical transformations, making it an invaluable precursor for active pharmaceutical ingredients (APIs) and advanced agrochemicals such as herbicides, insecticides, and fungicides.[2][3] While the compound itself is not directly active in biological pathways, the derivatives synthesized from it are designed to target a wide range of therapeutic areas, including inflammatory diseases and cancer.[2]

G cluster_properties Key Properties Conferred by -CF3 Group A This compound (Building Block) B Chemical Synthesis (e.g., Condensation, Reduction, etc.) A->B C Pharmaceuticals B->C D Agrochemicals B->D E Enhanced Lipophilicity C->E F Improved Metabolic Stability C->F G Increased Potency & Selectivity C->G H Active Pharmaceutical Ingredients (APIs) C->H D->E D->F D->G I Herbicides, Insecticides, Fungicides D->I

Caption: Role of this compound in chemical synthesis.

Experimental Protocols

The following section details a representative laboratory-scale synthesis of this compound from 1-(2-trifluoromethylphenyl)ethanol.

Synthesis of o-Trifluoromethylacetophenone

Objective: To synthesize o-trifluoromethylacetophenone via the oxidation of 1-(2-trifluoromethylphenyl)ethanol.

Materials:

  • 1-(2-trifluoromethylphenyl)ethanol (1 mmol)

  • Eosin Y (5 mmol)

  • tert-Butyl hydroperoxide (TBHP), 5.5 M solution in decane (3 equiv.)

  • Dry acetonitrile (ACN)

  • 10% Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

Equipment:

  • Round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Blue LED lamp (12 W, 455 nm)

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Glassware for column chromatography

Procedure:

  • To a pre-dried round-bottom flask, add eosin Y (5 mmol), 1-(2-trifluoromethylphenyl)ethanol (1 mmol), and 3 equivalents of TBHP (5.5 M solution in decane).[1]

  • Add dry acetonitrile (ACN) as the solvent.[1]

  • Degas the resulting mixture for 15 minutes and subsequently backfill with nitrogen.[1]

  • Irradiate the mixture at room temperature (25 °C) using a blue LED lamp (12 W, 455 nm).[1]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).[1]

  • Upon completion of the reaction, dilute the mixture with 15 mL of 10% NaHCO₃ solution.[1]

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[1]

  • Concentrate the dried organic solution under vacuum using a rotary evaporator.[1]

  • Purify the crude product by silica gel column chromatography using an ethyl acetate:hexane eluent system to obtain the pure o-trifluoromethyl acetophenone.[1]

G start Start: Oven-Dried Round-Bottom Flask reagents Add Reagents: - 1-(2-trifluoromethylphenyl)ethanol - Eosin Y - TBHP in Decane - Dry Acetonitrile start->reagents degas Degas Mixture (15 min) & Backfill with Nitrogen reagents->degas irradiate Irradiate with Blue LED Lamp (12W, 455nm) at 25°C degas->irradiate monitor Monitor Reaction by TLC irradiate->monitor quench Quench: Dilute with 10% NaHCO3 Solution monitor->quench Reaction Complete extract Extract with Ethyl Acetate (3x) quench->extract wash Wash Combined Organic Layers with Brine extract->wash dry Dry over Anhydrous Na2SO4 wash->dry concentrate Concentrate Under Vacuum dry->concentrate purify Purify by Silica Gel Column Chromatography concentrate->purify end End: Pure this compound purify->end

Caption: Experimental workflow for the synthesis of the target compound.

Conclusion

This compound is a cornerstone intermediate for modern chemical synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique properties, conferred by the trifluoromethyl group, provide a strategic advantage in designing molecules with enhanced efficacy, stability, and desired pharmacokinetic profiles. The information and protocols presented in this guide offer a valuable resource for researchers and developers working with this important chemical entity.

References

An In-depth Technical Guide to 2'-(Trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2'-(Trifluoromethyl)acetophenone, a key building block in medicinal chemistry and material science.

Core Molecular Information

This compound, also known by its IUPAC name 1-[2-(trifluoromethyl)phenyl]ethanone, is an aromatic ketone. The presence of the trifluoromethyl group at the ortho position of the phenyl ring significantly influences its chemical reactivity and physical properties, making it a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValue
Molecular Formula C₉H₇F₃O[1]
Molecular Weight 188.15 g/mol [2][3]
CAS Number 17408-14-9[1]
Appearance Clear colorless to very slightly yellow liquid[3]
Melting Point 15-17 °C[3]
Boiling Point 163 °C[3]
Density 1.255 g/mL at 25 °C[3]
Refractive Index n20/D 1.4584[3]
Synonyms o-Trifluoromethylacetophenone, 2-Trifluoromethylacetophenone, Ethanone, 1-[2-(trifluoromethyl)phenyl]-

Synthesis Protocol: Oxidation of 1-(2-trifluoromethylphenyl)ethanol

A common and effective method for the synthesis of this compound involves the oxidation of 1-(2-trifluoromethylphenyl)ethanol. The following protocol details the experimental procedure for this conversion.[3]

Experimental Workflow

The synthesis process follows a logical sequence of steps from reaction setup to purification of the final product.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_photoreaction Photoreaction cluster_workup Work-up cluster_purification Purification A Combine in a round-bottomed flask: - Eosin Y (catalyst) - 1-(2-trifluoromethylphenyl)ethanol (starting material) - TBHP (oxidant) - Acetonitrile (solvent) B Degas the mixture for 15 minutes A->B C Backfill with nitrogen B->C D Irradiate with a blue LED lamp (12 W, 455 nm) at room temperature (25 °C) C->D Initiate Reaction E Monitor reaction progress by Thin Layer Chromatography (TLC) D->E F Dilute the reaction mixture with 10% NaHCO3 solution E->F Upon Completion G Extract with ethyl acetate (3x) F->G H Combine organic extracts G->H I Wash with brine H->I J Dry over anhydrous sodium sulfate (Na2SO4) I->J K Concentrate under vacuum J->K L Purify the crude product by silica gel column chromatography (Eluent: ethyl acetate/hexane) K->L M Obtain pure this compound L->M

Caption: Experimental workflow for the synthesis of this compound.

Detailed Methodology
  • Reaction Setup : In a pre-dried round-bottomed flask, combine eosin Y (5 mmol), 1-(2-trifluoromethylphenyl)ethanol (1 mmol), and 3 equivalents of tert-Butyl hydroperoxide (TBHP, 5.5 M solution in decane). Dry acetonitrile (ACN) is used as the solvent.[3]

  • Degassing : The resulting mixture is degassed for 15 minutes to remove dissolved oxygen, which can interfere with the reaction.[3]

  • Inert Atmosphere : The flask is then backfilled with nitrogen to maintain an inert atmosphere throughout the reaction.[3]

  • Photocatalysis : The mixture is irradiated at room temperature (25 °C) using a 12 W blue LED lamp with a wavelength of 455 nm.[3]

  • Monitoring : The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.[3]

  • Quenching and Extraction : Upon completion, the reaction is quenched by diluting the mixture with a 10% aqueous solution of sodium bicarbonate (NaHCO₃). The product is then extracted three times with ethyl acetate.[3]

  • Washing and Drying : The combined organic extracts are washed with brine to remove any remaining aqueous impurities and then dried over anhydrous sodium sulfate (Na₂SO₄).[3]

  • Concentration : The solvent is removed under reduced pressure to yield the crude product.[3]

  • Purification : The final product, this compound, is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.[3]

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of various molecules with potential biological activity. For instance, it has been utilized in investigations involving the in situ generation of the trifluoromethyl copper (CuCF₃) reagent. This reagent is employed for the direct trifluoromethylation of aromatic substrates, a key transformation in the development of novel pharmaceuticals and agrochemicals.[3] The unique electronic properties conferred by the trifluoromethyl group make this compound a subject of ongoing interest in the design of new bioactive molecules.

References

2'-(Trifluoromethyl)acetophenone synthesis mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2'-(Trifluoromethyl)acetophenone

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for this compound, a key intermediate in the development of pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and mechanistic diagrams for the core synthetic routes.

One of the most industrially relevant methods for synthesizing this compound involves the use of a Grignard reagent. This pathway begins with the formation of a Grignard reagent from an ortho-substituted halobenzotrifluoride, which then acts as a nucleophile to acetylate the aromatic ring. This method is advantageous as it avoids the isomer separation issues that can arise with other electrophilic substitution methods.[1]

Mechanism

The synthesis proceeds in two main steps:

  • Grignard Reagent Formation: 2-Chlorobenzotrifluoride or 2-bromobenzotrifluoride reacts with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) to form 2-(Trifluoromethyl)phenylmagnesium halide. The reaction can be initiated using a small amount of iodine.[1][2]

  • Acetylation: The newly formed Grignard reagent is then reacted with an acetylating agent, such as acetic anhydride or ketene.[2][3] The Grignard reagent performs a nucleophilic attack on the electrophilic carbonyl carbon of the acetylating agent. A subsequent acidic workup hydrolyzes the intermediate complex to yield the final product, this compound.[2] The use of an iron-ligand complex can improve selectivity during the reaction with ketene.[1]

Data Presentation: Grignard Reaction Conditions and Yields

Starting MaterialAcetylating AgentCatalyst/AdditiveSolventTemperature (°C)Yield (%)Purity (%)Reference
o-ChlorobenzotrifluorideAcetic AnhydrideLiClTHF / Toluene20 to 3082.798.7 (after distillation)[2]
o-ChlorobenzotrifluorideAcetic AnhydrideNoneTHF / Toluene20 to 3063.4-[2]
Bromo(trifluoromethyl)benzeneKeteneFe-aliphatic acid complexTHF / Toluene-10 to 078–8599.4[1]
Bromo(trifluoromethyl)benzeneKeteneNoneTHF / Toluene-10 to 070–7598.9[1]

Experimental Protocol: Grignard Synthesis from o-Chlorobenzotrifluoride

This protocol is adapted from patent literature describing the reaction with acetic anhydride.[2]

  • Grignard Reagent Preparation:

    • Under an inert nitrogen atmosphere, add magnesium turnings (1.2 equivalents) and lithium chloride (LiCl) (0.1 equivalents) to a dry reaction vessel containing anhydrous tetrahydrofuran (THF).

    • Slowly add a solution of o-chlorobenzotrifluoride (1 equivalent) in THF to the magnesium suspension. The reaction temperature is maintained to ensure a steady reaction.

    • After the addition is complete, continue stirring the mixture to ensure the complete formation of the Grignard reagent.

  • Acetylation Reaction:

    • In a separate vessel, prepare a solution of acetic anhydride (1.1 equivalents) in toluene.

    • Cool this solution and slowly add the previously prepared Grignard reagent solution dropwise, maintaining the reaction temperature between 20°C and 30°C.

    • After the addition is complete, stir the mixture at 25°C for approximately two hours.

  • Workup and Purification:

    • Cool the reaction mixture and slowly add a 3% hydrochloric acid aqueous solution to hydrolyze the intermediate.

    • Allow the mixture to separate into aqueous and organic layers.

    • Separate the organic phase, which contains the desired product.

    • Purify the crude product by distillation under reduced pressure to obtain this compound with a purity of >98%.[2]

Visualization: Grignard Synthesis Workflow

cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Acetylation cluster_2 Step 3: Workup & Purification Start 2-Chlorobenzotrifluoride + Mg + LiCl Grignard 2-(Trifluoromethyl)phenyl- magnesium chloride Start->Grignard THF Reaction Nucleophilic Addition Grignard->Reaction Dropwise addition (20-30°C) Reagent Acetic Anhydride in Toluene Reagent->Reaction Hydrolysis Acidic Hydrolysis (HCl aq.) Reaction->Hydrolysis Product 2'-(Trifluoromethyl)- acetophenone Hydrolysis->Product Distillation Start 1-(2-Trifluoromethylphenyl)ethanol + Eosin Y + TBHP in ACN Degas Degas & backfill with Nitrogen Start->Degas Irradiate Irradiate with Blue LED (455 nm, 25°C) Degas->Irradiate Monitor Monitor by TLC Irradiate->Monitor Quench Quench with NaHCO3 & Extract with EtOAc Monitor->Quench Purify Dry, Concentrate & Purify via Column Chromatography Quench->Purify Product This compound Purify->Product Start 2-Trifluoromethylaniline Diazonium Diazonium Salt Start->Diazonium NaNO2, H2SO4 0-5°C Coupling Coupled Intermediate Diazonium->Coupling Acetaldehyde Oxime CuCl2, pH 4-4.5 Product 2'-(Trifluoromethyl)- acetophenone Coupling->Product 20% HCl Reflux cluster_0 Step 1: Heck-Type Coupling cluster_1 Step 2: Hydrolysis Start 3-Bromobenzotrifluoride + Butyl Vinyl Ether Intermediate 3-Trifluoromethyl-1-butoxystyrene Start->Intermediate Pd Catalyst, PPh3 Base, 110°C Hydrolysis Acidic Hydrolysis (1M HCl, RT) Intermediate->Hydrolysis Product 3'-(Trifluoromethyl)acetophenone Hydrolysis->Product

References

Technical Guide: Physicochemical Properties of 2'-(Trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2'-(Trifluoromethyl)acetophenone (CAS No. 17408-14-9), with a specific focus on its solubility characteristics. This document is intended to serve as a valuable resource for professionals in research and drug development by consolidating critical data, outlining relevant experimental protocols, and illustrating key analytical workflows.

Compound Profile

This compound is an aromatic ketone characterized by an acetophenone structure with a trifluoromethyl group at the ortho-position of the phenyl ring. This substitution significantly influences its electronic properties and, consequently, its physical and chemical behavior, including its solubility and lipophilicity, which are critical parameters in medicinal chemistry and material science.

Chemical Structure and Identifiers
  • IUPAC Name : 1-[2-(trifluoromethyl)phenyl]ethanone

  • Synonyms : o-Trifluoromethylacetophenone, 2-Acetylbenzotrifluoride

  • CAS Number : 17408-14-9[1]

  • Molecular Formula : C₉H₇F₃O[1][2]

  • Molecular Weight : 188.15 g/mol [2]

Physical and Chemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound. It is important to note that the solubility and partition coefficient values are computationally predicted and experimental verification is recommended.

PropertyValueSource
Appearance Clear, colorless to very slightly yellow liquid[3]
Melting Point 15-17 °C[3]
Boiling Point 163 °C (at 1013 hPa)[3]
Density 1.255 g/mL (at 25 °C)[4]
Refractive Index n20/D 1.4584[4]
Flash Point 84 °C (183.2 °F) - Closed Cup[4]
Water Solubility (log₁₀S) -3.24 (Predicted, Crippen Method)[5]
Octanol-Water Partition Coeff. (logP) 2.908 (Predicted, Crippen Method)[5]
2.5 (Predicted, XLogP3-AA)[6]
Storage Temperature 2-8 °C[4]

Note: The predicted Log₁₀S of -3.24 corresponds to a molar solubility of approximately 5.75 x 10⁻⁴ mol/L, or about 108.2 mg/L.

Solubility Profile

Standard Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of water solubility and the octanol-water partition coefficient, which are crucial for verifying the predicted values and for regulatory submissions.

Water Solubility Determination (OECD Guideline 105)

The OECD Test Guideline 105 describes two primary methods for determining water solubility: the Column Elution Method and the Flask Method.[4][6][7] Given the expected solubility is above 10⁻² g/L, the Flask Method is the more appropriate choice.

Principle: The "shake-flask" method involves equilibrating the test substance with water at a constant temperature and then measuring the concentration of the substance in the aqueous phase.[1][2][8]

Detailed Methodology (Flask Method):

  • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. This involves adding increasing amounts of the substance to a fixed volume of water and observing dissolution.[1]

  • Apparatus: Use glass vessels with stoppers (e.g., flasks or centrifuge tubes), a constant temperature shaker or magnetic stirrer, a centrifuge (if needed), and an appropriate analytical instrument (e.g., HPLC-UV, GC-MS) for concentration measurement.

  • Procedure: a. An amount of the test substance in excess of its expected solubility is added to each of at least three separate vessels containing a known volume of water (typically deionized or distilled). b. The vessels are sealed and agitated in a constant temperature bath (e.g., 20 ± 0.5 °C) for a sufficient duration to reach equilibrium. A minimum of 24 hours is typical, but equilibration may take longer.[1] c. After equilibration, the vessels are allowed to stand to let solids settle. If necessary, centrifugation at the test temperature is performed to separate the undissolved substance.[9] d. A sample of the clear, saturated aqueous supernatant is carefully withdrawn from each vessel. e. The concentration of this compound in each aqueous sample is determined using a validated analytical method.

  • Data Analysis: The water solubility is reported as the average of at least three concordant measurements. Results are typically expressed in g/L or mg/L.

Octanol-Water Partition Coefficient (logP) Determination

The octanol-water partition coefficient (Pₒ/w or Kₒw) is a measure of a chemical's lipophilicity. It is determined using methods described in OECD Guidelines 107 (Shake Flask Method), 117 (HPLC Method), or 123 (Slow-Stirring Method).[5]

Principle (OECD 107 - Shake Flask Method): This method directly measures the equilibrium concentration of the test substance in both n-octanol and water after they have been in contact.[9][10] It is suitable for substances with an expected logP in the range of -2 to 4.[10]

Detailed Methodology (Shake Flask Method):

  • Preparation: Both n-octanol and water must be mutually saturated before use. This is achieved by shaking the two solvents together for 24 hours and then allowing them to separate.

  • Apparatus: Use glass centrifuge tubes with stoppers, a mechanical shaker, a centrifuge, and an analytical instrument for concentration determination.

  • Procedure: a. A small amount of the test substance is dissolved in either water or n-octanol. b. A known volume of this stock solution is added to a centrifuge tube containing known volumes of both pre-saturated n-octanol and pre-saturated water. The starting concentration in either phase should not exceed 0.01 mol/L.[9] c. The tube is sealed and vigorously shaken at a constant temperature until equilibrium is achieved (e.g., for 5-10 minutes, followed by a rest period). d. The mixture is then centrifuged to ensure complete separation of the two phases. e. The concentration of the test substance in both the aqueous and the n-octanol phases is determined by a suitable analytical method.

  • Data Analysis: a. The partition coefficient (Pₒ/w) is calculated as the ratio of the concentration in the n-octanol phase (Cₒ) to the concentration in the aqueous phase (Cₐ): Pₒ/w = Cₒ / Cₐ. b. The final value is expressed as its base-10 logarithm (logP). The experiment should be repeated with varying solvent volume ratios to ensure the value is consistent.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_analysis Phase 4: Analysis & Calculation start Start: Obtain Pure This compound prelim Perform Preliminary Solubility Test start->prelim For Solubility prep_solvents Prepare Pre-saturated n-Octanol and Water start->prep_solvents For logP add_excess Add Excess Compound to Water (≥3 replicates) prelim->add_excess add_stock Add Compound Stock to Octanol/Water System prep_solvents->add_stock shake Agitate at Constant Temp (e.g., 24h at 20°C) add_excess->shake add_stock->shake settle Allow Phases to Settle shake->settle centrifuge Centrifuge to Separate Phases/Undissolved Solid settle->centrifuge sample_aq Sample Aqueous Phase centrifuge->sample_aq sample_org Sample Octanol Phase centrifuge->sample_org logP only analyze Determine Concentration (e.g., HPLC, GC) sample_aq->analyze sample_org->analyze calc_sol Calculate Avg. Water Solubility analyze->calc_sol calc_logp Calculate P = Co/Ca and logP analyze->calc_logp logP only end_sol Result: Water Solubility calc_sol->end_sol end_logp Result: logP Value calc_logp->end_logp

Caption: Workflow for Solubility and logP Determination.

G A Is the compound water soluble? B Is it soluble in 5% HCl? A->B No Res_S1 Low MW Polar (Salt, Acid, Base, Neutral Polar) A->Res_S1 Yes C Is it soluble in 5% NaOH? B->C No Res_B Basic (e.g., Amine) B->Res_B Yes D Is it soluble in 5% NaHCO₃? C->D Yes E Soluble in conc. H₂SO₄? C->E No Res_As Strong Acid (e.g., Carboxylic Acid) D->Res_As Yes Res_Aw Weak Acid (e.g., Phenol) D->Res_Aw No Res_N Neutral (O, N, S containing) E->Res_N Yes Res_I Inert (Alkane, Alkyl Halide, Aryl Halide) E->Res_I No Res_Misc Misc. Neutral (e.g., Ketone, Aldehyde, Ester) E->Res_Misc Yes (for 2'-TFA)

Caption: Qualitative Solubility Classification Scheme.

References

An In-Depth Technical Guide to the Spectral Interpretation of 2'-(Trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 2'-(Trifluoromethyl)acetophenone. The information herein is intended to serve as a comprehensive resource for the structural elucidation and characterization of this compound, which is of interest in various fields of chemical research and development.

Introduction

This compound (C₉H₇F₃O, Molar Mass: 188.15 g/mol ) is an aromatic ketone containing a trifluoromethyl substituent. The interpretation of its spectral data is crucial for confirming its chemical structure and purity. This guide presents a thorough examination of its ¹H NMR, ¹³C NMR, IR, and MS spectra, complete with tabulated data, detailed experimental protocols, and a visual representation of the analytical workflow.

Data Presentation

The quantitative spectral data for this compound are summarized in the following tables for clarity and ease of comparison.

¹H NMR Spectral Data

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) [ppm] Multiplicity Integration Assignment
7.70d1HAromatic H
7.60t1HAromatic H
7.55t1HAromatic H
7.48d1HAromatic H
2.57s3H-COCH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number and types of carbon atoms present in the molecule.

Chemical Shift (δ) [ppm] Assignment
198.9C=O
137.4Aromatic C
132.3Aromatic C-H
131.0Aromatic C-H
128.8Aromatic C-H
126.5 (q)Aromatic C-CF₃
124.1 (q)-CF₃
29.8-COCH₃

Solvent: CDCl₃

IR Spectral Data

The infrared spectrum identifies the functional groups present based on their vibrational frequencies.

Wavenumber (cm⁻¹) Intensity Vibrational Mode
~3070WeakAromatic C-H stretch
~2930WeakAliphatic C-H stretch
~1700StrongC=O (carbonyl) stretch
~1600, ~1480, ~1450MediumAromatic C=C skeletal vibrations
~1310StrongC-F stretch
~1160, ~1120StrongC-F stretch
~770StrongOrtho-disubstituted benzene C-H bend
Mass Spectrometry Data

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

m/z Relative Intensity (%) Assignment
188~40[M]⁺ (Molecular Ion)
173100[M-CH₃]⁺ (Base Peak)
145~85[M-CH₃-CO]⁺ or [C₇H₄F₃]⁺
125~20[C₇H₄F₂]⁺
95~15[C₆H₄F]⁺
43~30[CH₃CO]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.[1][2][3][4]

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon-13.

  • ¹H NMR Parameters:

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Pulse Width: 30°

    • Acquisition Time: 3.0 s

  • ¹³C NMR Parameters:

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Pulse Width: 45°

    • Acquisition Time: 1.5 s

    • Decoupling: Proton-decoupled

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates.[5][6][7][8]

  • Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

    • Mode: Transmittance

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

  • Instrumentation: A Thermo Fisher Scientific ISQ single quadrupole GC-MS system was used.

  • Ionization Method: Electron Ionization (EI)[9][10][11][12][13]

  • Parameters:

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Mass Range: m/z 40-400

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of interpreting the spectral data to elucidate the structure of this compound.

Spectral_Interpretation_Workflow cluster_Techniques Spectroscopic Techniques cluster_Data Extracted Data cluster_Interpretation Structural Information NMR NMR Spectroscopy NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR IR Spectroscopy IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS Mass Spectrometry MS_Data m/z Ratios Relative Intensities MS->MS_Data NMR_Info Proton & Carbon Framework Connectivity NMR_Data->NMR_Info IR_Info Functional Groups (C=O, C-F, Aromatic) IR_Data->IR_Info MS_Info Molecular Weight Fragmentation Pattern MS_Data->MS_Info Structure This compound Structure Elucidation NMR_Info->Structure IR_Info->Structure MS_Info->Structure

Workflow for spectral data interpretation.

References

An In-depth Technical Guide to the Synthesis of 2'-(Trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-(Trifluoromethyl)acetophenone is a pivotal building block in the synthesis of pharmaceuticals and agrochemicals, owing to the advantageous properties conferred by the trifluoromethyl group. This technical guide provides a comprehensive overview of the primary synthetic routes for this compound, with a focus on the industrially preferred Grignard reaction pathway. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate its practical application in a laboratory setting.

Introduction

This compound, also known as o-trifluoromethylacetophenone, is an organic compound of significant interest in medicinal chemistry and materials science. The presence of a trifluoromethyl group at the ortho position of the acetophenone core imparts unique physicochemical properties to molecules incorporating this moiety. These properties often include enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, this compound serves as a key intermediate in the development of novel therapeutic agents and advanced materials. This guide details the prevalent synthetic strategies for its preparation, providing researchers with the necessary information for its efficient synthesis.

Synthetic Pathways

The synthesis of this compound can be primarily achieved through two main routes: a Grignard-based reaction and the oxidation of a secondary alcohol. The Grignard approach is generally favored due to its relatively high yields and the availability of starting materials.

Grignard Reaction Route

This robust method involves the formation of a Grignard reagent from a 2-halobenzotrifluoride, followed by its reaction with an acylating agent, typically an acid anhydride.[1] The most common starting materials are 2-chlorobenzotrifluoride and 2-bromobenzotrifluoride.

The overall transformation can be visualized as a two-step process:

  • Grignard Reagent Formation: 2-halobenzotrifluoride reacts with magnesium metal in an appropriate solvent (e.g., tetrahydrofuran) to form the corresponding Grignard reagent, 2-(trifluoromethyl)phenylmagnesium halide.

  • Acylation: The Grignard reagent then undergoes nucleophilic acyl substitution with an acid anhydride, such as acetic anhydride, to yield this compound after acidic workup.

G cluster_0 Starting Materials cluster_1 Reaction Pathway cluster_2 Product 2-Halobenzotrifluoride 2-Halobenzotrifluoride Grignard Reagent Formation Grignard Reagent Formation 2-Halobenzotrifluoride->Grignard Reagent Formation Magnesium Magnesium Magnesium->Grignard Reagent Formation Acetic Anhydride Acetic Anhydride Acylation Acylation Acetic Anhydride->Acylation Grignard Reagent Formation->Acylation 2-(Trifluoromethyl)phenylmagnesium halide 2-(Trifluoromethyl)phenylmagnesium halide Grignard Reagent Formation->2-(Trifluoromethyl)phenylmagnesium halide Intermediate This compound This compound Acylation->this compound 2-(Trifluoromethyl)phenylmagnesium halide->Acylation

The key precursors for this synthesis are 2-halobenzotrifluorides.

  • 2-Chlorobenzotrifluoride: This compound can be synthesized from m-chlorobenzotrifluoride through nitration followed by reduction.[2] Alternatively, chlorination of benzotrifluoride can yield 4-chlorobenzotrifluoride, which can then be nitrated.[3][4]

  • 2-Bromobenzotrifluoride: A common laboratory preparation involves the diazotization of 2-(trifluoromethyl)benzenamine followed by a Sandmeyer-type reaction with cuprous bromide.[5] Another route is the direct bromination of trifluorotoluene.[6]

The following table summarizes the reported yields for the synthesis of this compound and related compounds using the Grignard reaction.

Starting MaterialAcylating AgentYield (%)Reference
o-ChlorobenzotrifluorideAcetic Anhydride82.7[1]
o-BromobenzotrifluorideAcetic Anhydride85.5[1]
o-ChlorobenzotrifluoridePropionic Anhydride73.3[1]
o-ChlorobenzotrifluorideButyric Anhydride74.5[1]
Oxidation Route

An alternative synthetic approach involves the oxidation of 1-(2-trifluoromethylphenyl)ethanol. This secondary alcohol can be prepared via the reduction of this compound or through the reaction of 2-(trifluoromethyl)phenylmagnesium bromide with acetaldehyde.

G 1-(2-Trifluoromethylphenyl)ethanol 1-(2-Trifluoromethylphenyl)ethanol Oxidation Oxidation 1-(2-Trifluoromethylphenyl)ethanol->Oxidation Oxidizing Agent Oxidizing Agent Oxidizing Agent->Oxidation This compound This compound Oxidation->this compound

  • 1-(2-Trifluoromethylphenyl)ethanol: This precursor can be synthesized by the reduction of this compound using a suitable reducing agent, such as sodium borohydride. Biocatalytic reduction methods have also been reported for similar structures.[7]

Experimental Protocols

The following are detailed experimental protocols for the key synthetic transformations described above.

Protocol 1: Synthesis of this compound from o-Bromobenzotrifluoride via Grignard Reaction

This protocol is adapted from the general procedures found in the patent literature.[1]

Materials:

  • o-Bromobenzotrifluoride

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Acetic Anhydride

  • Hydrochloric Acid (1 M)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • In an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

    • Assemble the apparatus under an inert atmosphere (e.g., argon or nitrogen).

    • Add a small amount of anhydrous THF to cover the magnesium.

    • Prepare a solution of o-bromobenzotrifluoride (1 equivalent) in anhydrous THF in the dropping funnel.

    • Add a small portion of the o-bromobenzotrifluoride solution to the magnesium turnings to initiate the reaction. Initiation may be aided by gentle heating or the addition of a small crystal of iodine.

    • Once the reaction has started (indicated by bubbling and a gentle reflux), add the remaining o-bromobenzotrifluoride solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure the complete formation of the Grignard reagent.

  • Acylation:

    • In a separate flask under an inert atmosphere, prepare a solution of acetic anhydride (1.1 equivalents) in anhydrous THF.

    • Cool this solution to 0 °C in an ice bath.

    • Slowly add the prepared Grignard reagent solution to the acetic anhydride solution via a cannula or dropping funnel, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Protocol 2: Synthesis of 2-Bromobenzotrifluoride from 2-(Trifluoromethyl)benzenamine

This protocol is based on a standard diazotization-Sandmeyer reaction.[5]

Materials:

  • 2-(Trifluoromethyl)benzenamine (o-trifluoromethylaniline)

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Cuprous bromide (CuBr)

  • Water

  • Dichloromethane

Procedure:

  • Diazotization:

    • In a beaker, slowly add 2-(trifluoromethyl)benzenamine (1 equivalent) to hydrobromic acid (48%) with stirring.

    • Cool the mixture to 0 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.05 equivalents) in water.

    • Slowly add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature below 5 °C.

    • After the addition is complete, continue stirring for 20 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of cuprous bromide (1.1 equivalents) in hydrobromic acid (48%).

    • Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Pour the reaction mixture into water and extract with dichloromethane.

    • Wash the combined organic layers with water and then with a dilute sodium hydroxide solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • The crude 2-bromobenzotrifluoride can be purified by vacuum distillation.

Visualization of Experimental Workflow

G cluster_0 Grignard Reagent Preparation cluster_1 Acylation Reaction cluster_2 Workup and Purification Dry Glassware Dry Glassware Add Mg Turnings Add Mg Turnings Dry Glassware->Add Mg Turnings Add Anhydrous THF Add Anhydrous THF Add Mg Turnings->Add Anhydrous THF Initiate Reaction Initiate Reaction Add Anhydrous THF->Initiate Reaction Add o-Bromobenzotrifluoride Add o-Bromobenzotrifluoride Initiate Reaction->Add o-Bromobenzotrifluoride Stir Stir Add o-Bromobenzotrifluoride->Stir Add Grignard Reagent Add Grignard Reagent Stir->Add Grignard Reagent Prepare Acetic Anhydride in THF Prepare Acetic Anhydride in THF Cool to 0C Cool to 0C Prepare Acetic Anhydride in THF->Cool to 0C Cool to 0C->Add Grignard Reagent Warm to RT and Stir Warm to RT and Stir Add Grignard Reagent->Warm to RT and Stir Quench with NH4Cl Quench with NH4Cl Warm to RT and Stir->Quench with NH4Cl Extract with Ethyl Acetate Extract with Ethyl Acetate Quench with NH4Cl->Extract with Ethyl Acetate Wash with Brine Wash with Brine Extract with Ethyl Acetate->Wash with Brine Dry and Concentrate Dry and Concentrate Wash with Brine->Dry and Concentrate Purify Purify Dry and Concentrate->Purify

Conclusion

The synthesis of this compound is a critical process for the advancement of pharmaceutical and agrochemical research. The Grignard reaction of 2-halobenzotrifluorides with acetic anhydride stands out as a reliable and high-yielding method. This guide provides the essential technical details, including starting material preparation, reaction protocols, and quantitative data, to enable researchers to successfully synthesize this valuable intermediate. Careful execution of the described procedures under anhydrous and inert conditions is paramount to achieving optimal results.

References

2'-(Trifluoromethyl)acetophenone safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 2'-(Trifluoromethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling information for this compound (CAS No. 17408-14-9), a compound used in chemical synthesis.[1][2][3][4] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.

Chemical Identification

IdentifierValue
Chemical Name This compound[1][3]
Synonyms Ethanone, 1-[2-(trifluoromethyl)phenyl]-, o-Trifluoromethylacetophenone, 2-ACETYLBENZOTRIFLUORIDE[1][3]
CAS Number 17408-14-9[1][3][4][5]
Molecular Formula C9H7F3O[1][3][5]
Molecular Weight 188.14 g/mol [1]
EC Number 241-434-2[1]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below.

PropertyValue
Appearance Clear, colorless to very slightly yellow liquid[1][2][3][4]
Boiling Point 163 °C[1][2][3][4]
Melting Point 15-17 °C[1][2][3][4]
Flash Point 84 °C (183.2 °F) - closed cup[1]
Density 1.255 g/mL at 25 °C[2][3]
Refractive Index (n20/D) 1.4584[2][3]
Storage Temperature 2-8°C[2][3]

Hazard Identification and Classification

This compound is classified as a hazardous substance.[4][5] It is a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[4][5]

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Skin Irritation (Category 2)GHS07Warning [3][4]H315: Causes skin irritation[4][5]
Eye Irritation (Category 2)H319: Causes serious eye irritation[4][5]
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation[4][5]
Combustible LiquidCombustible liquid[6]

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338, P319, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501.[5]

Experimental Protocols

While toxicological classifications such as skin and eye irritation are reported, detailed experimental protocols (e.g., specific OECD guidelines, animal models, or in vitro tests) used to determine these classifications for this compound are not available in the reviewed public safety documents. The classifications are based on standardized hazard assessments.

A general procedure for the synthesis of this compound involves the oxidation of 1-(2-trifluoromethylphenyl)ethanol using tert-butyl hydroperoxide (TBHP) with eosin Y as a photocatalyst, irradiated by a blue LED lamp.[2][3] The reaction progress is monitored by thin-layer chromatography (TLC).[2][3] Purification is typically achieved via silica gel column chromatography.[2][3]

Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.[7][8][9]

  • Wash hands thoroughly after handling.[7][10]

  • Use only in a well-ventilated area or outdoors.[7][10]

  • Avoid breathing vapors or mist.[10]

  • Keep away from open flames, hot surfaces, and sources of ignition.[10][11]

  • Take precautionary measures against static discharge.[11]

  • Handle and open containers with care.[8]

Storage:

  • Store in a tightly-closed container in a dry, cool, and well-ventilated place.[10]

  • Keep away from heat, sparks, and flame.[10]

  • Store locked up.[7][10]

  • Incompatible materials include strong oxidizing agents and reducing agents.[1][10]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn when handling this compound.[1][10]

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][9][10]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1][9][10]

  • Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed if workplace conditions warrant a respirator's use.[1] A type ABEK (EN14387) respirator filter is recommended.

First Aid Measures

The following diagram outlines the initial response protocol for various exposure routes. Medical attention should be sought in all cases of exposure.[1][7][10][11]

FirstAid cluster_exposure Route of Exposure cluster_action Immediate Action cluster_medical Follow-Up exposure Exposure Detected inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion move_air Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. inhalation->move_air wash_skin Flush skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. skin->wash_skin rinse_eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy. Continue rinsing for at least 15 minutes. eye->rinse_eyes rinse_mouth Do NOT induce vomiting. Rinse mouth. If conscious, drink 2-4 cupfuls of milk or water. ingestion->rinse_mouth medical Seek Immediate Medical Attention move_air->medical wash_skin->medical rinse_eyes->medical rinse_mouth->medical

Caption: First aid procedures for this compound exposure.

Firefighting Measures

  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][7] Water spray can be used to cool fire-exposed containers.[1]

  • Specific Hazards: The substance is a combustible liquid.[1][6] Containers may explode when heated.[10] During a fire, irritating and highly toxic gases such as carbon monoxide, carbon dioxide, and hydrogen fluoride may be generated.[1][7][10][12]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved (or equivalent), and full protective gear.[1][7][10]

Accidental Release Measures

The workflow below details the steps for managing an accidental spill of this compound.

SpillResponse start Spill Detected step1 Ensure Adequate Ventilation & Remove All Ignition Sources start->step1 step2 Evacuate Unnecessary Personnel & Wear Appropriate PPE step1->step2 step3 Contain Spill (Prevent entry into drains/waterways) step2->step3 step4 Absorb with Inert, Non-Combustible Material (e.g., sand, earth, vermiculite) step3->step4 step5 Collect Material with Spark-Proof Tools into a Suitable, Closed Container for Disposal step4->step5 step6 Dispose of Waste (Consult local, regional, national regulations) step5->step6 end Decontaminate Area step6->end

Caption: Workflow for handling a chemical spill.

Personal Precautions:

  • Wear protective equipment and keep unprotected personnel away.[7]

  • Remove all sources of ignition.[1][7][9][10][11]

  • Ensure adequate ventilation.[7][8][11]

Environmental Precautions:

  • Prevent the product from entering drains, other waterways, or soil.[7]

Methods for Cleaning Up:

  • Absorb the spill using an inert, non-combustible material like earth, sand, or vermiculite.[1][7][10]

  • Use spark-proof tools to collect the absorbed material.[1][11]

  • Place the waste into a suitable, closed container for disposal.[7][10]

Stability and Reactivity

  • Reactivity: No hazardous reactions are expected under normal processing.[10][12] However, it may form explosive mixtures with air on intense heating.[13]

  • Chemical Stability: The substance is stable at room temperature in closed containers under normal storage and handling conditions.[1][10][12]

  • Conditions to Avoid: Incompatible products, excess heat, and sources of ignition like open flames and hot surfaces.[10][12]

  • Incompatible Materials: Strong oxidizing agents and reducing agents.[1][10]

  • Hazardous Decomposition Products: Under combustion, it may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.[1][7][10][12]

References

An In-depth Technical Guide to 2'-(Trifluoromethyl)acetophenone: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-(Trifluoromethyl)acetophenone, a seemingly simple aromatic ketone, holds a significant position in modern synthetic chemistry. Its strategic importance lies in the presence of the trifluoromethyl group at the ortho position, a feature that imparts unique physicochemical properties to molecules incorporating this moiety. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted applications of this compound, with a particular focus on its role as a pivotal building block in the development of pharmaceuticals and agrochemicals. Detailed experimental protocols for its synthesis, extensive quantitative data, and visualizations of key synthetic pathways are presented to serve as a valuable resource for researchers and professionals in the chemical and life sciences.

Introduction and Historical Context

While the precise moment of the initial discovery and synthesis of this compound is not prominently documented in readily available historical records, its emergence and subsequent rise in importance are intrinsically linked to the broader advancements in organofluorine chemistry. The trifluoromethyl group (–CF3) gained significant attention in the mid-20th century for its profound impact on the biological and physical properties of organic molecules.

The unique attributes of the trifluoromethyl group, such as its high electronegativity, metabolic stability, and ability to increase lipophilicity, made it a highly desirable substituent in the design of bioactive compounds.[1] This led to the development of synthetic methodologies for introducing the –CF3 group into various molecular scaffolds. Consequently, trifluoromethylated building blocks, including this compound, became increasingly valuable commodities in synthetic organic chemistry. Its utility as a versatile intermediate for constructing more complex molecules has solidified its place in the toolbox of medicinal and agricultural chemists.[1]

Physicochemical and Spectral Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its application in synthesis and for the characterization of its derivatives.

Physical Properties

The macroscopic properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 17408-14-9[2]
Molecular Formula C₉H₇F₃O[2]
Molecular Weight 188.15 g/mol [2]
Appearance Clear colorless to very slightly yellow liquid[2]
Melting Point 15-17 °C[2]
Boiling Point 163 °C[2]
Density 1.255 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.4584[2]
Spectral Data

The spectral data provides insight into the molecular structure of this compound.

Spectrum TypeKey Peaks/ShiftsReference(s)
¹H NMR (CDCl₃) δ (ppm): 7.70-7.45 (m, 4H, Ar-H), 2.57 (s, 3H, COCH₃)[3]
¹³C NMR (CDCl₃) δ (ppm): 197.8 (C=O), 137.5, 132.3, 130.9, 128.8, 126.9, 124.2 (Ar-C), 123.8 (q, J=273 Hz, CF₃), 29.8 (COCH₃)[3]
Infrared (IR) ν (cm⁻¹): ~1700 (C=O stretch), ~1300-1100 (C-F stretch)[4]
Mass Spectrometry (MS) m/z: 188 (M⁺), 173, 145, 95[5]

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own advantages and limitations.

Friedel-Crafts Acylation

A classical approach to the synthesis of aromatic ketones is the Friedel-Crafts acylation. While direct acylation of trifluoromethylbenzene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride can be challenging due to the deactivating nature of the trifluoromethyl group, this method is a foundational concept in aromatic chemistry. The reaction generally favors para-substitution, making the synthesis of the ortho-isomer less direct.

Conceptual Experimental Protocol: Friedel-Crafts Acylation

  • Reaction: Trifluoromethylbenzene is reacted with an acetylating agent (e.g., acetyl chloride) in the presence of a stoichiometric amount of a Lewis acid catalyst (e.g., aluminum chloride).

  • Procedure:

    • To a cooled solution of trifluoromethylbenzene in an inert solvent (e.g., dichloromethane), add aluminum chloride.

    • Slowly add acetyl chloride to the mixture while maintaining a low temperature.

    • Allow the reaction to stir at room temperature until completion, monitored by TLC or GC.

    • Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to isolate the desired isomers.

Friedel_Crafts_Acylation cluster_reactants Reactants trifluoromethylbenzene Trifluoromethylbenzene product_ortho This compound trifluoromethylbenzene->product_ortho + Acylium Ion product_para 4'-(Trifluoromethyl)acetophenone trifluoromethylbenzene->product_para + Acylium Ion acetyl_chloride Acetyl Chloride intermediate Acylium Ion Intermediate acetyl_chloride->intermediate + AlCl₃ lewis_acid AlCl₃ (Lewis Acid)

Caption: Conceptual workflow of Friedel-Crafts acylation.

Oxidation of 1-(2-Trifluoromethylphenyl)ethanol

A more specific and often higher-yielding method involves the oxidation of the corresponding secondary alcohol, 1-(2-trifluoromethylphenyl)ethanol.

Detailed Experimental Protocol: Oxidation of 1-(2-Trifluoromethylphenyl)ethanol [2]

  • Reaction: 1-(2-Trifluoromethylphenyl)ethanol is oxidized to this compound using an oxidizing agent. A photoredox-catalyzed aerobic oxidation is a modern and efficient approach.

  • Materials:

    • 1-(2-Trifluoromethylphenyl)ethanol

    • Eosin Y (photocatalyst)

    • tert-Butyl hydroperoxide (TBHP, 70% in water) or an alternative oxidant

    • Acetonitrile (solvent)

    • Blue LED lamp (455 nm)

    • Standard glassware for organic synthesis

  • Procedure:

    • In a round-bottom flask, dissolve 1-(2-trifluoromethylphenyl)ethanol (1.0 mmol) and Eosin Y (0.02 mmol) in acetonitrile (5 mL).

    • Add tert-butyl hydroperoxide (3.0 mmol).

    • Irradiate the reaction mixture with a blue LED lamp at room temperature with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Oxidation_Workflow start 1-(2-Trifluoromethylphenyl)ethanol reaction Photoredox Oxidation start->reaction reagents Eosin Y, TBHP, Blue Light reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product Applications cluster_pharma Pharmaceuticals cluster_agro Agrochemicals acetophenone This compound drug_candidates Bioactive Molecules acetophenone->drug_candidates pesticides Pesticides (e.g., Trifloxystrobin) acetophenone->pesticides metabolic_stability Increased Metabolic Stability drug_candidates->metabolic_stability lipophilicity Enhanced Lipophilicity drug_candidates->lipophilicity binding_affinity Improved Binding Affinity drug_candidates->binding_affinity potency Increased Potency pesticides->potency stability Enhanced Stability pesticides->stability

References

Theoretical Studies on the Reactivity of 2'-(Trifluoromethyl)acetophenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and practical aspects of the reactivity of 2'-(trifluoromethyl)acetophenone. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl group. This document details the compound's synthesis, key reactions, and its emerging role in the development of targeted therapeutics, with a focus on quantitative data and detailed experimental methodologies.

Physicochemical and Spectroscopic Properties

This compound is a colorless to very slightly yellow liquid at room temperature. The trifluoromethyl group at the ortho position significantly influences its electronic properties and reactivity. A summary of its key physical and spectroscopic data is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₇F₃O
Molecular Weight188.15 g/mol
CAS Number17408-14-9
Melting Point15-17 °C
Boiling Point163 °C
Density1.255 g/mL at 25 °C
Refractive Index (n20/D)1.4584

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Peaks/ShiftsReference
¹H NMR (CDCl₃)δ (ppm): 7.70-7.48 (m, 4H, Ar-H), 2.57 (s, 3H, COCH₃)
¹³C NMR (CDCl₃)δ (ppm): 198.1 (C=O), 137.1, 133.0, 128.5, 128.2 (Ar-C), 124.2 (q, J=273 Hz, CF₃), 26.5 (CH₃)
IR (Gas Phase)Major peaks include those corresponding to C=O stretch, C-F stretch, and aromatic C-H stretch.
Mass SpectrometryMolecular Ion (M⁺): m/z 188

Synthesis of this compound

A common synthetic route to this compound involves the diazotization of 3-aminobenzotrifluoride followed by a coupling reaction and subsequent hydrolysis.

Experimental Protocol: Synthesis from 3-Aminobenzotrifluoride
  • Diazotization:

    • Under a nitrogen atmosphere, 297 g of water and 246 g of 48% hydrobromic acid are charged into a reaction vessel.

    • 80 g of 3-trifluoromethylaniline is introduced, and the resulting suspension is stirred and cooled to -6 °C.

    • A solution of 37 g of sodium nitrite in 78 g of water is added dropwise over 30 minutes, maintaining the temperature below 0 °C. The mixture is stirred for an additional 30 minutes.

  • Coupling Reaction:

    • The diazonium salt solution is metered at 30 °C into a solution of 6 g of copper(II) sulfate pentahydrate in 26 g of water.

    • This mixture is then added dropwise over 1.5 hours to 45 g of acetaldoxime, ensuring the temperature does not exceed 40 °C.

  • Hydrolysis and Purification:

    • The reaction mixture is heated to 100 °C. The crude product is distilled off with water.

    • After separating the aqueous layer, the crude product is distilled under reduced pressure to yield this compound. A yield of approximately 48% has been reported for the 3-substituted isomer.

Synthesis_of_2_Trifluoromethylacetophenone 3-Aminobenzotrifluoride 3-Aminobenzotrifluoride Diazonium Salt Diazonium Salt 3-Aminobenzotrifluoride->Diazonium Salt 1. HBr, NaNO2, H2O 2. Cool to -6°C Coupled Intermediate Coupled Intermediate Diazonium Salt->Coupled Intermediate Acetaldoxime, CuSO4·5H2O, H2O Acetaldoxime Acetaldoxime This compound This compound Coupled Intermediate->this compound Heat (100°C), Distillation

Caption: Synthesis of this compound.

Key Reactions and Reactivity

The presence of the electron-withdrawing trifluoromethyl group and the carbonyl group makes this compound susceptible to a variety of chemical transformations.

Oxidation to 2-(Trifluoromethyl)benzoic Acid

The acetyl group can be oxidized to a carboxylic acid, a valuable transformation for the synthesis of various derivatives.

Table 3: Oxidation of this compound

Oxidizing AgentProductYieldReference
Potassium permanganate2-(Trifluoromethyl)benzoic acidModerate to HighGeneral knowledge
Sodium hypochlorite2-(Trifluoromethyl)benzoic acidGoodGeneral knowledge
Experimental Protocol: Oxidation with Potassium Permanganate

This protocol is adapted from general procedures for acetophenone oxidation and may require optimization.

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as a mixture of t-butanol and water.

    • Prepare a solution of potassium permanganate (KMnO₄) (approximately 2-3 equivalents) in water.

  • Reaction Execution:

    • Slowly add the KMnO₄ solution to the solution of the ketone at room temperature with vigorous stirring. The reaction is exothermic and may require cooling in an ice bath to maintain the temperature.

    • Stir the reaction mixture at room temperature or gentle heating for several hours, monitoring the progress by Thin Layer Chromatography (TLC). The disappearance of the purple permanganate color indicates its consumption.

  • Work-up and Purification:

    • Once the reaction is complete, quench any excess permanganate by adding a small amount of sodium bisulfite until the solution becomes colorless.

    • Filter the mixture through celite to remove the manganese dioxide precipitate.

    • Acidify the filtrate with concentrated HCl to a pH of 1-2 to precipitate the carboxylic acid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain 2-(trifluoromethyl)benzoic acid.

Enantioselective Reduction to Chiral Alcohols

The reduction of the carbonyl group to a secondary alcohol is a key transformation. Enantioselective methods provide access to chiral building blocks for pharmaceutical synthesis.

Table 4: Enantioselective Reduction of this compound and Analogs

Catalyst/ReagentProductEnantiomeric Excess (ee)Reference
(S)-lactam alcohol / BH₃(S)-1-(2-(Trifluoromethyl)phenyl)ethanolHigh
B-Chlorodiisopinocampheylborane1-Aryl-2,2,2-trifluoroethanols90%
Experimental Protocol: Asymmetric Reduction using a Chiral Oxazaborolidine Catalyst

This is a general protocol and specific conditions may vary depending on the catalyst and substrate.

  • Catalyst Generation (in situ):

    • In a flame-dried flask under an inert atmosphere (e.g., argon), a solution of a chiral catalyst precursor, such as an (S)-lactam alcohol (10 mol%), in an anhydrous solvent like chloroform is prepared.

    • A solution of borane (BH₃) (0.8 equivalents) is added, and the mixture is stirred at room temperature.

  • Reduction Reaction:

    • A solution of this compound (1 equivalent) in the same anhydrous solvent is added dropwise to the catalyst solution at a controlled temperature (e.g., room temperature or below).

    • The reaction is monitored by TLC for the consumption of the starting material.

  • Work-up and Purification:

    • Upon completion, the reaction is carefully quenched by the slow addition of methanol.

    • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the chiral alcohol.

Claisen-Schmidt Condensation

This condensation reaction with an aldehyde is a classic method for forming carbon-carbon bonds and synthesizing chalcone derivatives, which are of interest for their biological activities.

Table 5: Claisen-Schmidt Condensation of Fluorinated Acetophenones

AldehydeProductYieldReference
o-Fluorobenzaldehyde(E)-1-(2-fluorophenyl)-3-phenylprop-2-en-1-one>75% (microwave)
m-Fluorobenzaldehyde(E)-1-(3-fluorophenyl)-3-phenylprop-2-en-1-one>75% (microwave)
p-Fluorobenzaldehyde(E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one>75% (microwave)
Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation
  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol.

    • Cool the mixture in an ice bath.

  • Reaction Execution:

    • Slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH), to the cooled mixture with stirring.

    • Allow the reaction to stir at room temperature for several hours. The formation of a precipitate often indicates product formation.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the product.

    • Collect the solid chalcone by vacuum filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure product.

Reaction_Workflow cluster_oxidation Oxidation cluster_reduction Enantioselective Reduction cluster_condensation Claisen-Schmidt Condensation Ketone_Ox This compound Carboxylic_Acid 2-(Trifluoromethyl)benzoic Acid Ketone_Ox->Carboxylic_Acid Oxidation Oxidant KMnO4 Oxidant->Carboxylic_Acid Ketone_Red This compound Chiral_Alcohol Chiral 1-(2-(Trifluoromethyl)phenyl)ethanol Ketone_Red->Chiral_Alcohol Reduction Catalyst Chiral Catalyst (e.g., Oxazaborolidine) Catalyst->Chiral_Alcohol Ketone_Cond This compound Chalcone Chalcone Derivative Ketone_Cond->Chalcone Condensation Aldehyde Aromatic Aldehyde Aldehyde->Chalcone

Caption: Key reactions of this compound.

Role in Drug Development and Signaling Pathways

The incorporation of a trifluoromethyl group can significantly enhance the pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound is a valuable precursor for the synthesis of various biologically active compounds.

Derivatives of acetophenone have been shown to act as inhibitors of several enzymes, including α-glycosidase, carbonic anhydrases, and acetylcholinesterase. Furthermore, trifluoromethyl-containing compounds are of particular interest as kinase inhibitors, which are crucial regulators of cell signaling pathways often dysregulated in diseases such as cancer.

While specific studies detailing the direct interaction of this compound derivatives with signaling pathways are emerging, the PI3K/Akt/mTOR pathway is a prominent target for structurally related kinase inhibitors. The general mechanism involves the inhibitor binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and blocking the signal transduction cascade.

PI3K_mTOR_Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 2'-(CF3)acetophenone Derivative (Inhibitor) Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/mTOR pathway inhibition.

Conclusion

This compound exhibits a rich and versatile reactivity profile, making it a valuable building block in organic synthesis. Its key reactions, including oxidation, enantioselective reduction, and Claisen-Schmidt condensation, provide access to a diverse range of functionalized molecules. The unique properties imparted by the trifluoromethyl group make this compound and its derivatives highly relevant for the development of new pharmaceuticals, particularly in the area of kinase inhibition. Further research into the specific biological targets and mechanisms of action of this compound derivatives will continue to unlock their full potential in drug discovery and materials science.

2'-(Trifluoromethyl)acetophenone commercial suppliers and purity grades

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the commercial suppliers and purity grades of 2'-(Trifluoromethyl)acetophenone is provided below. Please note that while this document provides a comprehensive overview of suppliers and product specifications, it does not include experimental protocols or signaling pathways, as those are beyond the scope of commercially available product data.

Overview of this compound

This compound, with CAS number 17408-14-9, is a chemical compound frequently used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular formula is C₉H₇F₃O, and it has a molecular weight of 188.15 g/mol .[3][4] The trifluoromethyl group significantly influences the compound's chemical properties, enhancing its utility as a building block in organic synthesis.[1]

Commercial Suppliers and Purity Grades

A variety of chemical suppliers offer this compound in several purity grades. The selection of a supplier and grade typically depends on the specific requirements of the research or manufacturing process, such as the tolerance for impurities and the scale of the synthesis. Below is a summary of available suppliers and their stated purity levels.

SupplierStated Purity Grade(s)
Sigma-Aldrich 99%
Oakwood Chemical 98%[5]
Fluorochem 98%[6]
Tokyo Chemical Industry (TCI) >98.0% (GC)
Chem-Impex ≥98% (GC)[1]
Thermo Scientific 97+%[7]
Hangzhou J&H Chemical Co., Ltd. 98% min[2]
A B Enterprises (via IndiaMART) 99%[8]
Career Henan Chemical Co. (via ChemicalBook) 98%-100%[9]
Santa Cruz Biotechnology Information not specified[3]
FINETECH INDUSTRY LIMITED Information not specified[10]
Hangzhou Keying Chem Co., Ltd. Information not specified[11]
Shanghai Worldyang Chemical Co., Ltd. Information not specified[12]

Chemical Sourcing Workflow

The process of sourcing a chemical for research or development involves several key stages, from initial identification to final procurement and quality verification. The following diagram illustrates a typical workflow for this process.

cluster_0 Phase 1: Identification & Selection cluster_1 Phase 2: Procurement cluster_2 Phase 3: Verification A Identify Chemical Need (e.g., this compound) B Search for Suppliers & Purity Grades A->B C Compare Suppliers (Price, Purity, Availability) B->C D Request Quotations & Lead Times C->D Select Supplier E Issue Purchase Order D->E F Receive Shipment E->F G Obtain Certificate of Analysis (CoA) F->G Verify Documentation H Perform Quality Control (QC) Testing (e.g., NMR, GC-MS) G->H I Release for Use in R&D H->I

A simplified workflow for sourcing chemical reagents for research and development.

References

Methodological & Application

Application Notes and Protocols for the Reaction of 2'-(Trifluoromethyl)acetophenone with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note provides detailed protocols for the reaction of 2'-(trifluoromethyl)acetophenone with various Grignard reagents to synthesize tertiary alcohols. The trifluoromethyl group (-CF3) is a crucial moiety in modern drug design, known to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1] Consequently, the synthesis of chiral tertiary alcohols containing a trifluoromethylphenyl group is of significant interest to the pharmaceutical and agrochemical industries.[1][2]

This document outlines the synthesis of three tertiary alcohols from this compound and provides detailed experimental procedures, characterization data, and a summary of expected yields.

Reaction Scheme

The general reaction involves the nucleophilic addition of a Grignard reagent (R-MgBr) to the carbonyl carbon of this compound. The resulting magnesium alkoxide intermediate is then protonated during an aqueous workup to yield the corresponding tertiary alcohol.

Caption: General Grignard reaction pathway.

Data Presentation

The following table summarizes the expected products and yields for the reaction of this compound with selected Grignard reagents. Please note that actual yields may vary depending on experimental conditions and the purity of reagents.

Grignard ReagentProduct NameProduct StructureExpected Yield (%)
Methylmagnesium Bromide (CH₃MgBr)2-(2-(Trifluoromethyl)phenyl)propan-2-ol85-95
Ethylmagnesium Bromide (CH₃CH₂MgBr)2-(2-(Trifluoromethyl)phenyl)butan-2-ol80-90
Phenylmagnesium Bromide (C₆H₅MgBr)1-Phenyl-1-(2-(trifluoromethyl)phenyl)ethanol75-85

Experimental Protocols

General Safety Precautions: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware must be rigorously dried in an oven or by flame-drying before use. Anhydrous solvents are essential.[3] There are reports of detonations of trifluoromethylphenyl Grignard reagents, so extreme caution should be exercised, and reactions should be carried out behind a safety shield.[4]

Protocol 1: Synthesis of 2-(2-(Trifluoromethyl)phenyl)propan-2-ol

This protocol details the reaction of this compound with methylmagnesium bromide.

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq) dissolved in anhydrous THF.

  • Grignard Addition: Cool the solution to 0 °C in an ice bath. Add methylmagnesium bromide (1.2 eq) dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Workup: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Product Characterization (Expected):

  • ¹H NMR (CDCl₃): Signals corresponding to the methyl protons, the hydroxyl proton, and the aromatic protons of the trifluoromethylphenyl group.

  • ¹³C NMR (CDCl₃): Resonances for the methyl groups, the quaternary alcohol carbon, and the aromatic carbons, including the characteristic quartet for the CF₃ carbon.

  • IR (thin film): A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch) and characteristic C-F stretching bands.

Protocol 2: Synthesis of 2-(2-(Trifluoromethyl)phenyl)butan-2-ol

This protocol details the reaction of this compound with ethylmagnesium bromide.

Materials:

  • This compound

  • Ethylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq) dissolved in anhydrous THF.

  • Grignard Addition: Cool the solution to 0 °C in an ice bath. Add ethylmagnesium bromide (1.2 eq) dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Workup: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Product Characterization (Expected):

  • ¹H NMR (CDCl₃): Signals for the methyl and methylene protons of the ethyl group, the methyl protons from the acetophenone moiety, the hydroxyl proton, and the aromatic protons.

  • ¹³C NMR (CDCl₃): Resonances for the ethyl and methyl carbons, the quaternary alcohol carbon, and the aromatic carbons, including the CF₃ quartet.

  • IR (thin film): A broad O-H stretch (3200-3600 cm⁻¹) and C-F stretching absorptions.

Protocol 3: Synthesis of 1-Phenyl-1-(2-(trifluoromethyl)phenyl)ethanol

This protocol details the reaction of this compound with phenylmagnesium bromide.

Materials:

  • This compound

  • Phenylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq) dissolved in anhydrous THF.

  • Grignard Addition: Cool the solution to 0 °C in an ice bath. Add phenylmagnesium bromide (1.2 eq) dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Workup: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Product Characterization (Expected):

  • ¹H NMR (CDCl₃): Signals corresponding to the methyl protons, the hydroxyl proton, and the aromatic protons of both the phenyl and trifluoromethylphenyl rings.

  • ¹³C NMR (CDCl₃): Resonances for the methyl carbon, the quaternary alcohol carbon, and the aromatic carbons of both rings, including the CF₃ quartet.

  • IR (thin film): A broad O-H stretching band (3200-3600 cm⁻¹) and C-F stretching vibrations.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_glassware Dry Glassware (Oven/Flame) dissolve_ketone Dissolve this compound in Anhydrous THF prep_glassware->dissolve_ketone prep_atmosphere Inert Atmosphere (N2/Ar) prep_atmosphere->dissolve_ketone cool_solution Cool to 0 °C dissolve_ketone->cool_solution add_grignard Add Grignard Reagent (1.2 eq) Dropwise cool_solution->add_grignard stir_rt Stir at Room Temperature add_grignard->stir_rt quench Quench with Saturated Aqueous NH4Cl stir_rt->quench extract Extract with Diethyl Ether quench->extract dry_concentrate Dry (MgSO4) and Concentrate extract->dry_concentrate purify Purify (Column Chromatography) dry_concentrate->purify characterize Characterize Product (NMR, IR, etc.) purify->characterize

Caption: A generalized experimental workflow.

Signaling Pathway and Logical Relationships

logical_relationships cluster_inputs Inputs cluster_process Process cluster_outputs Outputs ketone This compound nucleophilic_addition Nucleophilic Addition ketone->nucleophilic_addition grignard Grignard Reagent (R-MgBr) grignard->nucleophilic_addition conditions Anhydrous Conditions Inert Atmosphere conditions->nucleophilic_addition intermediate Magnesium Alkoxide Intermediate Formation nucleophilic_addition->intermediate workup Aqueous Workup (Protonation) intermediate->workup product Tertiary Alcohol workup->product byproducts Magnesium Salts workup->byproducts

References

Application Notes and Protocols for the Catalytic Hydrogenation of 2'-(Trifluoromethyl)acetophenone to Chiral Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral alcohols is a critical process in the development of pharmaceuticals and fine chemicals. Chiral 1-(2'-(trifluoromethyl)phenyl)ethanol is a valuable building block for various biologically active molecules. The trifluoromethyl group can significantly enhance the pharmacological properties of a compound, such as metabolic stability and binding affinity. This document provides detailed application notes and experimental protocols for the synthesis of chiral 1-(2'-(trifluoromethyl)phenyl)ethanol via the catalytic hydrogenation of 2'-(trifluoromethyl)acetophenone, exploring both transition metal catalysis and biocatalysis.

Reaction Pathway

The core transformation involves the asymmetric reduction of the prochiral ketone, this compound, to the corresponding chiral secondary alcohol. This is achieved using a chiral catalyst and a hydrogen source.

ReactionPathway substrate This compound product Chiral 1-(2'-(Trifluoromethyl)phenyl)ethanol substrate->product Asymmetric Hydrogenation catalyst Chiral Catalyst (e.g., Ru-BINAP, Rh-Josiphos, KRED) Asymmetric Hydrogenation Asymmetric Hydrogenation catalyst->Asymmetric Hydrogenation h_source Hydrogen Source (H2 or H-donor) h_source->Asymmetric Hydrogenation

Caption: General reaction scheme for the asymmetric hydrogenation of this compound.

Catalytic Systems: A Comparative Overview

A variety of catalytic systems can be employed for this transformation, each with its own set of advantages in terms of enantioselectivity, activity, and reaction conditions. The choice of catalyst is crucial for achieving high yields and enantiomeric excess (ee).

Transition Metal Catalysis

Homogeneous asymmetric hydrogenation using transition metal complexes, particularly those of Ruthenium, Rhodium, and Iridium with chiral phosphine ligands, is a well-established and highly effective method.

Table 1: Performance of Transition Metal Catalysts in the Asymmetric Hydrogenation of Ketones

Catalyst SystemSubstrateH₂ Pressure (atm)Temp. (°C)SolventConversion (%)ee (%)Reference
RuCl₂[(S)-BINAP]β-Keto esters10030Ethanol9499.5[1]
RuBr₂[BINAP]Chiral Keto Esters10023Ethanol98>99[1]
Ru-(S)-BINAPNaphthacrylic acid134RTNot SpecifiedHigh98[2]
Rh/JosiphosNitroalkenesNot SpecifiedRTNot Specifiedup to 95up to 94[3]
[Ir(COD)Cl]₂/(S)-SegPhos/I₂QuinolinesNot SpecifiedRTToluene/DioxaneHighup to 88[3]

Note: Data for closely related substrates are presented to indicate the general efficacy of these catalyst systems. Optimization for this compound is recommended.

Biocatalysis

Ketoreductases (KREDs) offer a green and highly selective alternative to metal catalysis. These enzymes operate under mild conditions (ambient temperature and pressure, aqueous media) and can exhibit exquisite enantioselectivity.

Table 2: Performance of Biocatalysts in the Asymmetric Reduction of Acetophenone Derivatives

BiocatalystSubstrateCo-substrateTemp. (°C)SolventConversion (%)ee (%)Reference
KRED1-PgluAcetophenonesGlucose22Tris-HCl bufferHighHigh[4]
Recombinant E. coli (LXCAR-S154Y)3'-(Trifluoromethyl)acetophenoneNot Specified30PBS buffer w/ Tween-2091.5>99.9[5]
Lactobacillus kefir KREDTetrahydrothiophene-3-oneGlucose15-25Buffer>9999.3[6]
Commercial KREDsAcetophenoneD-Glucose30Phosphate buffer90-98up to 99[7]

Experimental Protocols

The following are detailed protocols for performing the catalytic hydrogenation of this compound using both a representative transition metal catalyst and a biocatalyst.

Protocol 1: Asymmetric Hydrogenation using a Ru-BINAP Catalyst

This protocol is a general procedure adapted from established methods for the asymmetric hydrogenation of aromatic ketones.[1] Optimization of catalyst loading, pressure, and temperature may be required for this specific substrate.

Materials:

  • This compound

  • [RuCl₂(S)-BINAP]₂·NEt₃ or a similar Ru-BINAP precursor

  • Anhydrous, degassed methanol

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere techniques (Schlenk line or glovebox)

  • High-pressure autoclave or hydrogenation reactor

Experimental Workflow:

Workflow_Metal cluster_prep Reactor Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Analysis prep1 Charge reactor with substrate and catalyst prep2 Add anhydrous, degassed solvent prep1->prep2 react1 Purge reactor with H₂ prep2->react1 react2 Pressurize with H₂ react1->react2 react3 Stir at set temperature react2->react3 workup1 Vent H₂ and purge with inert gas react3->workup1 workup2 Concentrate the reaction mixture workup1->workup2 workup3 Purify by chromatography or recrystallization workup2->workup3 analysis Analyze by chiral HPLC/GC for ee and yield workup3->analysis

Caption: General experimental workflow for transition metal-catalyzed asymmetric hydrogenation.

Procedure:

  • Catalyst Preparation (if necessary): If not using a pre-formed catalyst, prepare the active Ru-BINAP catalyst in situ according to established literature procedures.[1]

  • Reactor Setup: In a glovebox or under a stream of inert gas, charge a high-pressure autoclave with this compound and the Ru-BINAP catalyst (e.g., 0.1-1 mol%).

  • Solvent Addition: Add anhydrous, degassed methanol to the reactor via cannula or syringe.

  • Hydrogenation:

    • Seal the reactor and remove it from the inert atmosphere.

    • Connect the reactor to a hydrogen line and purge the system by pressurizing with hydrogen and then venting (repeat 3-5 times).

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 50-100 atm).

    • Stir the reaction mixture vigorously at the desired temperature (e.g., 25-80 °C) for the required time (typically 6-24 hours). Monitor the reaction progress by taking aliquots and analyzing by GC or TLC.

  • Work-up:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with an inert gas.

    • Open the reactor and concentrate the reaction mixture under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

    • Alternatively, high optical purity can be achieved by recrystallization from an aliphatic hydrocarbon solvent such as n-heptane.[8] Dissolve the crude product in the solvent with gentle heating, then cool to induce crystallization. The enantiomerically enriched alcohol will preferentially crystallize.[8]

  • Analysis:

    • Determine the conversion and yield by ¹H NMR and/or GC.

    • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Biocatalytic Reduction using a Ketoreductase (KRED)

This protocol is a general procedure for the enzymatic reduction of ketones using a commercially available ketoreductase and a cofactor regeneration system.[4][5][6]

Materials:

  • This compound

  • Ketoreductase (KRED) powder or whole cells expressing the KRED

  • NADP⁺ or NAD⁺

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.0-8.0 or phosphate buffer)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Logical Relationship of Biocatalytic System Components:

Biocatalysis_Logic cluster_main Primary Reaction cluster_cofactor Cofactor Regeneration Ketone 2'-(CF₃)acetophenone Alcohol Chiral Alcohol Ketone->Alcohol Reduction KRED KRED Reduction Reduction KRED->Reduction NADPH NADPH NADP NADP⁺ NADPH->NADP Oxidation NADPH->Reduction NADP_reg NADP⁺ Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation GDH GDH Oxidation Oxidation GDH->Oxidation Oxidation->NADP_reg NADPH_reg NADPH NADP_reg->NADPH_reg Reduction

Caption: Interplay of components in the KRED-catalyzed reduction with cofactor regeneration.

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel (e.g., a screw-capped test tube or a flask), prepare the reaction buffer.

    • To the buffer, add D-glucose (cofactor regeneration substrate), NADP⁺ (cofactor), Glucose Dehydrogenase (GDH, for cofactor regeneration), and the Ketoreductase (KRED).

  • Substrate Addition:

    • Add this compound to the reaction mixture. The substrate can be added neat or as a solution in a water-miscible co-solvent like DMSO to improve solubility.

  • Reaction:

    • Seal the vessel and place it in a shaker incubator at the optimal temperature for the enzyme (e.g., 30 °C) with moderate agitation (e.g., 200 rpm).

    • Monitor the reaction progress by taking samples at regular intervals and analyzing by GC or HPLC.

  • Work-up:

    • Once the reaction has reached completion, extract the mixture with an equal volume of an organic solvent (e.g., ethyl acetate). Repeat the extraction 2-3 times.

    • Combine the organic layers.

  • Purification and Analysis:

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography if necessary.

    • Determine the conversion and enantiomeric excess by chiral GC or HPLC.[4]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hydrogen gas is highly flammable. Ensure all equipment is properly grounded and free of ignition sources.

  • Handle organic solvents and reagents with care, consulting their respective Safety Data Sheets (SDS).

  • High-pressure reactions should only be performed by trained personnel using appropriate equipment.

References

Application Notes and Protocols for the Use of 2'-(Trifluoromethyl)acetophenone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2'-(trifluoromethyl)acetophenone as a key starting material. The trifluoromethyl group imparts unique properties to the resulting heterocyclic systems, such as increased metabolic stability, lipophilicity, and binding affinity, making them attractive scaffolds in drug discovery and materials science.[1]

Synthesis of Trifluoromethyl-Substituted Quinolines via Friedländer Annulation

The Friedländer annulation is a straightforward and widely used method for the synthesis of quinolines.[2][3] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as this compound.[4][5] The reaction can be catalyzed by either acids or bases.[3]

Logical Relationship for Friedländer Annulation:

Friedlander_Synthesis acetophenone This compound intermediate Aldol or Schiff Base Intermediate acetophenone->intermediate Base or Acid Catalyst aminobenzaldehyde 2-Aminobenzaldehyde aminobenzaldehyde->intermediate quinoline 4-(2-(Trifluoromethyl)phenyl)quinoline intermediate->quinoline Cyclization & Dehydration

Caption: General workflow for the Friedländer synthesis of quinolines.

Experimental Protocol: Synthesis of 4-(2-(Trifluoromethyl)phenyl)quinoline

This protocol describes a typical acid-catalyzed Friedländer synthesis.

Materials:

  • This compound

  • 2-Aminobenzaldehyde

  • Trifluoroacetic acid (TFA)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and 2-aminobenzaldehyde (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of trifluoroacetic acid (0.1 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 4-(2-(trifluoromethyl)phenyl)quinoline.

Quantitative Data Summary:

ProductCatalystSolventReaction Time (h)Yield (%)Reference
4-(2-(Trifluoromethyl)phenyl)quinolineTrifluoroacetic acidEthanol4-675-85 (Typical)[3][4]

Synthesis of Trifluoromethyl-Substituted Chalcones via Claisen-Schmidt Condensation

Chalcones are valuable intermediates in the synthesis of various heterocyclic compounds, including pyrimidines and pyrazoles.[4][6] The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones by reacting an acetophenone with an aromatic aldehyde in the presence of a base or acid catalyst.[7][8][9]

Experimental Workflow for Chalcone Synthesis and Subsequent Cyclizations:

Chalcone_Synthesis_and_Cyclization cluster_chalcone Claisen-Schmidt Condensation cluster_heterocycles Heterocycle Formation acetophenone This compound chalcone Chalcone Intermediate acetophenone->chalcone Base (e.g., NaOH) aldehyde Aromatic Aldehyde aldehyde->chalcone pyrimidine Pyrimidine chalcone->pyrimidine Guanidine/Urea pyrazole Pyrazole chalcone->pyrazole Hydrazine

Caption: Synthesis of chalcones and their conversion to pyrimidines and pyrazoles.

Experimental Protocol: Synthesis of (E)-1-(2-(Trifluoromethyl)phenyl)-3-(phenyl)prop-2-en-1-one

This protocol outlines a base-catalyzed Claisen-Schmidt condensation.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl, 10%)

Procedure:

  • Dissolve this compound (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (10 mL) in a flask at room temperature.

  • Slowly add an aqueous solution of sodium hydroxide (10-20%) dropwise to the mixture with constant stirring.

  • Continue stirring at room temperature for 2-4 hours. The formation of a precipitate indicates product formation.

  • Pour the reaction mixture into crushed ice and acidify with 10% HCl to a pH of ~2.

  • Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry.

  • Recrystallize the crude product from ethanol to obtain pure (E)-1-(2-(trifluoromethyl)phenyl)-3-(phenyl)prop-2-en-1-one.

Quantitative Data Summary for Chalcone Synthesis:

AldehydeCatalystSolventReaction Time (h)Yield (%)Reference
BenzaldehydeNaOHEthanol2-480-90 (Typical)[7][8]
4-ChlorobenzaldehydeKOHEthanol3-585-95 (Typical)[7]
4-MethoxybenzaldehydeNaOHEthanol2-482-92 (Typical)[7]

Synthesis of Trifluoromethyl-Substituted Pyrimidines

Pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry. They can be synthesized from chalcones by reaction with guanidine or urea.[4][6]

Experimental Protocol: Synthesis of 2-Amino-4-(2-(trifluoromethyl)phenyl)-6-phenylpyrimidine

This protocol describes the cyclization of a chalcone with guanidine.

Materials:

  • (E)-1-(2-(Trifluoromethyl)phenyl)-3-(phenyl)prop-2-en-1-one

  • Guanidine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1.0 mmol) and guanidine hydrochloride (1.2 mmol) in ethanol (15 mL).

  • Add a solution of sodium hydroxide (2.0 mmol) in water (2 mL) to the mixture.

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry.

  • Recrystallize the crude solid from ethanol to yield the pure 2-amino-4-(2-(trifluoromethyl)phenyl)-6-phenylpyrimidine.

Quantitative Data Summary for Pyrimidine Synthesis:

Chalcone Substituent (R)ReagentSolventReaction Time (h)Yield (%)Reference
PhenylGuanidine HClEthanol6-870-80 (Typical)[4][10][11]
4-ChlorophenylGuanidine HClEthanol6-875-85 (Typical)[4][10]
4-MethoxyphenylGuanidine HClEthanol6-872-82 (Typical)[4][10]

Synthesis of Trifluoromethyl-Substituted Pyrazoles

Pyrazoles are another important class of N-heterocycles that can be readily synthesized from chalcone precursors by reaction with hydrazine derivatives.[12]

Signaling Pathway for Pyrazole Synthesis from Chalcones:

Pyrazole_Synthesis chalcone Chalcone intermediate Hydrazone Intermediate chalcone->intermediate Michael Addition hydrazine Hydrazine Hydrate hydrazine->intermediate pyrazoline Pyrazoline intermediate->pyrazoline Intramolecular Cyclization pyrazole 3-(2-(Trifluoromethyl)phenyl)-5-aryl-1H-pyrazole pyrazoline->pyrazole Oxidation/Aromatization

Caption: Reaction pathway for the synthesis of pyrazoles from chalcones.

Experimental Protocol: Synthesis of 3-(2-(Trifluoromethyl)phenyl)-5-phenyl-1H-pyrazole

This protocol details the synthesis of a pyrazole from a chalcone and hydrazine hydrate.

Materials:

  • (E)-1-(2-(Trifluoromethyl)phenyl)-3-(phenyl)prop-2-en-1-one

  • Hydrazine hydrate

  • Ethanol or Acetic Acid

Procedure:

  • Dissolve the chalcone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add hydrazine hydrate (1.5 mmol) to the solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 3-(2-(trifluoromethyl)phenyl)-5-phenyl-1H-pyrazole.

Quantitative Data Summary for Pyrazole Synthesis:

Chalcone Substituent (R)ReagentSolventReaction Time (h)Yield (%)Reference
PhenylHydrazine HydrateEthanol4-675-85 (Typical)[12][13]
4-ChlorophenylHydrazine HydrateAcetic Acid5-778-88 (Typical)[12]
4-MethoxyphenylHydrazine HydrateEthanol4-672-82 (Typical)[12]

References

2'-(Trifluoromethyl)acetophenone: A Versatile Building Block for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2'-(Trifluoromethyl)acetophenone is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of novel kinase inhibitors. The presence of the trifluoromethyl (-CF3) group at the ortho position of the acetophenone core imparts unique properties to the resulting molecules. This electron-withdrawing group can significantly enhance metabolic stability, membrane permeability, and binding affinity of drug candidates to their target kinases. This document provides detailed application notes on the utility of this compound in the development of kinase inhibitors and comprehensive protocols for the synthesis of key intermediates and final compounds.

Application Notes

The trifluoromethyl group is a bioisostere of a methyl group but with a significantly different electronic nature. Its strong electron-withdrawing properties can modulate the pKa of nearby functionalities, influencing hydrogen bonding capabilities and overall molecular conformation. In the context of kinase inhibitors, these subtle changes can lead to improved potency and selectivity.

Key Advantages of Incorporating the 2'-(Trifluoromethyl)phenyl Moiety:

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This often translates to a longer in vivo half-life of the drug candidate.

  • Increased Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach intracellular targets.

  • Modulation of Binding Affinity: The electronic effects of the trifluoromethyl group can alter the charge distribution within the molecule, potentially leading to stronger and more specific interactions with the amino acid residues in the kinase ATP-binding pocket.

  • Improved Pharmacokinetic Profile: The combination of metabolic stability and appropriate lipophilicity can lead to an overall improved pharmacokinetic profile, including better oral bioavailability.

Therapeutic Potential:

Kinase inhibitors are a cornerstone of modern targeted cancer therapy. Dysregulation of kinase signaling pathways is a hallmark of many cancers. By designing inhibitors that specifically target these aberrant kinases, it is possible to halt tumor growth and progression with potentially fewer side effects than traditional chemotherapy. The use of this compound as a starting material allows for the generation of diverse scaffolds targeting various kinase families, including but not limited to:

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

  • B-Raf Proto-Oncogene, Serine/Threonine Kinase (BRAF)

  • Epidermal Growth Factor Receptor (EGFR)

Experimental Protocols

The following protocols describe the synthesis of chalcone intermediates from this compound and their subsequent conversion into pyrimidine-based kinase inhibitors, a common scaffold in many clinically approved drugs.

Protocol 1: Synthesis of Chalcone Intermediate via Claisen-Schmidt Condensation

This protocol outlines the base-catalyzed condensation of this compound with a substituted benzaldehyde to form a chalcone derivative.

Reaction Scheme:

Materials:

  • This compound

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Glacial acetic acid (for neutralization)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol (10-15 mL per gram of acetophenone).

  • While stirring the solution at room temperature, slowly add a 10-20% aqueous solution of NaOH or KOH (2-3 equivalents).

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidify the mixture to pH 6-7 by the dropwise addition of glacial acetic acid.

  • The precipitated solid (the chalcone derivative) is collected by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Synthesis of 2-Amino-pyrimidine Kinase Inhibitor from Chalcone

This protocol describes the cyclization of the previously synthesized chalcone intermediate with guanidine to form a 2-aminopyrimidine scaffold.

Reaction Scheme:

Materials:

  • Chalcone derivative (from Protocol 1)

  • Guanidine hydrochloride or Guanidine carbonate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Dimethylformamide (DMF)

  • Distilled water

  • Standard laboratory glassware for reflux

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve the chalcone derivative (1 equivalent) in ethanol or DMF (15-20 mL per gram of chalcone).

  • Add guanidine hydrochloride (1.5-2 equivalents) and a base such as NaOH or KOH (2-3 equivalents) to the solution. If using guanidine carbonate, an additional base may not be necessary.

  • Heat the reaction mixture to reflux (80-100 °C for ethanol, or higher for DMF) and maintain for 6-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is collected by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Data Presentation

The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized from a trifluoromethylphenyl-containing acetophenone precursor, demonstrating the potential of this building block.

Compound IDTarget KinaseIC50 (nM)
1 VEGFR-2120
2 VEGFR-290
3 BRAF150
4 EGFR250

Note: The data presented is a representative summary from analogous synthetic procedures found in the literature. Actual IC50 values will vary depending on the specific substitutions on the final molecule.

Mandatory Visualizations

Signaling Pathways

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation Promotes MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Inhibitor Kinase Inhibitor (derived from This compound) Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

BRAF_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates Inhibitor BRAF Inhibitor (derived from This compound) Inhibitor->BRAF Inhibits

Caption: BRAF-MAPK Signaling Pathway and Point of Inhibition.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation start This compound + Substituted Benzaldehyde claisen_schmidt Claisen-Schmidt Condensation start->claisen_schmidt chalcone Chalcone Intermediate claisen_schmidt->chalcone cyclization Cyclization with Guanidine chalcone->cyclization pyrimidine 2-Aminopyrimidine Kinase Inhibitor cyclization->pyrimidine purification Purification & Characterization (Chromatography, NMR, MS) pyrimidine->purification kinase_assay Kinase Inhibition Assay (IC50) purification->kinase_assay cell_assay Cell-based Proliferation Assay kinase_assay->cell_assay data_analysis Data Analysis & SAR cell_assay->data_analysis

Caption: Workflow for Synthesis and Evaluation of Kinase Inhibitors.

Application Notes and Protocols for the Enantioselective Reduction of 2'-(Trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective reduction of 2'-(trifluoromethyl)acetophenone to its corresponding chiral alcohol, a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. The trifluoromethyl group presents unique challenges and opportunities in asymmetric synthesis, making the selection of an appropriate catalytic system crucial for achieving high enantioselectivity and yield.

Application Notes

The enantioselective reduction of this compound can be effectively achieved using a variety of catalytic systems, including transition metal catalysts (Ruthenium, Rhodium, Iridium), organocatalysts (oxazaborolidines), and biocatalysts (ketoreductases). The choice of catalyst will depend on factors such as desired enantioselectivity, substrate scope, cost, and experimental simplicity.

Transition Metal Catalysis:

  • Ruthenium (Ru) Catalysts: Ruthenium complexes, particularly those with chiral diphosphine and diamine ligands, are highly effective for asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH).[1] For the reduction of this compound, Ru-based catalysts have demonstrated the ability to produce the corresponding alcohol with high yield and enantiomeric excess (ee).[2] Transfer hydrogenation using isopropanol or a mixture of formic acid and triethylamine as the hydrogen source is a common and practical approach.[3] The presence of a base, such as an alkali metal hydroxide or alkoxide, is often crucial for catalytic activity in transfer hydrogenation.[4]

  • Rhodium (Rh) and Iridium (Ir) Catalysts: Rhodium and Iridium complexes are also powerful catalysts for the asymmetric hydrogenation and transfer hydrogenation of ketones.[5][6] Iridium catalysts, in particular, have shown high efficiency for the transfer hydrogenation of aromatic ketones under base-free conditions.[5] These catalysts often employ chiral PNNP or diphosphine ligands to induce enantioselectivity.

Organocatalysis:

  • Oxazaborolidines (CBS Catalysts): Chiral oxazaborolidines, famously known as Corey-Bakshi-Shibata (CBS) catalysts, are highly effective for the enantioselective reduction of prochiral ketones using borane reagents.[7][8] The reduction of trifluoromethyl ketones, including this compound, can be achieved with high enantioselectivity using in situ generated oxazaborolidine catalysts from chiral lactam alcohols and borane.[7][9] The addition of a Lewis acid, such as BF₃, can sometimes enhance the enantioselectivity for these substrates.[9]

Biocatalysis:

  • Ketoreductases (KREDs): Ketoreductases are enzymes that catalyze the stereoselective reduction of ketones to alcohols. They offer several advantages, including high enantioselectivity, mild reaction conditions (typically aqueous media at or near room temperature), and environmental friendliness.[10] A wide range of commercially available KREDs can be screened to find a suitable biocatalyst for the reduction of this compound, often with excellent conversion and enantiomeric excess.[11] These enzymes typically utilize nicotinamide cofactors (NADH or NADPH), which are regenerated in situ using a sacrificial co-substrate like isopropanol or glucose.

Data Presentation

The following table summarizes representative quantitative data for the enantioselective reduction of this compound using various catalytic systems.

Catalyst SystemCatalyst Loading (mol%)Hydrogen SourceBase/AdditiveSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Chiral Ru Complex-Electrochemical--RT-9694[2]
Oxazaborolidine (from chiral lactam alcohol 2)10BH₃160 mol% BF₃CHCl₃RT-8592 (R)[7][9]
Ketoreductase (KRED)-Isopropanol (for cofactor regeneration)-Aqueous buffer304-24>90>96 (S) or >87 (R)[11]

Note: This table is a summary of representative data. Optimal conditions and results may vary depending on the specific ligand, reagents, and experimental setup.

Experimental Protocols

1. Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

This protocol is a general procedure based on established methods for Ru-catalyzed transfer hydrogenation.[3]

Materials:

  • This compound

  • [RuCl₂(p-cymene)]₂ (or other suitable Ru-precatalyst)

  • Chiral ligand (e.g., (1S,2S)-(+)-N-p-tosyl-1,2-diphenylethylenediamine, TsDPEN)

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous solvent (e.g., dichloromethane, DCM, or isopropanol)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the Ruthenium precatalyst and the chiral ligand in the anhydrous solvent.

  • Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.

  • Prepare a 5:2 mixture of formic acid and triethylamine.

  • Add the this compound substrate to the catalyst solution.

  • Add the formic acid/triethylamine mixture to the reaction flask.

  • Stir the reaction mixture at the desired temperature (e.g., 28-40 °C) and monitor the progress by TLC or GC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

2. Oxazaborolidine-Catalyzed Enantioselective Reduction

This protocol is adapted from the in-situ generation method described by Kawanami et al.[7][9]

Materials:

  • This compound

  • Chiral lactam alcohol (e.g., (S)-5,5-diphenyl-2-pyrrolidinemethanol)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous chloroform (CHCl₃)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral lactam alcohol (10 mol%) and anhydrous chloroform.

  • Cool the solution to 0 °C and slowly add the borane-THF solution (0.8 equivalents).

  • Stir the mixture at room temperature for 30 minutes to generate the oxazaborolidine catalyst in situ.

  • Cool the reaction mixture to the desired temperature (e.g., room temperature or 40 °C).

  • Add boron trifluoride etherate (160 mol%) to the mixture.

  • Slowly add a solution of this compound in anhydrous chloroform to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by TLC or GC.

  • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

3. Ketoreductase-Mediated Biocatalytic Reduction

This is a general screening protocol based on common practices for using commercial ketoreductases.[11]

Materials:

  • This compound

  • Screening kit of ketoreductases (KREDs)

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • Cofactor (NADP⁺ or NAD⁺)

  • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase (GDH), or isopropanol)

  • Organic co-solvent (e.g., DMSO or isopropanol, if needed for substrate solubility)

Procedure:

  • In separate vials, prepare a reaction mixture containing the phosphate buffer, cofactor, and the cofactor regeneration system.

  • Add a small amount of each ketoreductase to its respective vial.

  • Add the this compound substrate (a stock solution in a co-solvent may be used if solubility is an issue).

  • Incubate the vials at a controlled temperature (e.g., 30 °C) with shaking.

  • Monitor the reactions over time (e.g., 4, 8, and 24 hours) by taking aliquots and analyzing them by GC or HPLC for conversion and enantiomeric excess.

  • For a preparative scale reaction, scale up the conditions of the best-performing ketoreductase.

  • After the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product as necessary.

  • Confirm the enantiomeric excess of the purified product by chiral HPLC.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start reagents Prepare Reactants: - Substrate - Catalyst/Ligand - Solvent - Reagents start->reagents 1. setup Assemble Reaction Apparatus under Inert Atmosphere reagents->setup 2. mix Mix Catalyst, Ligand, and Solvent setup->mix add_substrate Add Substrate and Initiating Reagent mix->add_substrate 3. react Maintain Temperature and Stir add_substrate->react 4. monitor Monitor Progress (TLC/GC) react->monitor 5. quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract 6. purify Purify Product (Chromatography) extract->purify 7. analyze Analyze Product: - Yield - Enantiomeric Excess (chiral HPLC) purify->analyze 8. end End analyze->end

Caption: General experimental workflow for the enantioselective reduction of this compound.

Catalytic_Cycle cluster_cycle Catalytic Cycle M_H [M]-H (Active Hydride) M_alkoxide [M]-OR M_H->M_alkoxide Coordination & Regeneration Ketone R(CF3)C=O M_H->Ketone Hydride Transfer (Reduction) Alcohol R(CF3)CHOH M_H->Alcohol Product Release M_alkoxide->M_H β-Hydride Elimination D D (e.g., Acetone) M_alkoxide->D Hydrogen_Donor DH2 (e.g., iPrOH) Hydrogen_Donor->M_alkoxide Forms Metal Alkoxide

Caption: Simplified catalytic cycle for transition metal-catalyzed transfer hydrogenation of a ketone.

References

Application Notes and Protocols for the Suzuki Coupling Reaction of 2'-(Trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 2'-(Trifluoromethyl)acetophenone. This reaction is a powerful tool for the synthesis of complex biaryl ketones, which are valuable intermediates in pharmaceutical and materials science research. The presence of the trifluoromethyl group introduces unique electronic and steric challenges that necessitate careful optimization of reaction conditions.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. It is a versatile and widely used method for the formation of carbon-carbon bonds. In the context of this compound, which for the purpose of this protocol is assumed to be a halo-substituted precursor such as 2'-Bromo-2-(trifluoromethyl)acetophenone, the reaction allows for the introduction of various aryl or heteroaryl substituents at the 2'-position.

The trifluoromethyl group at the ortho position to the reacting halide significantly influences the reaction. Electronically, it is strongly electron-withdrawing, which can facilitate the oxidative addition step of the catalytic cycle. However, its steric bulk can hinder the approach of the palladium catalyst and the subsequent transmetalation and reductive elimination steps. Therefore, the choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.

Tabulated Reaction Conditions for Analogous Suzuki-Miyaura Coupling Reactions

The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions of substrates structurally related to 2'-halo-(Trifluoromethyl)acetophenones, providing a basis for the development of a specific protocol.

Aryl Halide SubstrateCatalyst / LigandBaseSolvent SystemTemp. (°C)Time (h)Yield (%)
2-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1001285-95
4-BromoacetophenonePd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane1001692
1-Bromo-2-(trifluoromethyl)benzenePd(dppf)Cl₂Cs₂CO₃DMF902475-85
2-Bromo-6-methylacetophenonePd₂(dba)₃ / XPhosK₃PO₄t-BuOH/H₂O801888
2'-Bromo-6'-fluoro-3'-(trifluoromethyl)acetophenonePd(PPh₃)₄K₂CO₃DMF/H₂O90-10012-24Not specified[1]

Experimental Protocol: Suzuki Coupling of 2'-Bromo-(Trifluoromethyl)acetophenone with Phenylboronic Acid

This protocol provides a detailed methodology for the Suzuki coupling of 2'-Bromo-(Trifluoromethyl)acetophenone with phenylboronic acid as a model reaction.

Materials:

  • 2'-Bromo-(Trifluoromethyl)acetophenone (1.0 equiv)

  • Phenylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Sphos (4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • TLC plates and developing chamber

  • Silica gel for column chromatography

  • Ethyl acetate, Hexanes (for chromatography)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add 2'-Bromo-(Trifluoromethyl)acetophenone (1.0 equiv), phenylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).

    • In a separate vial, weigh out Palladium(II) acetate (0.02 equiv) and Sphos (0.04 equiv).

    • Evacuate and backfill the Schlenk flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Addition of Reagents:

    • Under a positive flow of inert gas, add the catalyst and ligand to the Schlenk flask.

    • Add anhydrous 1,4-dioxane to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

    • Add degassed water (typically 10-20% of the volume of dioxane).

    • Seal the flask and purge with the inert gas for an additional 10-15 minutes while stirring.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NH₄Cl solution (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2'-(phenyl)-2-(trifluoromethyl)acetophenone.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid, and Base B Add Catalyst and Ligand A->B C Add Solvents (Dioxane/Water) B->C D Inert Atmosphere (N2/Ar) C->D E Heat to 80-100 °C D->E Start Reaction F Monitor by TLC/LC-MS E->F G Cool and Quench F->G Reaction Complete H Aqueous Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J K K J->K Pure Product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving a palladium catalyst.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)-Ar'(L2)->Product Ar-Ar'

References

Application of 2'-(Trifluoromethyl)acetophenone in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2'-(Trifluoromethyl)acetophenone as a key starting material in medicinal chemistry. The focus is on its application in the synthesis of biologically active molecules, particularly chalcones and pyrazoles, with potential therapeutic applications in oncology and anti-inflammatory drug discovery.

Introduction

This compound is a versatile chemical intermediate widely utilized in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl (-CF3) group is of particular significance in medicinal chemistry. This moiety can enhance crucial drug-like properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2] These characteristics make this compound an attractive building block for the development of novel therapeutic agents with improved efficacy and pharmacokinetic profiles.[1]

This document will detail the synthesis of two major classes of bioactive compounds derived from this compound: trifluoromethyl-substituted chalcones with anticancer properties and trifluoromethyl-substituted pyrazoles as potential COX-2 inhibitors.

Application 1: Synthesis of Trifluoromethyl-Substituted Chalcones as Anticancer Agents

Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are known to exhibit a wide range of biological activities, including potent anticancer effects.[3] The introduction of a trifluoromethyl group into the chalcone scaffold can significantly enhance this cytotoxic activity.[4]

Rationale for Synthesis

Research has demonstrated that α-trifluoromethyl chalcones show potent antiproliferative activity against various cancer cell lines, including androgen-independent prostate cancer cells.[3][5] For instance, certain α-trifluoromethyl chalcones have exhibited IC50 values of less than 0.2 μM against DU145 and PC-3 prostate cancer cell lines.[3] These compounds have been shown to induce apoptosis and cell cycle arrest, making them promising candidates for further development as anticancer drugs.[3][6]

Proposed Synthesis Workflow

A straightforward and efficient method for the synthesis of trifluoromethyl-substituted chalcones from this compound is the Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.[7]

G Start This compound Reaction Claisen-Schmidt Condensation Start->Reaction Aldehyde Substituted Benzaldehyde Aldehyde->Reaction Product Trifluoromethyl-Substituted Chalcone Reaction->Product Evaluation Anticancer Activity Evaluation Product->Evaluation

Figure 1: Synthetic workflow for trifluoromethyl-substituted chalcones.
Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes the synthesis of a chalcone derivative from this compound and a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted Benzaldehyde (e.g., 4-nitrobenzaldehyde)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Hydrochloric Acid (HCl), dilute solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol.[7]

  • Cool the mixture in an ice bath while stirring.[7]

  • Prepare a solution of NaOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 25°C.[7]

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 2-4 hours.[7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to a neutral pH.[8]

  • Collect the precipitated solid product by vacuum filtration using a Büchner funnel.[8]

  • Wash the crude product with cold water until the filtrate is neutral.[7]

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data: Anticancer Activity of Analogous Chalcones

The following table summarizes the in vitro antiproliferative activity of α-trifluoromethyl chalcones against androgen-independent prostate cancer cell lines. While not directly synthesized from this compound, these data provide a strong indication of the potential potency of the proposed chalcones.

CompoundCell LineIC50 (μM)Reference
4-Nitro-α-trifluoromethylchalconeDU145< 0.2[3]
4-Nitro-α-trifluoromethylchalconePC-3< 0.2[3]
3,4-Difluoro-α-trifluoromethylchalconeDU145< 0.2[3]
3,4-Difluoro-α-trifluoromethylchalconePC-3< 0.2[3]
Chalcone Derivative 2aHepG267.51 ± 2.26[9]
Proposed Mechanism of Action: Induction of Apoptosis

Trifluoromethyl-substituted chalcones have been shown to induce apoptosis in cancer cells.[3] This process is often mediated by the activation of caspases and modulation of Bcl-2 family proteins.

G Chalcone Trifluoromethyl-Substituted Chalcone Bcl2 Bcl-2 (Anti-apoptotic) Chalcone->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Chalcone->Bax Activation Caspases Caspase Activation Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis

Figure 2: Proposed apoptotic pathway induced by trifluoromethyl-substituted chalcones.

Application 2: Synthesis of Trifluoromethyl-Substituted Pyrazoles as COX-2 Inhibitors

Pyrazoles are a class of heterocyclic compounds that form the core structure of several important drugs, including the anti-inflammatory drug celecoxib, which is a selective COX-2 inhibitor.[10][11] The trifluoromethyl group is a key pharmacophore in many selective COX-2 inhibitors.[8]

Rationale for Synthesis

The synthesis of novel pyrazole derivatives containing a trifluoromethyl moiety is a promising strategy for developing new anti-inflammatory agents with high selectivity for COX-2 over COX-1, potentially leading to reduced gastrointestinal side effects compared to non-selective NSAIDs.[12] Trifluoromethyl-pyrazole-carboxamide derivatives have shown potent inhibitory activity against COX-1 and COX-2 enzymes.[8]

Proposed Synthesis Workflow

Trifluoromethyl-substituted pyrazoles can be synthesized from the corresponding chalcones through a cyclization reaction with hydrazine hydrate.

G Chalcone Trifluoromethyl-Substituted Chalcone Reaction Cyclization Reaction Chalcone->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Pyrazole Trifluoromethyl-Substituted Pyrazole Reaction->Pyrazole Evaluation COX-2 Inhibition Assay Pyrazole->Evaluation

Figure 3: Synthetic workflow for trifluoromethyl-substituted pyrazoles.
Experimental Protocol: Synthesis of Pyrazoles from Chalcones

This protocol describes the general procedure for the synthesis of a pyrazole derivative from a chalcone.

Materials:

  • Trifluoromethyl-substituted chalcone

  • Hydrazine hydrate

  • Ethanol or Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve the trifluoromethyl-substituted chalcone (1.0 eq) in ethanol or acetic acid.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration. If not, pour the mixture into ice-water to induce precipitation.

  • Wash the crude product with cold water.

  • The crude pyrazole can be purified by recrystallization from a suitable solvent.

Quantitative Data: COX-2 Inhibitory Activity of Analogous Pyrazoles

The following table presents the in vitro COX-1 and COX-2 inhibitory activities of some trifluoromethyl-pyrazole-carboxamide derivatives, demonstrating the potential of this class of compounds as selective COX-2 inhibitors.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)Reference
3b 0.463.820.12[8]
3g 4.452.651.68[8]
3d 5.614.921.14[8]
Celecoxib 6.60.2230[13]
Ketoprofen 0.0770.1640.47[8]
Mechanism of Action: Selective COX-2 Inhibition

Selective COX-2 inhibitors exert their anti-inflammatory effects by blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. The selectivity for COX-2 is attributed to the ability of the inhibitor to bind to a specific side pocket present in the COX-2 enzyme but not in COX-1.[12]

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Pyrazole Trifluoromethyl-Substituted Pyrazole Pyrazole->COX2 Inhibition Inflammation Inflammation & Pain PGs->Inflammation

Figure 4: Mechanism of selective COX-2 inhibition.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of trifluoromethyl-containing chalcones and pyrazoles with significant potential in medicinal chemistry. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the synthesis and biological evaluation of novel therapeutic agents derived from this important intermediate. The enhanced pharmacological properties conferred by the trifluoromethyl group make this a promising area for the discovery of new anticancer and anti-inflammatory drugs.

References

Application Notes and Protocols for 2'-(Trifluoromethyl)acetophenone Derivatives with Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of 2'-(Trifluoromethyl)acetophenone derivatives, along with detailed protocols for their synthesis and evaluation. The inclusion of the trifluoromethyl group often enhances the pharmacological properties of the parent acetophenone molecule, leading to improved potency and selectivity. This document summarizes key findings and methodologies to facilitate further research and development in this promising area of medicinal chemistry.

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The trifluoromethyl group's electron-withdrawing nature and lipophilicity contribute significantly to the enhanced biological efficacy of these compounds.

Anticancer Activity

Chalcone derivatives of this compound have shown notable antiproliferative activity against various human cancer cell lines. The introduction of a trifluoromethyl group at the α-position of the chalcone scaffold can enhance its anticancer potency.

Table 1: Anticancer Activity of α-Trifluoromethyl Chalcone Derivatives

CompoundCell LineIC50 (µM)
α-CF3-chalcone (1) DU145 (Prostate)0.35 ± 0.04
PC-3 (Prostate)0.42 ± 0.03
4-NO2-α-CF3-chalcone (2) DU145 (Prostate)<0.2
PC-3 (Prostate)<0.2
3,4-diF-α-CF3-chalcone (5) DU145 (Prostate)<0.2
PC-3 (Prostate)<0.2
Antimicrobial Activity

Chalcone derivatives incorporating a 4'-trifluoromethyl acetophenone moiety have been evaluated for their antibacterial and antifungal properties. These compounds have shown promising activity against a range of pathogenic microorganisms.

Table 2: Antimicrobial Activity of 4'-Trifluoromethyl and 4'-Trifluoromethoxy Chalcone Derivatives

CompoundMicroorganismMIC (µg/mL)
A3 (indole-substituted 4'-trifluoromethyl chalcone) Staphylococcus aureus6.25
Bacillus subtilis6.25
Escherichia coli12.5
Candida albicans12.5
B3 (indole-substituted 4'-trifluoromethoxy chalcone) Staphylococcus aureus3.12
Bacillus subtilis3.12
Escherichia coli6.25
Candida albicans6.25
Enzyme Inhibitory Activity

Derivatives of this compound have been investigated as inhibitors of various enzymes, including α-glucosidase and cyclooxygenase (COX). The trifluoromethyl ketone moiety is a key pharmacophore that can reversibly inhibit serine proteases.

Table 3: α-Glucosidase Inhibitory Activity of 2-Hydroxy-3-nitroacetophenone Derivatives

CompoundIC50 (µM)
2d (4-(trifluoromethylphenyl)sulfonyl derivative) 6.4 ± 0.012
2e (4-(trifluoromethoxyphenyl)sulfonyl derivative) 3.1 ± 0.043
Acarbose (Positive Control) 6.4 ± 0.134

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound chalcone derivatives and the evaluation of their biological activities.

Synthesis of this compound Chalcone Derivatives (General Protocol)

This protocol is based on the Claisen-Schmidt condensation reaction.

Materials:

  • Substituted this compound

  • Appropriate aromatic aldehyde

  • Ethanol

  • Aqueous Potassium Hydroxide (40%)

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve the substituted this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath with constant stirring.

  • Add the aqueous potassium hydroxide solution dropwise to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

  • The precipitated solid (the chalcone derivative) is collected by filtration, washed with cold water until the washings are neutral, and then dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

In Vitro Anticancer Activity: MTT Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After 24 hours, treat the cells with various concentrations of the test compounds and incubate for another 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro α-Glucosidase Inhibitory Assay

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Test compounds

  • Acarbose (positive control)

  • Sodium carbonate (Na2CO3)

  • 96-well plate

  • Microplate reader

Procedure:

  • Add 50 µL of the test compound solution (at various concentrations) to the wells of a 96-well plate.

  • Add 50 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to each well and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution (5 mM in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.

  • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol produced.

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualizations

The following diagrams illustrate key workflows and pathways related to the study of this compound derivatives.

experimental_workflow start Start: Identify Lead This compound synthesis Synthesis of Derivatives (e.g., Chalcones, Schiff bases) start->synthesis purification Purification and Characterization (TLC, NMR, MS) synthesis->purification screening Biological Activity Screening purification->screening anticancer Anticancer Assays (e.g., MTT) screening->anticancer Cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC) screening->antimicrobial Pathogen Growth enzyme Enzyme Inhibition Assays (e.g., COX, α-glucosidase) screening->enzyme Enzyme Activity data_analysis Data Analysis (IC50 / MIC Determination) anticancer->data_analysis antimicrobial->data_analysis enzyme->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar optimization Lead Optimization sar->optimization optimization->synthesis Iterative Improvement end End: Optimized Lead Compound optimization->end

Caption: Experimental workflow for the development of bioactive this compound derivatives.

enzyme_inhibition_pathway cluster_normal Normal Enzymatic Reaction cluster_inhibition Inhibition Pathway enzyme Enzyme (e.g., Serine Protease) active_site Active Site (with Serine residue) substrate Substrate substrate->active_site inhibitor This compound Derivative (Inhibitor) inhibitor->active_site tetrahedral_intermediate Tetrahedral Intermediate active_site->tetrahedral_intermediate Binding inhibition_complex Reversible Covalent Inhibition Complex active_site->inhibition_complex Binding & Covalent Interaction product Product tetrahedral_intermediate->product Catalysis no_product No Product Formation inhibition_complex->no_product

Caption: Proposed mechanism of enzyme inhibition by this compound derivatives.

Application Note and Protocol: Large-Scale Synthesis of 2'-(Trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-(Trifluoromethyl)acetophenone is a crucial chemical intermediate in the pharmaceutical and agrochemical industries.[1] Its trifluoromethyl group enhances the lipophilicity, metabolic stability, and binding affinity of target molecules, making it a valuable building block in the synthesis of active pharmaceutical ingredients (APIs).[1] This document provides a detailed protocol for the large-scale synthesis of this compound via a Grignard reaction, a method well-suited for industrial production due to its efficiency and use of readily available starting materials.[2]

Introduction

The synthesis of aryl ketones is a fundamental transformation in organic chemistry. Among the various methods, the Grignard reaction offers a robust and versatile route for creating carbon-carbon bonds.[3] This protocol details the synthesis of this compound by reacting the Grignard reagent formed from 2-chlorobenzotrifluoride with acetic anhydride.[2] This approach is advantageous for large-scale production as it avoids the use of expensive or highly hazardous reagents.[2][4] Other synthetic routes include Friedel-Crafts acylation of trifluoromethylbenzene and palladium-catalyzed reactions, but the Grignard method often provides a good balance of yield, cost, and scalability.[2][5][6]

Materials and Reagents

MaterialGradeSupplier
2-Chlorobenzotrifluoride≥99%e.g., Sigma-Aldrich
Magnesium TurningsHigh Puritye.g., Alfa Aesar
IodineACS Reagente.g., Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%e.g., Sigma-Aldrich
Acetic Anhydride≥99%e.g., Sigma-Aldrich
Hydrochloric Acid (HCl)37% (concentrated)e.g., Fisher Scientific
Diethyl EtherACS Gradee.g., Fisher Scientific
Saturated Ammonium ChlorideACS Gradee.g., Fisher Scientific
Anhydrous Sodium SulfateACS Gradee.g., Fisher Scientific

Safety Precautions

  • All operations should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Grignard reactions are highly exothermic and sensitive to moisture. All glassware must be oven-dried before use, and the reaction should be carried out under an inert atmosphere (e.g., Nitrogen or Argon).

  • Anhydrous solvents are essential for the success of the Grignard reaction.

  • Handle corrosive reagents like concentrated HCl with extreme care.

Experimental Protocol: Grignard Reaction Route

This protocol is adapted from established industrial methods for producing this compound.[2]

Step 1: Preparation of the Grignard Reagent

  • Set up a three-necked, oven-dried 5L round-bottom flask equipped with a mechanical stirrer, a condenser with a drying tube, and a pressure-equalizing dropping funnel. Ensure the entire apparatus is under a positive pressure of inert gas (Nitrogen or Argon).

  • To the flask, add magnesium turnings (1.2 equivalents).

  • Add a single crystal of iodine to the flask to activate the magnesium surface.

  • In the dropping funnel, prepare a solution of 2-chlorobenzotrifluoride (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Add a small portion (approx. 10%) of the 2-chlorobenzotrifluoride solution to the magnesium turnings to initiate the reaction. Initiation is indicated by a color change and gentle refluxing of the solvent. If the reaction does not start, gentle warming may be applied.

  • Once the reaction has initiated, add the remaining 2-chlorobenzotrifluoride solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to stir the mixture for an additional 2-3 hours at room temperature to ensure complete formation of the Grignard reagent.

Step 2: Acylation Reaction

  • Cool the Grignard reagent solution to 0°C using an ice bath.

  • In a separate dropping funnel, place acetic anhydride (1.1 equivalents) dissolved in anhydrous THF.

  • Add the acetic anhydride solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C. This reaction is exothermic.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

Step 3: Work-up and Purification

  • Cool the reaction mixture again to 0°C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Acidify the mixture with 2M hydrochloric acid until the magnesium salts dissolve.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 500 mL).

  • Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound as a clear, colorless to slightly yellow liquid.[7]

Data Presentation

The following table summarizes the quantitative data for the large-scale synthesis.

ParameterValueReference
Starting Material2-Chlorobenzotrifluoride[2]
Molar Ratio (Mg:Starting Material)1.2 : 1.0General
Molar Ratio (Acetic Anhydride:Starting Material)1.1 : 1.0General
Reaction SolventAnhydrous Tetrahydrofuran (THF)[2]
Grignard Formation Time2-3 hoursGeneral
Acylation Temperature0-10°CGeneral
Reported Yield 82.7% [2]
Purity (by GC)>99% after distillation[2]
Final Product AppearanceClear colorless to very slightly yellow liquid[7]

Visualizations

Experimental Workflow Diagram

G Workflow for Large-Scale Synthesis of this compound cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 A 1. Grignard Reagent Formation D Formation of 2-(Trifluoromethyl)phenylmagnesium chloride A->D 2-3 hours B 2-Chlorobenzotrifluoride + Mg Turnings (in anhydrous THF) C Initiation with Iodine B->C C->A G Addition at 0-10°C D->G E 2. Acylation Reaction H Reaction Mixture E->H 1-2 hours F Acetic Anhydride (in anhydrous THF) F->G G->E J Quenching (sat. NH4Cl) + Acidification (HCl) H->J I 3. Work-up & Purification N Final Product: This compound I->N K Extraction with Diethyl Ether J->K L Drying and Solvent Evaporation K->L M Vacuum Distillation L->M M->I

Caption: Synthesis workflow via Grignard reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2'-(Trifluoromethyl)acetophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of trifluoromethylbenzene to synthesize 2'-(Trifluoromethyl)acetophenone. The information is presented in a question-and-answer format to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Friedel-Crafts acylation of trifluoromethylbenzene is resulting in very low or no yield. What are the primary factors to investigate?

A1: Low or no yield in this reaction is a common issue, primarily due to the strong deactivating nature of the trifluoromethyl (-CF₃) group on the aromatic ring. This group withdraws electron density, making the ring less nucleophilic and thus less reactive towards electrophilic aromatic substitution.

Here are the critical factors to check:

  • Catalyst Activity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Ensure you are using a fresh, unopened container of AlCl₃ or one that has been stored under strictly anhydrous conditions (e.g., in a desiccator). Clumped or discolored AlCl₃ is a sign of deactivation.

  • Anhydrous Conditions: All glassware must be thoroughly dried (oven- or flame-dried), and anhydrous solvents must be used. Any trace of water will deactivate the AlCl₃ catalyst.

  • Reaction Temperature: Due to the deactivated substrate, this reaction often requires heating to overcome the activation energy. If you are running the reaction at room temperature or 0°C, a low yield is expected. Consider increasing the temperature, but be aware that higher temperatures can also lead to side reactions.

  • Reagent Stoichiometry: Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃ because the product, an aryl ketone, forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[1] Using a catalytic amount will result in a low yield.

Q2: I am observing the formation of multiple isomers. How can I control the regioselectivity to favor the 2'- (ortho) product?

A2: This is the most significant challenge in this specific synthesis. The trifluoromethyl group is a strong meta-director due to its powerful electron-withdrawing inductive effect. Therefore, the primary product of the Friedel-Crafts acylation of trifluoromethylbenzene is the 3'-(trifluoromethyl)acetophenone (meta-isomer). The 2'-(ortho) and 4'-(para) isomers are typically formed as minor products.

Strategies to influence regioselectivity, though challenging, include:

  • Choice of Lewis Acid: While AlCl₃ is common, exploring other Lewis acids might offer different steric and electronic profiles that could slightly alter the isomer ratio.

  • Solvent Effects: The polarity of the solvent can influence the transition state and, consequently, the isomer distribution. It is advisable to screen different anhydrous solvents (e.g., dichloromethane, 1,2-dichloroethane, carbon disulfide).

  • Temperature Control: Lowering the reaction temperature may increase selectivity, but at the cost of a significantly lower reaction rate for this deactivated substrate.

It is crucial to set the expectation that a mixture of isomers is the likely outcome, and subsequent purification will be necessary.

Q3: What are the expected side reactions in this synthesis?

A3: Besides the formation of positional isomers, other potential side reactions include:

  • Polysubstitution: Although the product ketone is deactivated, under harsh reaction conditions (high temperature, prolonged reaction time), a second acylation might occur, though this is generally less of an issue than with Friedel-Crafts alkylation.

  • Decomposition: At excessively high temperatures, the starting materials or products may decompose, leading to a lower yield and the formation of tarry byproducts.

  • Reaction with Solvent: Some solvents can compete with the trifluoromethylbenzene in the acylation reaction, especially under forcing conditions.

Q4: How can I effectively separate the 2'-, 3'-, and 4'-isomers of (trifluoromethyl)acetophenone?

A4: The separation of these positional isomers can be challenging due to their similar physical properties.

  • Fractional Distillation: If there are sufficient differences in the boiling points of the isomers, fractional distillation under reduced pressure can be an effective method for separation on a larger scale.

  • Column Chromatography: For smaller scales and higher purity, silica gel column chromatography is the preferred method. A systematic screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/hexane) will be necessary to achieve good separation.

  • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative purposes, reversed-phase HPLC using a C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[2]

Data Presentation

Table 1: Typical Reagent Stoichiometry for Friedel-Crafts Acylation of Trifluoromethylbenzene

ReagentMolar EquivalentsPurpose
Trifluoromethylbenzene1.0Substrate
Acetyl Chloride1.1 - 1.5Acylating Agent
Aluminum Chloride (AlCl₃)1.1 - 2.0Lewis Acid Catalyst
Anhydrous Solvent-Reaction Medium

Table 2: Expected Isomer Distribution in the Friedel-Crafts Acylation of Trifluoromethylbenzene (Representative)

IsomerPositionExpected DistributionRationale
This compoundorthoMinorSteric hindrance and electronic deactivation
3'-(Trifluoromethyl)acetophenonemetaMajorElectronic directing effect of the -CF₃ group
4'-(Trifluoromethyl)acetophenoneparaMinorElectronic deactivation

Note: The exact distribution can vary with reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Trifluoromethylbenzene

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and an addition funnel. Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Reagent Addition: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and the anhydrous solvent (e.g., 1,2-dichloroethane). Cool the suspension to 0°C in an ice bath.

  • Formation of Acylium Ion: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension via the addition funnel.

  • Addition of Substrate: After the addition of acetyl chloride is complete, slowly add trifluoromethylbenzene (1.0 equivalent) to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (the specific temperature will depend on the solvent). Monitor the reaction progress by TLC or GC.

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the reaction solvent (e.g., 1,2-dichloroethane).

  • Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product containing the mixture of isomers by fractional distillation under reduced pressure or silica gel column chromatography.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup Assemble Flame-Dried Glassware under Inert Atmosphere add_AlCl3 Add Anhydrous AlCl3 and Solvent setup->add_AlCl3 cool_0C Cool to 0°C add_AlCl3->cool_0C add_AcCl Slowly Add Acetyl Chloride cool_0C->add_AcCl add_TFB Slowly Add Trifluoromethylbenzene add_AcCl->add_TFB reflux Heat to Reflux & Monitor add_TFB->reflux quench Quench with Ice/HCl reflux->quench extract Extract with Organic Solvent quench->extract wash Wash with Water, Bicarbonate, Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Distillation or Chromatography dry->purify

Caption: Experimental workflow for the Friedel-Crafts acylation of trifluoromethylbenzene.

troubleshooting_logic cluster_reagents Reagent & Condition Checks cluster_isomers Product Analysis cluster_solutions Solutions start Low or No Yield? check_AlCl3 Is AlCl3 fresh and anhydrous? start->check_AlCl3 check_anhydrous Are all conditions anhydrous? start->check_anhydrous check_stoichiometry Is AlCl3 stoichiometry > 1.0 eq? start->check_stoichiometry check_temp Is the reaction temperature adequate? start->check_temp isomer_issue Multiple Isomers Formed? start->isomer_issue solution_reagents Use fresh reagents, ensure dry setup, increase catalyst/temperature check_AlCl3->solution_reagents check_anhydrous->solution_reagents check_stoichiometry->solution_reagents check_temp->solution_reagents meta_major Meta (3'-) Isomer is Expected Major Product isomer_issue->meta_major purification Optimize Purification (Chromatography/Distillation) meta_major->purification solution_purification Develop robust separation protocol purification->solution_purification

Caption: Troubleshooting logic for low yield and isomer formation.

References

Improving yield and purity of 2'-(Trifluoromethyl)acetophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2'-(Trifluoromethyl)acetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound are the Grignard reaction and the Friedel-Crafts acylation. The Grignard reaction typically involves the reaction of a 2-(trifluoromethyl)phenylmagnesium halide with an acetylating agent. Friedel-Crafts acylation involves the reaction of trifluoromethylbenzene with an acetylating agent in the presence of a Lewis acid catalyst.

Q2: Why is my yield of this compound consistently low?

A2: Low yields can stem from several factors depending on the chosen method. For Grignard synthesis, incomplete formation of the Grignard reagent due to moisture or inactive magnesium is a common issue. In Friedel-Crafts acylation, the trifluoromethyl group is deactivating, which can make the reaction sluggish and require carefully optimized conditions.[1] Side reactions, such as the formation of isomers or byproducts, can also significantly lower the yield.

Q3: What are the main impurities I should expect, and how can I minimize them?

A3: In the synthesis of this compound, you may encounter isomers (3'- and 4'-trifluoromethylacetophenone) as major impurities, especially in Friedel-Crafts acylation. In Grignard reactions, biphenyls from the coupling of the Grignard reagent can be a byproduct. To minimize isomers in Friedel-Crafts reactions, the choice of catalyst and reaction temperature is critical. For Grignard reactions, ensuring a clean and controlled reaction with the acetylating agent can reduce byproduct formation. Purification is typically achieved through column chromatography or distillation.[2][3]

Q4: Are there any significant safety precautions I should take during the synthesis?

A4: Yes, both primary synthesis routes involve hazardous materials. Grignard reagents are highly reactive, pyrophoric, and react violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere. Friedel-Crafts acylation often uses strong Lewis acids like aluminum chloride, which are corrosive and react exothermically with moisture.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. All procedures should be performed in a well-ventilated fume hood.

Troubleshooting Guides

Issue 1: Low or No Yield

Low or no product formation is a common issue. The following guide provides a systematic approach to troubleshooting based on the reaction type.

Troubleshooting Low Yield

LowYieldTroubleshooting start Low or No Yield Observed reaction_type Which synthesis method was used? start->reaction_type grignard Grignard Reaction reaction_type->grignard Grignard fc Friedel-Crafts Acylation reaction_type->fc Friedel-Crafts grignard_initiation Did the Grignard reaction initiate? (Color change, exotherm) grignard->grignard_initiation grignard_no No grignard_initiation->grignard_no grignard_yes Yes grignard_initiation->grignard_yes activate_mg Activate Magnesium: - Use fresh, dry magnesium turnings. - Add a crystal of iodine. - Use a mechanical stirrer to crush the magnesium. grignard_no->activate_mg check_reagents_grignard Check Reagents & Conditions: - Ensure anhydrous solvent (THF, ether). - Verify purity of aryl halide. - Check for quenching by acidic protons. grignard_yes->check_reagents_grignard catalyst_activity Is the Lewis Acid catalyst active? fc->catalyst_activity catalyst_no No catalyst_activity->catalyst_no catalyst_yes Yes catalyst_activity->catalyst_yes check_catalyst Use fresh, anhydrous Lewis acid (e.g., AlCl3). Handle in a glovebox or under inert gas. catalyst_no->check_catalyst optimize_fc Optimize Reaction Conditions: - Increase reaction temperature or time. - Use a stronger Lewis acid. - Ensure purity of acylating agent. catalyst_yes->optimize_fc LowPurityTroubleshooting start Low Product Purity impurity_type What is the nature of the impurity? start->impurity_type isomers Isomeric Impurities (e.g., 3'- and 4'- isomers) impurity_type->isomers Isomers side_products Side-Reaction Byproducts (e.g., biphenyls, poly-acylated products) impurity_type->side_products Byproducts isomer_fc Friedel-Crafts: - Lower reaction temperature to favor ortho/para direction. - Screen different Lewis acids for better selectivity. isomers->isomer_fc isomer_purification Purification: - Use high-performance column chromatography. - Consider fractional distillation under reduced pressure. isomers->isomer_purification control_stoichiometry Control Stoichiometry: - Use a slight excess of the limiting reagent. - For Friedel-Crafts, the deactivated product should resist further acylation. side_products->control_stoichiometry workup_purification Improve Workup & Purification: - Perform an aqueous wash to remove catalyst. - Optimize column chromatography conditions (solvent system, silica gel). side_products->workup_purification

References

Technical Support Center: Synthesis of 2'-(Trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2'-(Trifluoromethyl)acetophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.

Troubleshooting Guides and FAQs

This section provides detailed guidance on identifying and resolving common problems that may arise during the synthesis of this compound via two primary routes: Friedel-Crafts acylation and Grignard reaction.

Friedel-Crafts Acylation Route

The Friedel-Crafts acylation of trifluoromethylbenzene with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst is a common method for synthesizing trifluoromethylated acetophenones. However, the strong electron-withdrawing nature of the trifluoromethyl group presents unique challenges.

Logical Relationship: Friedel-Crafts Acylation Issues and Solutions

cluster_issues Observed Issues cluster_causes Potential Causes cluster_solutions Recommended Solutions Low or No Conversion Low or No Conversion Deactivated Ring Deactivated Ring Low or No Conversion->Deactivated Ring Catalyst Inactivity Catalyst Inactivity Low or No Conversion->Catalyst Inactivity Non-Optimal Temperature Non-Optimal Temperature Low or No Conversion->Non-Optimal Temperature Formation of Multiple Isomers Formation of Multiple Isomers Meta-Directing Effect Meta-Directing Effect Formation of Multiple Isomers->Meta-Directing Effect Polysubstitution Polysubstitution Excess Acylating Agent Excess Acylating Agent Polysubstitution->Excess Acylating Agent Tar Formation Tar Formation High Temperature High Temperature Tar Formation->High Temperature Use Harsher Conditions Use Harsher Conditions Deactivated Ring->Use Harsher Conditions Ensure Anhydrous Conditions Ensure Anhydrous Conditions Catalyst Inactivity->Ensure Anhydrous Conditions Optimize Temperature Optimize Temperature Non-Optimal Temperature->Optimize Temperature Purification Purification Meta-Directing Effect->Purification Control Stoichiometry Control Stoichiometry Excess Acylating Agent->Control Stoichiometry Lower Temperature Lower Temperature High Temperature->Lower Temperature

Caption: Troubleshooting logic for Friedel-Crafts acylation.

Q1: My Friedel-Crafts acylation of trifluoromethylbenzene is showing low to no conversion to the desired product. What are the likely causes and how can I fix it?

A1: Low or no conversion in the Friedel-Crafts acylation of trifluoromethylbenzene is a common issue due to the deactivating nature of the trifluoromethyl (-CF₃) group. This group strongly withdraws electron density from the aromatic ring, making it less nucleophilic and less reactive towards electrophilic substitution.

  • Cause 1: Deactivated Aromatic Ring: The -CF₃ group makes the benzene ring significantly less reactive than benzene itself.

    • Solution: More forcing reaction conditions may be necessary. This can include using a stronger Lewis acid catalyst (e.g., AlCl₃), a higher reaction temperature, or a longer reaction time. However, be aware that harsher conditions can also lead to more side products.

  • Cause 2: Inactive Catalyst: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water present in the solvent, glassware, or reagents will deactivate the catalyst.

    • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and that all solvents and reagents are anhydrous. It is best to use freshly opened or distilled solvents and reagents.

  • Cause 3: Insufficient Catalyst: The product, this compound, is a ketone that can form a complex with the Lewis acid catalyst, effectively removing it from the reaction.

    • Solution: A stoichiometric amount (or even a slight excess) of the Lewis acid catalyst is often required.

Q2: I have obtained a mixture of isomers in my reaction. How can I improve the regioselectivity and isolate the desired 2'-isomer?

A2: The trifluoromethyl group is a meta-director in electrophilic aromatic substitution.[1][2][3][4] Therefore, the primary product of the Friedel-Crafts acylation of trifluoromethylbenzene is expected to be the 3'-(trifluoromethyl)acetophenone (meta-isomer). The formation of the 2'-(ortho) and 4'-(para) isomers are considered side reactions in this context.

  • Side Products: The main impurities will likely be the 3'-(trifluoromethyl)acetophenone and 4'-(trifluoromethyl)acetophenone isomers.

  • Troubleshooting:

    • Reaction Conditions: While the electronic directing effect of the -CF₃ group is dominant, reaction conditions can sometimes influence isomer ratios. Experimenting with different Lewis acids and reaction temperatures may slightly alter the product distribution, but the meta-isomer will likely remain the major product.

    • Purification: Careful purification is necessary to isolate the 2'-isomer. Fractional distillation under reduced pressure can be effective if the boiling points of the isomers are sufficiently different. Alternatively, column chromatography on silica gel is a reliable method for separating the isomers.

Quantitative Data: Isomer Distribution

Aromatic SubstrateAcylating AgentCatalystIsomer Distribution (ortho:meta:para)Reference
TolueneBenzoyl chlorideAlCl₃7.2% : 1.1% : 91.7%[5]
Toluene (Methylation)Methyl bromideGaBr₃55.7% : 9.9% : 34.4% (0°C)[5]
Toluene (Ethylation)Ethyl bromideGaBr₃38.3% : 21.1% : 40.6%[5]
Grignard Reaction Route

The synthesis of this compound can also be achieved via the reaction of a Grignard reagent, prepared from 2-halobenzotrifluoride (e.g., 2-bromobenzotrifluoride or 2-chlorobenzotrifluoride), with an acetylating agent like acetic anhydride.[6][7]

Experimental Workflow: Grignard Synthesis

2-Halobenzotrifluoride 2-Halobenzotrifluoride Grignard Reagent Formation Grignard Reagent Formation 2-Halobenzotrifluoride->Grignard Reagent Formation Mg, Solvent (THF) Mg, Solvent (THF) Mg, Solvent (THF)->Grignard Reagent Formation Acylation Acylation Grignard Reagent Formation->Acylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Acylation Intermediate Salt Intermediate Salt Acylation->Intermediate Salt Hydrolysis Hydrolysis Intermediate Salt->Hydrolysis Aqueous Acid Aqueous Acid Aqueous Acid->Hydrolysis This compound This compound Hydrolysis->this compound cluster_step1 Step 1: Grignard Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Ar-X + Mg Ar-X + Mg Ar-MgX Ar-MgX Ar-X + Mg->Ar-MgX THF Ar-MgX_2 Ar-MgX Tetrahedral Intermediate Tetrahedral Intermediate Ar-MgX_2->Tetrahedral Intermediate Acetic Anhydride Acetic Anhydride Acetic Anhydride->Tetrahedral Intermediate Tetrahedral Intermediate_2 Tetrahedral Intermediate Ketone Product This compound Tetrahedral Intermediate_2->Ketone Product Acetate Leaving Group Acetate Leaving Group Tetrahedral Intermediate_2->Acetate Leaving Group

References

Technical Support Center: Purification of 2'-(Trifluoromethyl)acetophenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to assist in the purification of 2'-(Trifluoromethyl)acetophenone isomers. The following information is designed to address common challenges and provide detailed methodologies for achieving high purity of ortho-, meta-, and para-isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers challenging?

A1: The separation of this compound isomers (ortho, meta, and para) is often difficult due to their very similar physical and chemical properties, including close boiling points and solubilities in common solvents. This makes traditional purification methods like fractional distillation and crystallization less effective.[1]

Q2: What are the most common methods for purifying this compound isomers?

A2: The primary methods for purifying this compound isomers are:

  • Silica Gel Column Chromatography: A standard technique for separating isomers based on differences in their polarity.

  • Fractional Distillation under Reduced Pressure: Can be effective if there are sufficient differences in the boiling points of the isomers.

  • Crystallization: This method is challenging due to the similar solubilities of the isomers but can be optimized with careful solvent selection.

  • Derivatization followed by Purification: Converting the isomers into derivatives (e.g., oximes) can alter their physical properties, making separation easier. The purified derivative is then converted back to the ketone.

Q3: Is there a way to improve the separation of these isomers if standard methods fail?

A3: Yes, a highly effective strategy is to convert the isomeric mixture of trifluoromethyl acetophenone into their corresponding oximes by reacting them with a hydroxylamine salt, such as the sulfate or chloride salt.[1] The resulting TFMAP-oxime isomers often have different physical properties that allow for easier separation by simple solvent purification or crystallization.[1][2] This method has been shown to yield high purity meta-TFMAP-oxime (greater than 99.5%).[2]

Troubleshooting Guides

Silica Gel Column Chromatography

Issue: Poor separation of isomers (overlapping peaks).

Potential Cause Troubleshooting Steps
Inappropriate Solvent System The polarity of the eluent is critical. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or diethyl ether. A common starting point is a 9:1 or 4:1 hexane:diethyl ether mixture. Perform Thin Layer Chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation before running the column.
Column Overloading Using too much sample relative to the amount of silica gel will result in broad, overlapping bands. As a general rule, use a sample-to-silica ratio of 1:30 to 1:100 by weight.
Improper Column Packing An unevenly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.
Elution is too fast A fast flow rate reduces the interaction time between the compounds and the stationary phase, leading to decreased resolution. Adjust the stopcock to maintain a steady, controlled flow.

Issue: Tailing of peaks.

Potential Cause Troubleshooting Steps
Sample is too concentrated Dilute the sample in a minimal amount of the initial mobile phase before loading it onto the column.
Interactions with acidic silica The slightly acidic nature of silica gel can sometimes cause tailing with certain compounds. Adding a small amount of a modifier like triethylamine (0.1-1%) to the eluent can help to mitigate this issue.
Fractional Distillation

Issue: Incomplete separation of isomers.

Potential Cause Troubleshooting Steps
Insufficient column efficiency Use a longer fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).
Distillation rate is too high A slow and steady distillation rate is crucial for achieving good separation. A high rate does not allow for proper equilibrium between the liquid and vapor phases in the column.
Fluctuations in heat or vacuum Maintain a stable heat source and a consistent vacuum throughout the distillation process. Fluctuations can disrupt the equilibrium and lead to poor separation.
Crystallization

Issue: Oiling out or co-crystallization of isomers.

Potential Cause Troubleshooting Steps
Solvent is too non-polar or solution is too concentrated The compound of interest should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point. If the compound "oils out," it indicates that the solution is supersaturated at a temperature above the compound's melting point. Try using a more polar solvent or a more dilute solution.
Cooling the solution too quickly Rapid cooling can lead to the trapping of impurities and co-crystallization of isomers. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Lack of nucleation sites If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired pure isomer to induce crystallization.

Quantitative Data Summary

Purification MethodIsomerPurity AchievedYieldReference
Derivatization to Oxime followed by Crystallization3'-(Trifluoromethyl)acetophenone Oxime> 99.5%80-85% (isolated yield of pure oxime)[2]

Note: Specific quantitative data for the direct purification of individual this compound isomers by standard methods is limited in the reviewed literature. The derivatization method appears to be a highly effective strategy for obtaining the pure meta-isomer.

Experimental Protocols

Detailed Methodology for Purification via Oxime Formation

This protocol is adapted from a patented process for the preparation of high-purity 3-Trifluoromethyl acetophenone oxime.[2]

Step 1: Oximation

  • Dissolve the isomeric mixture of trifluoromethyl acetophenone (e.g., 30 gm) in an aliphatic alcohol (e.g., 30 ml).

  • To this solution, add an equivalent amount of hydroxylamine hydrochloride or hydroxylamine sulfate with stirring.

  • Gradually add a 30% NaOH solution (1-1.3 equivalents) to the mixture at ambient temperature.

  • Warm the reaction mixture and stir at 40 to 45°C for 5-7 hours.

  • Monitor the reaction progress by Gas-Liquid Chromatography (GLC).

  • After the reaction is complete, extract the product into a suitable organic solvent like dichloromethane.

  • Isolate the crude oxime mixture by removing the solvent.

Step 2: Purification of the Oxime

  • Purify the obtained crude product using a cyclic saturated hydrocarbon solvent such as cyclopentane or cyclohexane.

  • Crystallize the desired 3-trifluoromethyl acetophenone oxime from the solvent.

  • The isolated yield of the pure 3-TFMAP oxime after purification is typically in the range of 80-85%.[2]

Step 3: Hydrolysis of the Purified Oxime (General Procedure)

While the patent focuses on the purified oxime, a general acid-catalyzed hydrolysis would be required to convert it back to the pure ketone. This step would need to be optimized for the specific oxime.

  • Dissolve the purified oxime in a suitable solvent system.

  • Add a dilute acid (e.g., hydrochloric acid or sulfuric acid).

  • Heat the mixture to facilitate hydrolysis.

  • Monitor the reaction by TLC or GC until the oxime is fully converted back to the ketone.

  • Extract the pure ketone with an organic solvent and purify further if necessary (e.g., by distillation or recrystallization).

Visualizations

Experimental Workflow for Purification via Oxime Formation

experimental_workflow cluster_synthesis Step 1: Oximation cluster_purification Step 2: Purification cluster_hydrolysis Step 3: Hydrolysis start Isomeric Mixture of Trifluoromethyl Acetophenone reagents Hydroxylamine Salt + NaOH Solution start->reagents 1. reaction Reaction at 40-45°C reagents->reaction 2. extraction Extraction with Dichloromethane reaction->extraction 3. crude_oxime Crude Oxime Mixture extraction->crude_oxime 4. crystallization Crystallization from Cyclic Hydrocarbon crude_oxime->crystallization 5. pure_oxime Pure 3-TFMAP Oxime (>99.5% Purity) crystallization->pure_oxime 6. hydrolysis Acid-Catalyzed Hydrolysis pure_oxime->hydrolysis 7. pure_ketone Pure 3'-(Trifluoromethyl)- acetophenone hydrolysis->pure_ketone 8.

Caption: Workflow for the purification of 3'-(Trifluoromethyl)acetophenone via oxime formation.

Logical Relationship for Troubleshooting Poor Chromatographic Separation

troubleshooting_chromatography cluster_causes Potential Causes cluster_solutions Solutions start Poor Isomer Separation in Column Chromatography cause1 Inappropriate Solvent System start->cause1 cause2 Column Overloading start->cause2 cause3 Improper Column Packing start->cause3 cause4 Flow Rate too High start->cause4 solution1 Optimize Eluent Polarity (via TLC screening) cause1->solution1 solution2 Reduce Sample Load (Increase Silica Ratio) cause2->solution2 solution3 Repack Column Carefully cause3->solution3 solution4 Decrease Flow Rate cause4->solution4

References

Technical Support Center: Optimizing Grignard Reactions with 2'-(Trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Grignard reactions involving 2'-(Trifluoromethyl)acetophenone. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to help you successfully navigate this specific chemical transformation.

The trifluoromethyl (CF₃) group on the acetophenone makes the carbonyl carbon highly electrophilic, which enhances its reactivity towards nucleophilic addition.[1] However, this activation also presents unique challenges that require careful optimization of reaction conditions to avoid side reactions and maximize yield.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction with this compound resulting in a low yield?

A1: Low yields can stem from several factors:

  • Moisture: Grignard reagents are extremely sensitive to moisture and will be quenched by any protic source (like water or alcohols).[2] Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.

  • Reagent Quality: The quality of the magnesium and the alkyl/aryl halide is crucial. Use fresh, shiny magnesium turnings and pure, dry starting materials.[3] An oxide layer on the magnesium can prevent the reaction from initiating.[2]

  • Reaction Temperature: The high reactivity of the trifluoromethyl-activated ketone requires stringent temperature control. Running the reaction at very low temperatures (e.g., -78 °C) is often necessary to prevent side reactions and control the exotherm.[4][5]

  • Side Reactions: The primary competing reactions are enolization and reduction, especially if the Grignard reagent is bulky or has β-hydrogens.[6][7]

Q2: What are the most common side products and how can I minimize them?

A2:

  • Reduction Product: Grignard reagents with β-hydrogens (e.g., isopropylmagnesium chloride) can act as reducing agents, converting the ketone to a secondary alcohol. This is a known issue with highly reactive ketones.[8] To minimize this, use a Grignard reagent without β-hydrogens (like methylmagnesium bromide or phenylmagnesium bromide) and maintain low temperatures.

  • Enolization Product: If a bulky or very basic Grignard reagent is used, it can act as a base and deprotonate the α-carbon of the ketone, leading to an enolate which will be quenched during workup, regenerating the starting material.

  • Wurtz-type Coupling: Homocoupling of the alkyl/aryl halide used to generate the Grignard reagent can occur, reducing the effective concentration of your nucleophile.[9]

Q3: What is the optimal solvent and temperature for this reaction?

A3:

  • Solvent: Anhydrous tetrahydrofuran (THF) is the most common and effective solvent due to its ability to solvate and stabilize the Grignard reagent. Anhydrous diethyl ether is another standard option.[2]

  • Temperature: Due to the electron-withdrawing nature of the CF₃ group, the carbonyl is highly activated.[1] It is critical to perform the addition of the Grignard reagent at low temperatures, typically ranging from -78 °C to -30 °C , to ensure selectivity and prevent side reactions.[3][4][5] The reaction should be allowed to warm slowly to room temperature after the addition is complete.

Q4: Can additives improve the reaction outcome?

A4: Yes, certain additives can be beneficial:

  • Lewis Acids: Additives like cerium(III) chloride (CeCl₃) can be used to increase the 1,2-addition selectivity and reduce side reactions. The cerium coordinates to the carbonyl oxygen, further increasing its electrophilicity and favoring nucleophilic attack over reduction or enolization.

  • Lithium Chloride (LiCl): LiCl can help break up Grignard reagent aggregates (dimers and oligomers), increasing their reactivity. This is particularly useful in the formation of "Turbo-Grignards," which can be more effective at low temperatures.[3]

Troubleshooting Guide

This guide addresses specific problems you might encounter during the experiment.

Problem Possible Cause(s) Recommended Solution(s)
Reaction fails to initiate (Grignard formation) 1. Wet glassware or solvent.2. Inactive magnesium surface (oxide layer).3. Impure alkyl/aryl halide.1. Flame-dry all glassware under vacuum/inert gas. Use freshly distilled, anhydrous solvent.2. Activate magnesium with a small crystal of iodine, 1,2-dibromoethane, or by crushing it in a mortar and pestle (in a glovebox).[2][9]3. Purify the halide before use.
Low yield of the desired tertiary alcohol 1. Grignard reagent was quenched by moisture.2. Competing side reactions (reduction, enolization).3. Reaction temperature was too high.4. Insufficient reaction time.1. Ensure strictly anhydrous conditions throughout the process.2. Use a Grignard reagent without β-hydrogens. Consider adding CeCl₃.3. Add the Grignard reagent slowly at -78 °C.[4][5]4. Allow the reaction to stir for several hours while slowly warming to room temperature after addition.
Significant amount of starting ketone recovered 1. Inactive or insufficient Grignard reagent.2. Enolization occurred instead of addition.1. Titrate the Grignard reagent before use to determine its exact concentration. Use a slight excess (1.1-1.2 equivalents).2. Use a less bulky Grignard reagent and run the reaction at a lower temperature.
Formation of a significant byproduct (secondary alcohol) 1. Reduction of the ketone by the Grignard reagent.1. Use a Grignard reagent that cannot undergo β-hydride elimination (e.g., MeMgBr, PhMgBr).2. Perform the reaction at the lowest possible temperature (-78 °C).
Reaction mixture turns dark or black 1. Decomposition of the Grignard reagent or product.2. Reaction may be running too hot or for too long at elevated temperatures.[9]1. Maintain a low temperature and inert atmosphere.2. Monitor the reaction progress by TLC and quench it once the starting material is consumed. Avoid prolonged heating.
Quantitative Data Summary

While specific yield data for the reaction of this compound with various Grignard reagents is sparse in readily available literature, the following table provides representative yields for analogous reactions with activated ketones to illustrate the impact of reaction parameters.

Grignard ReagentKetone SubstrateAdditiveTemperature (°C)Yield (%)Reference Notes
Phenylmagnesium BromideAcetophenoneNone0 to RT~90%Standard benchmark reaction.
Isopropylmagnesium ChlorideActivated KetoneNone-30 to RTLow (<10%)Significant reduction observed.[3]
Methylmagnesium BromideThis compoundNone-78 to RTExpected to be highFavors 1,2-addition.
Ethylmagnesium BromideThis compoundCeCl₃-78 to RTExpected to be highAdditive suppresses reduction.
Arylmagnesium BromideAryl KetoneChiral Ligand-30 to RT85-95%From asymmetric synthesis studies.[7]

Detailed Experimental Protocol

This protocol provides a general methodology for the addition of a Grignard reagent to this compound.

Materials:

  • This compound

  • Alkyl or Aryl Halide (e.g., Bromobenzene for Phenylmagnesium Bromide)

  • Magnesium turnings (activated)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal for activation)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard organic solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

    • Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine.

    • In the dropping funnel, prepare a solution of the alkyl/aryl halide (1.1 equivalents) in anhydrous THF.

    • Add a small portion of the halide solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle bubbling or refluxing of the solvent.[10]

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed.

  • Grignard Addition to the Ketone:

    • In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the freshly prepared Grignard reagent (1.1 equivalents) to the stirred ketone solution via cannula or dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly.

    • After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.

    • Allow the reaction to warm slowly to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates complete consumption of the starting ketone.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.[10]

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired tertiary alcohol.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Phase 1: Grignard Reagent Preparation cluster_reaction Phase 2: Nucleophilic Addition cluster_workup Phase 3: Workup & Purification prep1 Activate Mg with Iodine in Flame-Dried Flask prep2 Add Alkyl/Aryl Halide in Anhydrous THF Dropwise prep1->prep2 prep3 Stir Until Mg is Consumed prep2->prep3 react3 Add Grignard Reagent Dropwise prep3->react3 Transfer Reagent react1 Dissolve Ketone in Anhydrous THF react2 Cool Ketone Solution to -78 C react1->react2 react2->react3 react4 Stir and Warm to Room Temperature react3->react4 workup1 Quench with sat. aq. NH4Cl at 0 C react4->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Dry, Filter, and Concentrate workup2->workup3 workup4 Purify via Column Chromatography workup3->workup4

Caption: General experimental workflow for the Grignard reaction.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield or Reaction Failure q1 Was the Grignard Reagent Formed Successfully? start->q1 a1_no Check Mg Activation Verify Anhydrous Conditions Use Pure Halide q1->a1_no No q2 Was Starting Ketone Consumed? q1->q2 Yes a2_no Titrate Grignard Reagent Increase Equivalents (1.1-1.2) Extend Reaction Time q2->a2_no No q3 Is Main Product the Result of Reduction? q2->q3 Yes a3_yes Use Grignard w/o beta-Hydrogens Lower Temperature to -78 C Consider CeCl3 Additive q3->a3_yes Yes end Optimized Product Yield q3->end No reaction_pathways cluster_pathways start 2'-(CF3)Acetophenone + R-MgX path_add Desired 1,2-Addition start->path_add Low Temp No beta-H path_red Side Rxn: Reduction start->path_red High Temp Has beta-H path_enol Side Rxn: Enolization start->path_enol Bulky Base product Tertiary Alcohol Product path_add->product side_red Secondary Alcohol path_red->side_red side_enol Recovered Starting Material path_enol->side_enol

References

Challenges in the scale-up synthesis of 2'-(Trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2'-(Trifluoromethyl)acetophenone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on common synthetic routes such as Friedel-Crafts acylation and Grignard reactions.

Issue 1: Low Yield of the Desired 2'-Isomer in Friedel-Crafts Acylation

  • Question: My Friedel-Crafts acylation of trifluoromethylbenzene with acetyl chloride is resulting in a low yield of this compound and a high proportion of the meta and para isomers. How can I improve the ortho-selectivity?

  • Answer: This is a common challenge because the trifluoromethyl group is a meta-director in electrophilic aromatic substitution reactions. To enhance the yield of the ortho-isomer, consider the following strategies:

    • Choice of Lewis Acid: The choice of Lewis acid can influence isomer distribution. While aluminum chloride (AlCl₃) is commonly used, exploring other Lewis acids like titanium tetrachloride (TiCl₄) or zinc chloride (ZnCl₂) may alter the ortho/para/meta ratio.

    • Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the ortho-isomer, although this may also decrease the overall reaction rate. Careful temperature control is crucial.

    • Solvent Effects: The polarity of the solvent can impact the isomer distribution. Experimenting with different solvents, such as nitrobenzene or carbon disulfide, may offer improved selectivity.

    • Alternative Synthetic Routes: If achieving high ortho-selectivity via Friedel-Crafts acylation proves difficult, consider alternative methods such as a Grignard reaction with 2-bromobenzotrifluoride or a directed ortho-metalation approach.

Issue 2: Difficulty in Separating this compound from Isomers

  • Question: I have a mixture of 2'-, 3'-, and 4'-(Trifluoromethyl)acetophenone isomers. What is the most effective method for purification on a larger scale?

  • Answer: The separation of these isomers is challenging due to their very similar physical properties and solubility.[1] Here are some recommended purification strategies:

    • Fractional Distillation under Reduced Pressure: This is a common technique for separating isomers with close boiling points. The efficiency of the separation will depend on the difference in boiling points and the quality of the distillation column.

    • Crystallization: If the desired isomer is a solid or can be derivatized to a crystalline solid, fractional crystallization can be an effective purification method. This may involve exploring different solvent systems to find one that selectively crystallizes the 2'-isomer.

    • Preparative Chromatography: While potentially expensive for large-scale production, preparative high-performance liquid chromatography (HPLC) or flash chromatography can provide high purity product. Optimization of the stationary and mobile phases is critical for successful separation.

Issue 3: Poor Initiation and Control of Grignard Reaction

  • Question: I am having trouble initiating the Grignard reaction between 2-bromobenzotrifluoride and magnesium. When it does initiate, the reaction is often too vigorous and difficult to control. What are the best practices for a safe and efficient Grignard reaction at scale?

  • Answer: Grignard reactions can be notoriously difficult to initiate and can become highly exothermic. The following precautions and procedures are recommended for safe and controlled scale-up:

    • Strict Anhydrous Conditions: All glassware must be thoroughly dried, and all solvents and reagents must be anhydrous. The presence of moisture will quench the Grignard reagent and prevent the reaction from starting.

    • Activation of Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. Activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction.

    • Controlled Addition: Add the 2-bromobenzotrifluoride solution to the magnesium suspension slowly and dropwise. The reaction is exothermic, and a controlled addition rate is essential to maintain a manageable reaction temperature.

    • Temperature Management: Have an ice bath readily available to cool the reaction if it becomes too vigorous. For larger scale reactions, a cooling system is necessary.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with oxygen.

    • Solvent Choice: Anhydrous tetrahydrofuran (THF) is a commonly used and effective solvent for Grignard reactions.

Issue 4: Safety Concerns with Hazardous Reagents

  • Question: What are the primary safety concerns when working with reagents like n-butyllithium and aluminum chloride on a large scale?

  • Answer: Both n-butyllithium and aluminum chloride pose significant safety hazards, especially at scale:

    • n-Butyllithium: This reagent is pyrophoric, meaning it can ignite spontaneously on contact with air. It also reacts violently with water. All transfers and reactions involving n-butyllithium must be carried out under a strict inert atmosphere using appropriate techniques (e.g., syringe or cannula transfer). Personal protective equipment (PPE), including flame-retardant lab coats and gloves, is essential.

    • Aluminum Chloride (AlCl₃): This Lewis acid is a corrosive solid that reacts vigorously with moisture, releasing hydrogen chloride (HCl) gas, which is also corrosive and toxic. It should be handled in a fume hood with appropriate PPE. When quenching a reaction containing AlCl₃, the mixture should be added slowly to ice to manage the exothermic reaction and the evolution of HCl gas.

Frequently Asked Questions (FAQs)

  • Q1: What are the main challenges in the scale-up synthesis of this compound?

  • A1: The primary challenges include controlling the formation of unwanted isomers (meta and para), handling hazardous and pyrophoric reagents safely, difficulties in purifying the final product from isomeric impurities, and managing corrosive and environmentally challenging waste streams.[1]

  • Q2: Which synthetic route is most promising for the large-scale production of this compound?

  • A2: While Friedel-Crafts acylation is a common method, the challenges with isomer separation make it less ideal for large-scale synthesis of the pure 2'-isomer. A Grignard reaction using 2-halobenzotrifluoride as a starting material can offer better regioselectivity, but requires careful control of reaction conditions and presents its own set of safety challenges. The choice of route will depend on the desired purity, cost considerations, and the available equipment and expertise for handling hazardous reagents.

  • Q3: Are there any "greener" or more environmentally friendly synthetic methods available?

  • A3: Research is ongoing to develop more sustainable synthetic methods. This includes exploring the use of solid acid catalysts to replace corrosive Lewis acids in Friedel-Crafts reactions, which can simplify work-up and reduce waste. Additionally, optimizing reaction conditions to improve selectivity and yield minimizes waste generation.

  • Q4: How can I accurately determine the isomeric purity of my product?

  • A4: Gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and reliable methods for determining the isomeric purity of this compound. For GC analysis, a capillary column with a suitable stationary phase can effectively separate the isomers. ¹H NMR and ¹⁹F NMR can also be used to quantify the different isomers based on the integration of their distinct signals.

Data Presentation

Table 1: Comparison of Synthetic Routes for Trifluoromethylated Acetophenones

Synthetic RouteStarting MaterialsKey ReagentsTypical Yield of Desired IsomerKey Challenges
Friedel-Crafts Acylation Trifluoromethylbenzene, Acetyl Chloride/AnhydrideAlCl₃, TiCl₄Low to moderate (ortho is minor)Poor regioselectivity, isomer separation, corrosive waste
Grignard Reaction 2-Bromobenzotrifluoride, Acetic AnhydrideMagnesium, THFHighDifficult initiation, exothermic reaction, pyrophoric intermediates
Directed Ortho-Metalation Trifluoromethylbenzenen-Butyllithium, TMEDAGood to highPyrophoric and moisture-sensitive reagents, cryogenic temperatures
Heck Reaction 3-Bromo-benzotrifluoride, Vinyl EtherPalladium catalyst, Phosphine ligand73% (for 3'-isomer)[2]Expensive catalyst, reaction optimization

Note: Yields can vary significantly based on reaction conditions.

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound

This protocol is a general guideline and should be optimized for specific laboratory conditions and scale.

Materials:

  • 2-Bromobenzotrifluoride

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Acetic anhydride

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

  • Initiation: Add a small amount of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 2-bromobenzotrifluoride (1 equivalent) in anhydrous THF. Add a small portion of the 2-bromobenzotrifluoride solution to the magnesium suspension. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Grignard Formation: Once the reaction has initiated, add the remaining 2-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Acylation: Cool the Grignard solution in an ice bath. Add acetic anhydride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. After the addition, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_acylation Acylation cluster_workup Work-up & Purification prep1 Assemble Flame-Dried Glassware prep2 Add Mg Turnings & Iodine prep1->prep2 init Initiate Reaction with 2-Bromobenzotrifluoride prep2->init add Dropwise Addition of 2-Bromobenzotrifluoride init->add react_g Stir at Room Temperature add->react_g cool_g Cool Grignard Solution react_g->cool_g add_ac Dropwise Addition of Acetic Anhydride cool_g->add_ac react_a Stir and Warm to RT add_ac->react_a quench Quench with HCl react_a->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify extract->purify troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions problem Low Yield of 2'-Isomer in Friedel-Crafts Acylation cause1 Meta-Directing Effect of CF3 Group problem->cause1 cause2 Suboptimal Reaction Conditions problem->cause2 cause3 Poor Catalyst Activity problem->cause3 sol1 Optimize Lewis Acid cause1->sol1 sol4 Consider Alternative Synthetic Routes cause1->sol4 sol2 Adjust Reaction Temperature cause2->sol2 sol3 Experiment with Different Solvents cause2->sol3 sol5 Ensure Anhydrous Conditions cause3->sol5

References

Removal of impurities from 2'-(Trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2'-(Trifluoromethyl)acetophenone. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthesized this compound?

A1: Common impurities can include:

  • Isomeric Impurities: 3'-(Trifluoromethyl)acetophenone and 4'-(Trifluoromethyl)acetophenone are common process-related impurities. Due to their similar physical properties, they can be challenging to separate.

  • Starting Materials: Unreacted starting materials from the synthesis process may be present.

  • Byproducts: Side-reaction products formed during synthesis.

  • Solvent Residues: Residual solvents from the reaction or initial purification steps.

Q2: What are the recommended methods for purifying this compound?

A2: The most common and effective purification methods are:

  • Fractional Distillation under Reduced Pressure: This is a widely used method for purifying liquid ketones and can be effective in removing impurities with different boiling points.

  • Silica Gel Column Chromatography: This technique is useful for separating the desired compound from non-volatile impurities and isomers with different polarities.

  • Recrystallization: If the compound is a solid at room temperature or can be induced to crystallize, this method can provide high purity. This compound has a melting point of 15-17°C, so cooling may be required.

  • Aqueous Workup/Extraction: This is typically performed after synthesis to remove water-soluble impurities, acids, or bases.

Q3: How can I assess the purity of my this compound sample?

A3: Purity is typically assessed using the following analytical techniques:

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), GC is excellent for determining the percentage of volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for identifying and quantifying non-volatile impurities and isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide structural confirmation and identify impurities by the presence of unexpected signals.

Troubleshooting Guides

Fractional Distillation

Q4: I am performing a vacuum distillation, but the separation of isomers is poor. What can I do?

A4: Poor separation of isomers during distillation is a common issue due to their close boiling points.[1] Consider the following:

  • Increase Column Efficiency: Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux, packed, or spinning band column).

  • Optimize Reflux Ratio: Increase the reflux ratio to allow for more vaporization-condensation cycles, which enhances separation.

  • Reduce Pressure: Lowering the pressure will decrease the boiling points and may improve the separation efficiency.

  • Slow Distillation Rate: A slower distillation rate provides more time for equilibrium to be established on each theoretical plate, leading to better separation.

Q5: My product is decomposing during distillation. How can I prevent this?

A5: Decomposition at high temperatures can be a problem. To mitigate this:

  • Use Reduced Pressure: Vacuum distillation significantly lowers the boiling point of the compound, reducing thermal stress.

  • Ensure an Inert Atmosphere: Purge the distillation apparatus with an inert gas like nitrogen or argon to prevent oxidation.

  • Avoid Overheating: Use a heating mantle with a stirrer and monitor the pot temperature closely. Do not distill to dryness.

Silica Gel Column Chromatography

Q6: I am seeing co-elution of my desired product with an impurity during column chromatography. How can I improve the separation?

A6: Co-elution occurs when compounds have similar affinities for the stationary and mobile phases. To improve separation:

  • Optimize the Eluent System: A common eluent system is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[2] Try a shallower gradient or isocratic elution with a lower percentage of the more polar solvent to increase the retention time and improve separation.

  • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a bonded-phase silica.

  • Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. A broad initial band will lead to poor separation.

Q7: My compound is streaking on the TLC plate and the column. What is the cause and how can I fix it?

A7: Streaking, or tailing, can be caused by several factors:

  • Sample Overload: Applying too much sample to the TLC plate or column can cause streaking. Try loading a smaller amount.

  • Compound Acidity/Basicity: If your compound is slightly acidic or basic, it can interact strongly with the silica gel. Adding a small amount of a modifier to the eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds, can often resolve this issue.

  • Inappropriate Solvent: The solvent used to dissolve the sample for loading might be too strong, causing it to spread out. Use the eluent or a weaker solvent to dissolve the sample.

Recrystallization

Q8: I am trying to recrystallize this compound, but it is "oiling out" instead of forming crystals. What should I do?

A8: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the cooling is too rapid.

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.

  • Use a Different Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to experiment with different solvents or solvent mixtures (e.g., ethanol/water).

  • Add a Seed Crystal: If you have a small amount of pure, solid material, adding a tiny crystal to the cooled solution can initiate crystallization.

Extraction

Q9: An emulsion has formed during the aqueous workup, and the layers are not separating. How can I break the emulsion?

A9: Emulsions are common when performing liquid-liquid extractions. To break an emulsion:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer and can help force the separation.

  • Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.

  • Filtration: In stubborn cases, filtering the emulsified layer through a pad of Celite® or glass wool can help to break it up.

  • Patience: Sometimes, simply letting the separatory funnel stand for an extended period can allow the layers to separate.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity AchievedKey AdvantagesKey Disadvantages
Fractional Distillation >98%Effective for removing impurities with significantly different boiling points; scalable.May not effectively separate isomers with very close boiling points; potential for thermal decomposition.
Silica Gel Chromatography >99%Excellent for separating isomers and non-volatile impurities; high purity achievable.Can be time-consuming and require large volumes of solvent; may have lower recovery.
Recrystallization >99%Can yield very high purity product; effective for removing small amounts of impurities.Finding a suitable solvent can be challenging; potential for product loss in the mother liquor.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully apply it to the top of the silica bed.

  • Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: General Recrystallization Procedure
  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol). A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Visualizations

experimental_workflow_chromatography cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent load_sample->elute collect Collect Fractions elute->collect analyze_tlc Analyze by TLC collect->analyze_tlc combine Combine Pure Fractions analyze_tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for Purification by Silica Gel Column Chromatography.

logical_relationship_troubleshooting cluster_dist Distillation Issues cluster_chrom Chromatography Issues cluster_recrys Recrystallization Issues start Impure Product distillation Fractional Distillation start->distillation chromatography Column Chromatography start->chromatography recrystallization Recrystallization start->recrystallization poor_sep Poor Separation distillation->poor_sep Isomers? decomposition Decomposition distillation->decomposition High Temp? co_elution Co-elution chromatography->co_elution Similar Polarity? streaking Streaking chromatography->streaking Overload? oiling_out Oiling Out recrystallization->oiling_out Cooling Too Fast? no_crystals No Crystals Form recrystallization->no_crystals Wrong Solvent? pure_product Pure Product poor_sep->pure_product Optimize decomposition->pure_product Optimize co_elution->pure_product Optimize streaking->pure_product Optimize oiling_out->pure_product Optimize no_crystals->pure_product Optimize

Caption: Troubleshooting Logic for Purification Methods.

References

Technical Support Center: Synthesis of 2'-(Trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2'-(Trifluoromethyl)acetophenone. The information is tailored to address common issues encountered during the synthesis, with a focus on byproduct analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common laboratory and industrial synthesis of this compound is the Friedel-Crafts acylation of trifluoromethylbenzene with an acetylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃)[1][2][3][4]. Another reported method involves the reaction of a Grignard reagent derived from o-chlorobenzotrifluoride with an acid anhydride[5].

Q2: What are the expected major byproducts in the Friedel-Crafts synthesis of this compound?

A2: The trifluoromethyl group is primarily a meta-director in electrophilic aromatic substitution reactions due to its strong electron-withdrawing nature. However, some ortho and para substitution can occur. Therefore, the main byproducts are expected to be the isomeric acetophenones: 3'-(Trifluoromethyl)acetophenone and 4'-(Trifluoromethyl)acetophenone[6]. Di-acylation products, where a second acetyl group is added to the ring, are also possible, though less likely due to the deactivating effect of the trifluoromethyl and acetyl groups[7].

Q3: How can I minimize the formation of isomeric byproducts?

A3: Optimizing reaction conditions is key to minimizing isomeric impurities. This includes controlling the reaction temperature, the rate of addition of reagents, and the choice of solvent[6]. Lower temperatures generally favor the kinetic product. A well-controlled reaction setup, ensuring anhydrous conditions, is also crucial as moisture can deactivate the catalyst and lead to side reactions[2].

Q4: My GC-MS analysis shows several unexpected peaks. What could they be?

A4: Besides the isomeric byproducts, other peaks could correspond to:

  • Unreacted starting materials: Trifluoromethylbenzene.

  • Polysubstituted products: Diacetylated trifluoromethylbenzene.

  • Byproducts from solvent participation: If the solvent is aromatic, it could also undergo acylation.

  • Reaction with impurities in starting materials: Impurities in the trifluoromethylbenzene or acetyl chloride could lead to other products.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis and analysis of this compound.

Problem Potential Cause Suggested Solution Expected GC-MS Observation
Low Yield of this compound Incomplete reaction.Increase reaction time or temperature moderately. Ensure the catalyst is active and used in sufficient quantity (often stoichiometric amounts are needed for Friedel-Crafts acylation)[6].High percentage of unreacted trifluoromethylbenzene in the GC chromatogram.
Deactivation of the Lewis acid catalyst (e.g., AlCl₃) by moisture.Use anhydrous reagents and solvents. Flame-dry glassware before use[2].Low conversion of starting material and potentially hydrolysis byproducts of acetyl chloride.
High Percentage of Isomeric Byproducts (3'- and 4'- isomers) Suboptimal reaction temperature or reaction time.Carry out the reaction at a lower temperature to favor the ortho-isomer. Monitor the reaction progress by GC to determine the optimal reaction time.Increased peak areas for 3'-(Trifluoromethyl)acetophenone and 4'-(Trifluoromethyl)acetophenone relative to the desired 2'-isomer.
Presence of High Molecular Weight Peaks in GC-MS Polyacylation of the aromatic ring.Use a molar ratio of trifluoromethylbenzene to acetyl chloride greater than or equal to 1:1. The deactivating nature of the acyl group should suppress further acylation, but excess acylating agent can promote it[7].Peaks with a higher m/z value corresponding to the addition of a second acetyl group.
Broad or Tailing Peaks in GC Analysis Polar nature of the ketone product interacting with the GC column.Use a suitable GC column (e.g., a mid-polarity column). Ensure proper sample preparation and derivatization if necessary, although acetophenones are generally amenable to GC analysis.Poor peak shape for the product and its isomers.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a GC-MS analysis of a crude reaction mixture for the synthesis of this compound via Friedel-Crafts acylation. Actual results may vary depending on the specific reaction conditions.

Compound Retention Time (min) Area % (Hypothetical) Key m/z Fragments
Trifluoromethylbenzene (Starting Material)3.510146, 127, 96, 77[8]
This compound (Product) 8.2 80 188, 173, 145, 117 [9]
3'-(Trifluoromethyl)acetophenone (Isomer)8.58188, 173, 145, 117[10]
4'-(Trifluoromethyl)acetophenone (Isomer)8.72188, 173, 145, 117[11]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • Trifluoromethylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.05 equivalents) dissolved in anhydrous dichloromethane to the stirred suspension via the dropping funnel.

  • After the addition is complete, add trifluoromethylbenzene (1.0 equivalent) dissolved in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0°C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

GC-MS Analysis Protocol
  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium, constant flow rate of 1 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: 40-400 amu

  • Ionization Mode: Electron Ionization (EI) at 70 eV

Visualizations

Synthesis_Workflow Experimental Workflow for this compound Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis Analysis Reactants Reactants Friedel_Crafts Friedel-Crafts Acylation Reactants->Friedel_Crafts Workup Aqueous Workup Friedel_Crafts->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Crude_Product Crude_Product Workup->Crude_Product Sample for Analysis GC_MS GC-MS Analysis Crude_Product->GC_MS Data_Analysis Data Interpretation (Identify Byproducts) GC_MS->Data_Analysis

Caption: Workflow for synthesis and analysis.

Byproduct_Formation Potential Byproduct Formation Pathways Trifluoromethylbenzene Trifluoromethylbenzene Reaction_Mixture Reaction_Mixture Trifluoromethylbenzene->Reaction_Mixture Acetyl_Chloride Acetyl_Chloride Acetyl_Chloride->Reaction_Mixture AlCl3 AlCl3 AlCl3->Reaction_Mixture catalyst Product This compound Reaction_Mixture->Product Major Pathway Isomers Isomeric Byproducts (3'- and 4'- isomers) Reaction_Mixture->Isomers Side Reaction Polyacylation Diacetylated Byproducts Reaction_Mixture->Polyacylation Side Reaction Unreacted Unreacted Starting Material Reaction_Mixture->Unreacted

Caption: Byproduct formation pathways.

References

Managing exothermic reactions in 2'-(Trifluoromethyl)acetophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2'-(Trifluoromethyl)acetophenone. The focus is on managing and mitigating exothermic reactions to ensure experimental safety and success.

Troubleshooting Guide: Managing Exothermic Events

Uncontrolled exothermic reactions are a primary safety concern during the synthesis of this compound, particularly when employing Grignard reagents or diazotization routes. Below are common issues, their potential causes, and recommended solutions.

Issue IDProblemPotential CausesRecommended Solutions
EXO-001 Rapid, Uncontrolled Temperature Spike During Grignard Reagent Addition 1. Addition rate of the Grignard reagent or acetylating agent is too fast. 2. Inadequate cooling of the reaction vessel. 3. High concentration of reactants. 4. Localized "hot spots" due to poor stirring.1. Immediately halt the addition of the reagent. 2. Ensure the cooling bath is at the target temperature (e.g., 0-5°C) and has sufficient capacity. 3. Add the reagent dropwise, monitoring the internal temperature closely. 4. Increase the stirring rate to ensure homogenous mixing and heat dissipation. 5. If the temperature continues to rise, have a quenching agent (e.g., cold saturated ammonium chloride solution) ready for emergency use.
EXO-002 Delayed but Violent Exothermic Reaction (Induction Period) 1. Impurities on the magnesium surface (oxide layer) preventing initial reaction, followed by a sudden, rapid initiation. 2. Presence of trace amounts of water in the solvent or on glassware, which is consumed before the Grignard reaction begins.1. Activate the magnesium turnings before starting the reaction. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color indicates activation.[1][2] 2. Ensure all glassware is rigorously flame-dried or oven-dried, and use anhydrous solvents.[1] 3. Add a small portion of the halide to the magnesium and wait for the reaction to initiate (indicated by gentle reflux or a color change) before adding the remainder slowly.[1]
EXO-003 Exotherm During Diazotization of 3-Aminobenzotrifluoride 1. Addition of sodium nitrite solution is too rapid. 2. Inadequate cooling of the reaction mixture.1. Add the sodium nitrite solution slowly and portion-wise, keeping the temperature strictly between 0-5°C.[3] 2. Use an efficient cooling bath (e.g., ice-salt bath) and monitor the internal temperature with a calibrated thermometer. 3. Ensure the 3-aminobenzotrifluoride is fully dissolved in the acidic solution before beginning nitrite addition.[3]
EXO-004 Temperature Increase During Quenching/Hydrolysis 1. Quenching agent (e.g., acid) is added too quickly to the reactive mixture. 2. The reaction mixture is too concentrated.1. Cool the reaction mixture to 0°C or below before beginning the quench. 2. Add the quenching solution (e.g., 20% HCl) slowly and dropwise, with vigorous stirring.[4] 3. Perform the quench in a vessel with adequate headspace and proper venting.

Logical Flow for Troubleshooting Exothermic Events

Exotherm_Troubleshooting start Exothermic Event Detected (Rapid Temperature Rise) halt_addition Immediately Halt Reagent Addition start->halt_addition check_cooling Verify Cooling Bath (Temperature & Capacity) halt_addition->check_cooling check_stirring Ensure Vigorous Stirring check_cooling->check_stirring monitor_temp Monitor Internal Temperature check_stirring->monitor_temp temp_stabilized Temperature Stabilizes? monitor_temp->temp_stabilized resume_slowly Resume Addition at a Much Slower Rate temp_stabilized->resume_slowly Yes temp_rises Temperature Continues to Rise? temp_stabilized->temp_rises No resume_slowly->monitor_temp temp_rises->monitor_temp No prepare_quench Prepare Emergency Quench (e.g., Cold Sat. NH4Cl) temp_rises->prepare_quench Yes quench_reaction Execute Emergency Quench prepare_quench->quench_reaction safe_state Reaction Brought to a Safe State quench_reaction->safe_state

Caption: Troubleshooting workflow for managing an unexpected exothermic event.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of exothermic reactions in the Grignard synthesis of this compound?

A1: The formation of the Grignard reagent itself (reacting an aryl halide with magnesium) is exothermic.[5] The subsequent reaction of the highly reactive Grignard reagent with an acetylating agent (like acetic anhydride or acetyl chloride) is also highly exothermic.[6][7] The combination of these two steps can lead to a significant release of heat.

Q2: How can I safely control the temperature during the synthesis?

A2: Effective temperature control is crucial. Key strategies include:

  • Slow Addition: Add reagents dropwise or in small portions.

  • Efficient Cooling: Use a well-maintained cooling bath (e.g., ice-water, ice-salt, or a cryocooler) capable of handling the heat load. For many relevant procedures, a temperature of 0-5°C is recommended.[8][9]

  • Vigorous Stirring: Ensures even heat distribution and prevents the formation of localized hot spots.

  • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively. A study on 2-trifluoromethylphenyl magnesium chloride highlighted that reducing the concentration from 1.5 M to 0.5-0.6 M significantly attenuated exothermic decomposition.[10][11]

Q3: Are there any specific safety concerns related to the trifluoromethyl group?

A3: Yes. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity and stability of intermediates.[12][13] Research has shown that trifluoromethyl-substituted phenyl Grignard reagents can undergo highly exothermic decomposition, which involves the destruction of the trifluoromethyl group and the formation of fluoride ions.[10][11] This decomposition can be accompanied by a rapid rise in temperature and pressure.

Q4: What are the best practices for quenching a Grignard reaction involving trifluoromethylated compounds?

A4: The quenching process must be performed carefully to control the exothermic release of heat from neutralizing the excess Grignard reagent and hydrolyzing the magnesium alkoxide intermediate.

  • Always cool the reaction mixture in an ice bath before adding the quenching solution.

  • Add the quenching agent (typically a cold, dilute acid like 3% HCl or a saturated ammonium chloride solution) slowly and dropwise with vigorous stirring.[7][14]

  • Be prepared for the potential release of flammable gases if an ether-based solvent was used.

Q5: How can I monitor the progress of the reaction to avoid runaway conditions?

A5: Continuous monitoring is essential.

  • Temperature: Use a calibrated thermometer placed directly in the reaction mixture to monitor the internal temperature. An exotherm will be indicated by a temperature rise that is faster than the rate of addition would suggest.

  • Visual Cues: Observe for changes in color, viscosity, or the rate of reflux. For Grignard formation, the disappearance of magnesium turnings is an indicator.[15] A change to a grayish or brownish color is typical for Grignard reagent formation.[1]

  • Reaction Calorimetry: For process development and scale-up, using reaction calorimetry (RC1) or an Advanced Reactive System Screening Tool (ARSST) can provide critical data on heat flow and help define safe operating limits.[11]

Experimental Protocols

Protocol 1: Grignard Route from o-chlorobenzotrifluoride

This protocol is based on a patented method and emphasizes temperature control.

1. Grignard Reagent Formation:

  • Equip a flame-dried, three-necked flask with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet.

  • Charge the flask with magnesium turnings (1.2 eq) and a crystal of iodine under a nitrogen atmosphere.

  • Add a small portion of a solution of o-chlorobenzotrifluoride (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Gently warm the mixture to initiate the reaction. Initiation is confirmed by a color change and gentle boiling.

  • Once initiated, add the remaining o-chlorobenzotrifluoride solution dropwise, maintaining a gentle reflux. The reaction is exothermic and may require external cooling to control the rate.

2. Acylation Reaction:

  • In a separate flask, prepare a solution of acetic anhydride (1.1 eq) in anhydrous THF.

  • Cool this solution to 0-5°C using an ice-salt bath.

  • Slowly add the prepared Grignard reagent solution dropwise to the acetic anhydride solution, ensuring the internal temperature does not exceed 10°C. Vigorous stirring is essential.[7]

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

3. Quenching and Work-up:

  • Cool the reaction mixture back down to 0°C.

  • Slowly and carefully add a cold, saturated aqueous solution of ammonium chloride or a dilute HCl solution dropwise to quench the reaction. Monitor for any temperature increase.

  • Separate the organic layer, and extract the aqueous layer with an appropriate solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Quench & Work-up A 1. Assemble Dry Glassware under N2 B 2. Add Mg Turnings & Iodine A->B C 3. Add Small Portion of o-chlorobenzotrifluoride in THF B->C D 4. Initiate Reaction (Gentle Warming) C->D E 5. Dropwise Addition of Remaining o-chlorobenzotrifluoride D->E H 8. Slow, Dropwise Addition of Grignard Reagent (T < 10°C) E->H Transfer Grignard Reagent F 6. Prepare Acetic Anhydride in THF G 7. Cool Acylation Mixture to 0-5°C F->G G->H I 9. Stir at Room Temperature H->I J 10. Cool Reaction to 0°C I->J K 11. Slow, Dropwise Quench (e.g., Sat. NH4Cl) J->K L 12. Extraction & Washing K->L M 13. Drying & Concentration L->M N N M->N Crude Product

Caption: Step-by-step workflow for the Grignard synthesis of this compound.

References

Technical Support Center: Catalyst Deactivation in 2'-(Trifluoromethyl)acetophenone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during chemical reactions involving 2'-(Trifluoromethyl)acetophenone. This resource is intended for researchers, scientists, and professionals in drug development and other chemical industries.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to catalyst deactivation in reactions with this compound.

Issue: The reaction has stalled or is showing low conversion.

Question Possible Cause Troubleshooting Steps
1. Is the catalyst active? The catalyst may be old or improperly stored, leading to inherent inactivity.- Use a fresh batch of catalyst. - Ensure the catalyst has been stored under the recommended conditions (e.g., inert atmosphere).[1]
2. Is catalyst poisoning occurring? Impurities in the starting materials, solvents, or gases can chemically bind to the catalyst's active sites, rendering them inactive.[2][3]- Purify all reactants and solvents before use. - Use high-purity gases (e.g., hydrogen). - Common poisons for palladium catalysts include sulfur compounds, halides, and nitrogen-containing heterocycles.[2]
3. Is the reaction suffering from product inhibition? The product of the reaction may be adsorbing to the catalyst surface and preventing the reactant from accessing the active sites.- Analyze the reaction kinetics to see if the rate decreases significantly at higher conversions. - Consider using a different catalyst that is less susceptible to product inhibition.
4. Are there signs of thermal degradation? High reaction temperatures can cause the catalyst support to degrade or the metal particles to agglomerate, reducing the active surface area.[4]- Operate the reaction within the recommended temperature range for the specific catalyst. - If high temperatures are necessary, choose a catalyst with a more thermally stable support.
5. Could coking be the issue? At elevated temperatures, organic molecules can decompose and deposit carbonaceous material (coke) on the catalyst surface, blocking active sites and pores.[4][5][6]- Lower the reaction temperature if possible. - Consider using a catalyst that is more resistant to coking. - Periodic catalyst regeneration may be necessary for continuous processes.[6]

Issue: The reaction shows poor selectivity.

Question Possible Cause Troubleshooting Steps
1. Has the catalyst been selectively poisoned? While often detrimental, sometimes controlled poisoning can improve selectivity by deactivating sites that lead to side reactions.[2] For instance, Lindlar's catalyst is a palladium catalyst intentionally poisoned with lead acetate to improve selectivity in alkyne hydrogenation.[2]- This is an advanced technique and requires careful control of the type and amount of poison. - If unintended, refer to the troubleshooting steps for catalyst poisoning above.
2. Is the catalyst structure changing during the reaction? The active sites on the catalyst might be restructuring under reaction conditions, leading to different selectivities over time.- Characterize the catalyst before and after the reaction to identify any structural changes. - Optimize reaction conditions (temperature, pressure, solvent) to maintain the desired catalyst structure.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst deactivation in my this compound reaction?

A1: The most common signs include a noticeable decrease in the reaction rate, incomplete conversion of the starting material even after extended reaction times, and changes in product selectivity.[7]

Q2: Can the trifluoromethyl group in this compound contribute to catalyst deactivation?

A2: While direct evidence for the trifluoromethyl group causing deactivation is not prevalent in the provided search results, its strong electron-withdrawing nature can influence the molecule's interaction with the catalyst surface.[8][9] This could potentially lead to stronger binding of the reactant or product, possibly causing site blocking. Additionally, trifluoromethyl ketones can be challenging substrates for some catalytic systems.[10]

Q3: My hydrogenation of this compound is not working. What are some initial troubleshooting steps?

A3: For a failing hydrogenation, first ensure your catalyst is active by trying a fresh batch.[1] Use a polar solvent like methanol or ethanol.[1] Ensure vigorous stirring to facilitate mass transfer of hydrogen gas.[1] If you are removing a protecting group, consider adding acetic acid to the solvent.[1] If these steps fail, your catalyst may be poisoned by impurities in your starting material or solvent.[1]

Q4: How can I regenerate a deactivated catalyst?

A4: The appropriate regeneration method depends on the cause of deactivation.

  • Coking: The most common method is to burn off the coke in a stream of air or an oxygen-containing gas at elevated temperatures (calcination).[5][6] The temperature should be carefully controlled to avoid thermal damage to the catalyst.[5]

  • Poisoning: For reversible poisoning, simply removing the poison from the feed stream may be sufficient.[4] In other cases, flushing the catalyst with an inert gas at elevated temperatures or specific chemical treatments may be necessary.[11]

Q5: What is the difference between catalyst poisoning and fouling?

A5: Catalyst poisoning refers to the chemical deactivation of active sites by strong chemisorption of species present in the feed.[2] Fouling, on the other hand, is the physical deposition of substances, such as coke, on the catalyst surface, which blocks access to the active sites.[6]

Quantitative Data Summary

Table 1: Effect of Different Bases on the Transfer Hydrogenation of Acetophenone (as a model substrate)

BaseConversion (%)
KOH>99
NaOHNot specified, but effective
No Base0

Data adapted from studies on acetophenone, a structurally similar ketone, highlighting the critical role of a base in transfer hydrogenation reactions.[12]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Regeneration by Calcination (for coked catalysts)

  • Pre-treatment: The deactivated catalyst is first washed with a suitable solvent to remove any adsorbed organic species and then dried.[5]

  • Calcination: The dried catalyst is placed in a tube furnace. A controlled flow of an oxygen-containing gas (e.g., air) is passed over the catalyst.[5]

  • Temperature Program: The temperature is gradually increased to a target value (typically 350-600 °C) and held for a specific duration to ensure complete combustion of the coke.[5] The maximum temperature should not exceed the initial calcination temperature of the fresh catalyst to prevent thermal damage.[5]

  • Reduction (if applicable): After coke removal, the catalyst may need to be reduced in a hydrogen-containing gas stream to restore the active metallic sites.[5]

Protocol 2: Representative Catalytic Hydrogenation of an Acetophenone Derivative

This is a general procedure that may require optimization for this compound.

  • Reactor Setup: A pressure-resistant reaction vessel is charged with the acetophenone derivative (1 mmol), a suitable solvent (e.g., 20 mL of isopropanol), and a base (e.g., 1.25 mM t-BuOK).[7]

  • Catalyst Addition: The catalyst (e.g., 0.01 mmol of a Ru-complex) is added to the mixture.[7]

  • Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 100 psi of H₂).[7]

  • Reaction: The reaction mixture is stirred vigorously at room temperature for the desired time.[7]

  • Work-up: Upon completion, the reactor is carefully depressurized, and the catalyst is removed by filtration. The product is then isolated from the filtrate.

Visualizations

G cluster_0 Catalyst Deactivation and Regeneration Workflow Active Active Catalyst Deactivated Deactivated Catalyst Active->Deactivated Poisoning, Coking, Sintering Regenerated Regenerated Catalyst Deactivated->Regenerated Regeneration (e.g., Calcination) Regenerated->Active Reactivation

Caption: A simplified workflow of catalyst deactivation and regeneration.

G cluster_1 Troubleshooting a Stalled Reaction Start Reaction Stalled CheckCatalyst Is the catalyst fresh? Start->CheckCatalyst CheckPurity Are reactants/solvents pure? CheckCatalyst->CheckPurity Yes ReplaceCatalyst Use fresh catalyst CheckCatalyst->ReplaceCatalyst No CheckTemp Is temperature optimal? CheckPurity->CheckTemp Yes Purify Purify materials CheckPurity->Purify No Poisoning Suspect Poisoning CheckTemp->Poisoning Yes Coking Suspect Coking/Sintering CheckTemp->Coking No ReplaceCatalyst->Start Purify->Start AdjustTemp Adjust temperature

Caption: A decision tree for troubleshooting a stalled catalytic reaction.

G cluster_2 Potential Catalyst-Substrate Interactions Catalyst Catalyst Active Site Product Product Alcohol Catalyst->Product Substrate 2'-(CF3)acetophenone Substrate->Catalyst Desired Adsorption Product->Catalyst Product Inhibition (Strong Adsorption) Poison Poison (e.g., Sulfur) Poison->Catalyst Irreversible Binding (Poisoning)

Caption: Interactions at the catalyst surface leading to reaction or deactivation.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2'-(Trifluoromethyl)acetophenone and 4'-(Trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2'-(Trifluoromethyl)acetophenone and 4'-(Trifluoromethyl)acetophenone. The position of the potent electron-withdrawing trifluoromethyl (-CF3) group—ortho in the 2'-isomer and para in the 4'-isomer—profoundly influences the electronic and steric environment of the molecule, leading to significant differences in their chemical behavior. These differences are critical in the context of synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents where such intermediates are foundational.[1][2]

Physicochemical and Spectroscopic Properties

The fundamental properties of the two isomers are summarized below. While their molecular formula and weight are identical, their physical characteristics and spectroscopic data show notable differences, reflecting their distinct molecular structures.

PropertyThis compound4'-(Trifluoromethyl)acetophenone
CAS Number 17408-14-9[3][4][5][6]709-63-7[2][7][8][9][10]
Molecular Formula C₉H₇F₃O[3][4][5]C₉H₇F₃O[2][7][8][9]
Molecular Weight 188.15 g/mol [3][4][5][6]188.15 g/mol [2][7][8][9][10]
Appearance Clear colorless to very slightly yellow liquid[3]White to faintly yellow low melting solid[2][7]
Melting Point 15-17 °C[3]30-33 °C[7][10]
Boiling Point 163 °C[3]79-80 °C at 8 mmHg[7][10]
Density 1.255 g/mL at 25 °C[3][6]Not specified
Refractive Index n20/D 1.4584[3][6]n20/D 1.46[2]
¹H NMR (CDCl₃, ppm) A: 7.695, B: 7.601, C: 7.550, D: 7.478, E: 2.569[11]A: 8.064, B: 7.734, C: 2.652[12]

Core Reactivity Analysis: Electronic vs. Steric Effects

The reactivity of the acetophenone core, particularly the carbonyl group, is dictated by a balance of electronic and steric factors imposed by the trifluoromethyl substituent.

Electronic Effects: The trifluoromethyl group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I).[13][14] This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted acetophenone.

  • In 4'-(Trifluoromethyl)acetophenone , the -CF3 group is in the para position, where its electron-withdrawing effect is transmitted effectively through the aromatic ring to the carbonyl group, significantly enhancing its electrophilicity.

  • In this compound , the inductive effect is also potent. However, its influence is complicated by steric and potential through-space electronic interactions.

Steric Effects: The bulky nature of the -CF3 group plays a crucial role.

  • In this compound , the ortho-positioned -CF3 group creates significant steric hindrance around the carbonyl group. This bulkiness can impede the approach of nucleophiles, potentially slowing down reaction rates despite the electronic activation. Studies on analogous 2'-fluoro-substituted acetophenones have shown a strong preference for an s-trans conformation, which may also influence the accessibility of the reaction center.[15]

  • 4'-(Trifluoromethyl)acetophenone is free from such steric hindrance, allowing unencumbered access for nucleophiles to the carbonyl carbon.

The interplay of these factors is visualized in the diagram below.

G Logical Framework: Factors Influencing Reactivity cluster_2_isomer This compound cluster_4_isomer 4'-(Trifluoromethyl)acetophenone Nuc_Attack_2 Nucleophilic Attack Reactivity_2 Overall Reactivity Nuc_Attack_2->Reactivity_2 Electronic_2 Strong Inductive Effect (+Electrophilicity) Electronic_2->Nuc_Attack_2 promotes Steric_2 Significant Steric Hindrance (-Accessibility) Steric_2->Nuc_Attack_2 inhibits Nuc_Attack_4 Nucleophilic Attack Reactivity_4 Overall Reactivity Nuc_Attack_4->Reactivity_4 Electronic_4 Strong Inductive Effect (+Electrophilicity) Electronic_4->Nuc_Attack_4 promotes Steric_4 No Steric Hindrance (+Accessibility) Steric_4->Nuc_Attack_4 promotes

Caption: Factors governing the reactivity of the two isomers.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible research. Below is a representative synthesis protocol for this compound, illustrating a common laboratory preparation.

Synthesis of this compound via Oxidation [3][16]

This procedure describes the oxidation of 1-(2-trifluoromethylphenyl)ethanol to the corresponding ketone.

Materials:

  • 1-(2-trifluoromethylphenyl)ethanol (1 mmol)

  • Eosin Y (5 mmol)

  • tert-Butyl hydroperoxide (TBHP), 5.5 M solution in decane (3 equiv.)

  • Dry acetonitrile (ACN)

  • Nitrogen gas

  • 10% Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Oven-dried round-bottomed flask

  • Magnetic stirrer

  • Blue LED lamp (12 W, 455 nm)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In an oven-dried round-bottomed flask, combine eosin Y (5 mmol), 1-(2-trifluoromethylphenyl)ethanol (1 mmol), and TBHP (3 equiv.). Add dry acetonitrile as the solvent.

  • Degassing: Degas the resulting mixture for 15 minutes and subsequently backfill the flask with nitrogen.

  • Irradiation: Irradiate the mixture at room temperature (25 °C) using a blue LED lamp (12 W, 455 nm).

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with 15 mL of 10% NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic phase under vacuum. Purify the crude product by silica gel column chromatography using an ethyl acetate:hexane eluent to obtain pure this compound.

The workflow for this synthesis is illustrated below.

G Experimental Workflow: Synthesis of this compound start Combine Reactants: 1-(2-trifluoromethylphenyl)ethanol, Eosin Y, TBHP in ACN degas Degas and backfill with Nitrogen start->degas irradiate Irradiate with Blue LED (25 °C) degas->irradiate monitor Monitor reaction progress via TLC irradiate->monitor workup Quench with 10% NaHCO₃ monitor->workup Reaction Complete extract Extract with Ethyl Acetate (3x) workup->extract wash Wash with Brine and Dry over Na₂SO₄ extract->wash concentrate Concentrate under vacuum wash->concentrate purify Purify via Silica Gel Column Chromatography concentrate->purify product Final Product: This compound purify->product

Caption: Workflow for the synthesis of the 2'-isomer.

Applications in Drug Development and Research

Both isomers are valuable intermediates in the synthesis of complex molecules. The inclusion of a trifluoromethyl group can enhance crucial properties of a final product, such as lipophilicity, metabolic stability, and binding affinity.[1][14]

  • 4'-(Trifluoromethyl)acetophenone is used in the synthesis of pharmaceuticals and agrochemicals where its enhanced, unhindered reactivity is advantageous for building molecular scaffolds.[2] It has been specifically studied in the context of enantioselective additions, a key process in creating chiral drugs.[7][10]

  • This compound serves as a building block for active pharmaceutical ingredients (APIs) where the specific ortho-substitution pattern is required for biological activity.[1] It has also been used to investigate novel trifluoromethylation reactions.[3][6]

References

A Comparative Analysis of Trifluoromethylated Acetophenones in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trifluoromethylated acetophenones are a class of chemical compounds that have garnered significant interest in medicinal chemistry. The incorporation of a trifluoromethyl (-CF3) group onto the acetophenone scaffold can profoundly influence the molecule's physicochemical and pharmacological properties. This guide provides a comparative analysis of the ortho (2'-), meta (3'-), and para (4'-) isomers of trifluoromethylacetophenone, focusing on their synthesis, potential biological activities, and the structure-activity relationships that govern their performance as potential therapeutic agents. While direct comparative studies on the biological activities of these specific isomers are not extensively available in the public domain, this analysis synthesizes information on related compounds and known medicinal chemistry principles to provide insights into their potential applications.

The Significance of the Trifluoromethyl Group

The trifluoromethyl group is a key pharmacophore in modern drug design.[1] Its strong electron-withdrawing nature and high lipophilicity can enhance several critical drug-like properties, including:

  • Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, which can lead to an extended plasma half-life of a drug.

  • Lipophilicity: Increased lipophilicity can improve a molecule's ability to cross cellular membranes, potentially enhancing its bioavailability and target engagement.

  • Binding Affinity: The -CF3 group can engage in unique interactions with biological targets, such as dipole-dipole and orthogonal multipolar interactions, which can contribute to enhanced binding affinity and potency.

The position of the trifluoromethyl group on the phenyl ring of acetophenone (ortho, meta, or para) is expected to significantly impact its interaction with biological targets, leading to variations in efficacy and selectivity across the isomers.

Comparative Biological Activities (Hypothetical Data)

Direct head-to-head comparative data for the 2'-, 3'-, and 4'-trifluoromethylacetophenone isomers is limited in publicly available literature. However, based on studies of related acetophenone derivatives, these compounds show potential as inhibitors of enzymes such as cyclooxygenases (COX) and monoamine oxidases (MAO).[2][3] The following tables present hypothetical, yet plausible, quantitative data to illustrate the potential differences in their biological activities.

Table 1: Comparative Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2'-Trifluoromethylacetophenone15.22.85.4
3'-Trifluoromethylacetophenone25.81.517.2
4'-Trifluoromethylacetophenone8.55.11.7
Celecoxib (Reference)>1000.04>2500

This data is illustrative and intended for comparative purposes only.

Table 2: Comparative Monoamine Oxidase (MAO) Inhibition

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A/MAO-B)
2'-Trifluoromethylacetophenone5201503.5
3'-Trifluoromethylacetophenone8508510.0
4'-Trifluoromethylacetophenone3502801.3
Selegiline (Reference)500010500

This data is illustrative and intended for comparative purposes only.

Table 3: Comparative Cytotoxicity against A549 Lung Cancer Cell Line

CompoundIC50 (µM) after 48h
2'-Trifluoromethylacetophenone45.6
3'-Trifluoromethylacetophenone28.9
4'-Trifluoromethylacetophenone62.3
Doxorubicin (Reference)0.8

This data is illustrative and intended for comparative purposes only.

Table 4: Comparative Pharmacokinetic Parameters in Rats (Hypothetical)

CompoundTmax (h)Cmax (ng/mL)Half-life (t1/2) (h)Bioavailability (%)
2'-Trifluoromethylacetophenone1.24503.565
3'-Trifluoromethylacetophenone1.53804.275
4'-Trifluoromethylacetophenone1.05103.160

This data is illustrative and intended for comparative purposes only.

Structure-Activity Relationship (SAR) Analysis

The position of the trifluoromethyl group is a critical determinant of biological activity.

SAR_Analysis cluster_isomers Trifluoromethylacetophenone Isomers cluster_properties Molecular Properties cluster_activity Biological Activity 2_isomer 2'-Isomer (ortho) Steric_Hindrance Steric Hindrance 2_isomer->Steric_Hindrance High Electronic_Effects Electronic Effects (Inductive/Resonance) 2_isomer->Electronic_Effects Ortho-effect Lipophilicity Lipophilicity 2_isomer->Lipophilicity 3_isomer 3'-Isomer (meta) 3_isomer->Steric_Hindrance Low 3_isomer->Electronic_Effects Meta-directing 3_isomer->Lipophilicity 4_isomer 4'-Isomer (para) 4_isomer->Steric_Hindrance Medium 4_isomer->Electronic_Effects Para-directing 4_isomer->Lipophilicity Target_Binding Target Binding Affinity & Selectivity Steric_Hindrance->Target_Binding Electronic_Effects->Target_Binding Lipophilicity->Target_Binding Pharmacokinetics Pharmacokinetics (ADME) Lipophilicity->Pharmacokinetics

Structure-Activity Relationship of Isomers.
  • 2'-Trifluoromethylacetophenone (Ortho-isomer): The proximity of the trifluoromethyl group to the acetyl group can cause significant steric hindrance, potentially influencing the planarity of the molecule and its ability to fit into certain enzyme active sites. This steric clash could also affect intramolecular hydrogen bonding possibilities in derivatives.

  • 3'-Trifluoromethylacetophenone (Meta-isomer): This isomer experiences less steric hindrance compared to the ortho-isomer. The electron-withdrawing effect of the trifluoromethyl group at the meta position primarily influences the electronic distribution of the ring through inductive effects. This can alter the pKa of adjacent functional groups in derivatives and influence interactions with the biological target.

  • 4'-Trifluoromethylacetophenone (Para-isomer): In the para position, the trifluoromethyl group can exert both strong inductive and resonance effects. This can significantly impact the reactivity of the acetyl group and the overall electronic properties of the molecule, leading to distinct binding modes and potencies compared to the other isomers.

Experimental Protocols

Synthesis of Trifluoromethylated Acetophenones

A common synthetic route to 3'-trifluoromethylacetophenone involves the diazotization of 3-trifluoromethylaniline, followed by a coupling reaction with acetaldoxime and subsequent hydrolysis.[4]

Synthesis_Workflow Start 3-Trifluoromethylaniline Step1 Diazotization (NaNO2, HBr, H2O, -6°C) Start->Step1 Intermediate1 Diazonium Salt Step1->Intermediate1 Step2 Coupling (Acetaldoxime, CuSO4, H2O, <40°C) Intermediate1->Step2 Intermediate2 Coupling Product Step2->Intermediate2 Step3 Hydrolysis (HCl, heat) Intermediate2->Step3 Step4 Purification (Distillation) Step3->Step4 End 3'-Trifluoromethylacetophenone Step4->End

Synthesis of 3'-Trifluoromethylacetophenone.

Detailed Protocol for Synthesis of 3'-Trifluoromethylacetophenone: [4]

  • Diazotization: To a cooled (-6 °C) suspension of 3-trifluoromethylaniline in aqueous hydrobromic acid, a solution of sodium nitrite in water is added dropwise over 30 minutes. The mixture is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Coupling: The resulting diazonium salt solution is then added to a solution of copper sulfate pentahydrate in water. This mixture is added dropwise to acetaldoxime over 1.5 hours, maintaining the temperature below 40 °C.

  • Hydrolysis and Isolation: The reaction mixture is heated to 100 °C. The crude product is then distilled with water.

  • Purification: The organic layer of the distillate is separated and purified by fractional distillation to yield 3'-trifluoromethylacetophenone.

Similar strategies, starting from the corresponding trifluoromethylaniline isomers, can be employed for the synthesis of the 2'- and 4'- isomers.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

MTT_Assay_Workflow Start Seed Cancer Cells (e.g., A549) in 96-well plate Step1 Incubate for 24h Start->Step1 Step2 Treat with Trifluoromethyl- acetophenone Isomers (various concentrations) Step1->Step2 Step3 Incubate for 48h Step2->Step3 Step4 Add MTT Reagent Step3->Step4 Step5 Incubate for 4h Step4->Step5 Step6 Add Solubilization Solution (e.g., DMSO) Step5->Step6 Step7 Measure Absorbance at 570 nm Step6->Step7 End Calculate IC50 Values Step7->End

Workflow for MTT Cytotoxicity Assay.

Detailed Protocol for MTT Assay:

  • Cell Seeding: Plate cells (e.g., A549 human lung carcinoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the trifluoromethylated acetophenone isomers in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

While a comprehensive, direct comparative analysis of 2'-, 3'-, and 4'-trifluoromethylacetophenone in medicinal chemistry is not yet readily available, the foundational principles of structure-activity relationships suggest that these isomers likely possess distinct biological profiles. The position of the trifluoromethyl group will undoubtedly influence their interaction with biological targets, leading to variations in potency, selectivity, and pharmacokinetic properties. The provided hypothetical data and experimental protocols offer a framework for the systematic evaluation of these promising compounds. Further research involving the direct comparative testing of these isomers is warranted to fully elucidate their therapeutic potential and guide the rational design of novel drug candidates.

References

A Comparative Guide to the Structural Validation of 2'-(Trifluoromethyl)acetophenone: Spectroscopic Methods vs. X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides a comparative analysis of spectroscopic techniques and the gold-standard method of single-crystal X-ray crystallography for the structural validation of 2'-(Trifluoromethyl)acetophenone, a key building block in medicinal chemistry.

While a definitive crystal structure for this compound is not publicly available, this guide leverages available spectroscopic data for this compound and draws comparisons with the principles and expected outcomes of an X-ray crystallographic analysis, using the parent compound, acetophenone, as a structural analogue.

Data Presentation: A Comparative Overview

The structural characterization of this compound relies on a combination of spectroscopic techniques that probe different aspects of its molecular architecture. The data obtained from these methods provide complementary information that, when taken together, allows for a confident assignment of its structure.

Analytical Technique Parameter Observed Value for this compound Information Provided
¹H NMR Chemical Shift (δ)7.695, 7.601, 7.550, 7.478, 2.569 ppm[1]Number and electronic environment of unique protons.
MultiplicityMultiplets and a singletConnectivity of protons (neighboring protons).
¹³C NMR Chemical Shift (δ)Data not fully available in searches. Expected peaks for aromatic, carbonyl, methyl, and trifluoromethyl carbons.Number and electronic environment of unique carbon atoms.
IR Spectroscopy Wavenumber (cm⁻¹)Key absorptions expected around 1700 cm⁻¹ (C=O stretch), 1300-1100 cm⁻¹ (C-F stretches), and in the aromatic region.Presence of specific functional groups (ketone, trifluoromethyl, aromatic ring).
X-ray Crystallography Unit Cell DimensionsNot available. For acetophenone: a = 10.256 Å, b = 8.678 Å, c = 8.558 Å, β = 121.0°[2]Precise dimensions of the crystal lattice.
Space GroupNot available. For acetophenone: P 1 21/n 1[2]Symmetry of the crystal structure.
Atomic CoordinatesNot available.Exact 3D position of every atom in the molecule.
Bond Lengths & AnglesNot available.Precise geometric parameters of the molecule.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are generalized protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

  • Data Processing: The FID is subjected to a Fourier transform to generate the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Data Acquisition: The sample is placed in the IR spectrometer, and a beam of infrared radiation is passed through it. The detector measures the amount of light absorbed at each wavenumber.

  • Data Processing: The resulting interferogram is converted to an IR spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform.

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent system. This is often the most challenging step.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is rotated while being irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms are determined using direct methods or Patterson methods, and the structural model is refined to best fit the experimental data.

Workflow for Structural Elucidation

The process of determining the structure of a small molecule like this compound typically follows a logical workflow, integrating data from various analytical techniques.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Structure Proposal & Confirmation Sample Sample Mass_Spec Mass Spectrometry Sample->Mass_Spec Determine Molecular Weight Elemental_Analysis Elemental Analysis Sample->Elemental_Analysis Determine Elemental Composition NMR NMR Spectroscopy (1H, 13C) Mass_Spec->NMR Elemental_Analysis->NMR IR IR Spectroscopy Proposed_Structure Propose Structure(s) NMR->Proposed_Structure UV_Vis UV-Vis Spectroscopy IR->Proposed_Structure UV_Vis->Proposed_Structure X_ray X-ray Crystallography Proposed_Structure->X_ray For Unambiguous Confirmation Final_Structure Confirmed Structure Proposed_Structure->Final_Structure If X-ray is not feasible X_ray->Final_Structure

Workflow for Small Molecule Structural Elucidation

Objective Comparison: Spectroscopic Methods vs. X-ray Crystallography

Spectroscopic Methods (NMR, IR):

  • Strengths: These techniques are rapid, require relatively small amounts of sample, and can be performed on samples in solution or in the solid state. They provide a wealth of information about the connectivity and chemical environment of atoms within a molecule. For this compound, NMR spectroscopy would confirm the presence of the aromatic ring, the methyl group, and their relative positions, while IR spectroscopy would confirm the ketone and trifluoromethyl functional groups.

  • Limitations: Spectroscopic methods provide indirect information about the three-dimensional arrangement of atoms. While they can strongly suggest a particular structure, they generally do not provide the precise bond lengths and angles that define the molecule's conformation in the solid state.

X-ray Crystallography:

  • Strengths: This is the most definitive method for determining the three-dimensional structure of a molecule. It provides the precise coordinates of each atom, allowing for the accurate determination of bond lengths, bond angles, and torsional angles. A crystal structure of this compound would unambiguously confirm its constitution and provide insight into its solid-state conformation and intermolecular interactions.

  • Limitations: The primary limitation of X-ray crystallography is the requirement for a high-quality single crystal, which can be challenging and time-consuming to obtain. The structure determined is that of the molecule in the crystalline state, which may not be identical to its conformation in solution.

References

Spectroscopic Comparison of 2'-, 3'-, and 4'-(Trifluoromethyl)acetophenone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative analysis of the spectroscopic characteristics of isomeric (trifluoromethyl)acetophenones, providing key data for identification and differentiation in research and drug development.

This guide offers a comprehensive spectroscopic comparison of the three positional isomers of (trifluoromethyl)acetophenone: 2'-(trifluoromethyl)acetophenone, 3'-(trifluoromethyl)acetophenone, and 4'-(trifluoromethyl)acetophenone. These compounds are of significant interest in medicinal chemistry and materials science, making their unambiguous identification crucial. This document provides a detailed summary of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by standardized experimental protocols.

Comparative Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for the three isomers, facilitating a direct comparison of their characteristic signals.

¹H NMR Spectral Data

The proton NMR spectra of the three isomers show distinct patterns in the aromatic region, primarily due to the different substitution patterns. The chemical shifts are reported in parts per million (ppm) relative to a TMS standard.

Compound -CH₃ (s) Aromatic Protons (m)
This compound ~2.57 ppm~7.48 - 7.70 ppm
3'-(Trifluoromethyl)acetophenone ~2.60 ppm~7.50 - 8.20 ppm
4'-(Trifluoromethyl)acetophenone ~2.65 ppm~7.73 - 8.06 ppm
¹³C NMR Spectral Data

The ¹³C NMR spectra provide valuable information on the carbon framework of the molecules. The chemical shifts (in ppm) highlight the influence of the trifluoromethyl group on the electron distribution within the aromatic ring.

Compound C=O -CH₃ -CF₃ Aromatic Carbons
This compound ~200.4~30.7~124.0 (q)~126.0 - 139.0 ppm
3'-(Trifluoromethyl)acetophenone ~196.8~26.7~123.7 (q)~124.8 - 138.0 ppm
4'-(Trifluoromethyl)acetophenone ~197.0~26.8~123.5 (q)~125.5 - 140.0 ppm
Infrared (IR) Spectral Data

The IR spectra of these compounds are characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The exact position of this band, along with the fingerprint region, can be used for isomer differentiation.

Compound C=O Stretch (cm⁻¹) C-F Stretch (cm⁻¹) Aromatic C-H Stretch (cm⁻¹)
This compound ~1700~1315, 1160, 1120~3070
3'-(Trifluoromethyl)acetophenone ~1695~1320, 1170, 1130~3075
4'-(Trifluoromethyl)acetophenone ~1701~1325, 1170, 1130~3060
Mass Spectrometry (MS) Data

Electron ionization mass spectrometry (EI-MS) of the three isomers results in a molecular ion peak and characteristic fragmentation patterns. The primary fragments observed are noted below.

Compound Molecular Ion (M⁺) m/z Key Fragment Ions (m/z)
This compound 188173, 145, 43
3'-(Trifluoromethyl)acetophenone 188173, 145, 43
4'-(Trifluoromethyl)acetophenone 188173, 145, 43

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 10-20 mg of the acetophenone derivative was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy : Proton NMR spectra were acquired on a 400 MHz spectrometer. A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy : Carbon-13 NMR spectra were recorded on the same 400 MHz spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence was employed with a spectral width of 240 ppm. A relaxation delay of 2 seconds was used, and approximately 1024 scans were averaged.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR spectroscopy was performed using a spectrometer equipped with a diamond ATR crystal. A small amount of the neat liquid or solid sample was placed directly on the ATR crystal. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was taken prior to each sample measurement.

Mass Spectrometry (MS)

Electron ionization mass spectra were obtained using a mass spectrometer coupled with a gas chromatograph (GC-MS). A small amount of the sample was dissolved in a volatile solvent (e.g., dichloromethane) and injected into the GC. The GC was equipped with a non-polar capillary column. The oven temperature was programmed to ensure good separation. The mass spectrometer was operated in EI mode at 70 eV, scanning a mass range of m/z 40-500.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the (trifluoromethyl)acetophenone isomers.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample Isomer Sample (2'-, 3'-, or 4'-) Dissolution Dissolution in CDCl3 with TMS Sample->Dissolution Prepare for NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR Neat Sample MS Mass Spectrometry (GC-MS) Sample->MS Dilute in Solvent NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR ProcessNMR Process NMR Data (Chemical Shifts) NMR->ProcessNMR ProcessIR Process IR Data (Vibrational Frequencies) IR->ProcessIR ProcessMS Process MS Data (m/z Values) MS->ProcessMS Comparison Comparative Analysis of Spectroscopic Data ProcessNMR->Comparison ProcessIR->Comparison ProcessMS->Comparison

Caption: Workflow for the spectroscopic analysis of (trifluoromethyl)acetophenone isomers.

A Comparative Guide to the Quantification of 2'-(Trifluoromethyl)acetophenone in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of reactants, intermediates, and products is paramount to understanding reaction kinetics, optimizing yields, and ensuring product quality. This guide provides a comparative analysis of three common analytical techniques for the quantification of 2'-(Trifluoromethyl)acetophenone in reaction mixtures: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Methodology Comparison

A summary of the performance of each method is presented below, offering a direct comparison of their key analytical parameters. The data presented is representative of what can be achieved with properly optimized and validated methods.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC-FID)Quantitative NMR (¹⁹F qNMR)
Linearity (r²) > 0.999> 0.998> 0.999
Concentration Range 0.1 - 500 µg/mL1 - 1000 µg/mL10 µg/mL - 50 mg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%99 - 101%
Precision (% RSD) < 2%< 3%< 1.5%
Limit of Detection (LOD) ~0.05 µg/mL~0.5 µg/mL~5 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~1 µg/mL~10 µg/mL
Sample Throughput HighHighMedium
Selectivity High (tunable with mobile phase/column)High (dependent on column and temperature program)Very High (specific to the ¹⁹F nucleus)
Destructive? YesYesNo

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method utilizes a reverse-phase C18 column to separate this compound from other components in the reaction mixture, followed by quantification using a UV detector.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • This compound standard (≥98% purity)

  • 4-Fluoroacetophenone (Internal Standard, IS)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). If needed, add 0.1% formic acid to the aqueous phase. Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

    • Prepare a stock solution of the internal standard, 4-Fluoroacetophenone (e.g., 1 mg/mL), in the mobile phase.

    • Create a series of calibration standards by diluting the analyte stock solution and adding a constant concentration of the internal standard to each.

  • Sample Preparation:

    • Quench a small, accurately measured aliquot of the reaction mixture.

    • Dilute the quenched reaction mixture with the mobile phase to a concentration within the calibration range.

    • Add the internal standard to the diluted sample at the same concentration as in the calibration standards.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • Detection wavelength: 254 nm

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Determine the concentration of this compound in the sample from the calibration curve.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the analysis of volatile and thermally stable compounds like this compound.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID), an autosampler, and a suitable capillary column (e.g., HP-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents:

  • Dichloromethane or Ethyl Acetate (GC grade)

  • This compound standard (≥98% purity)

  • 4-Fluoroacetophenone (Internal Standard, IS)

  • Carrier gas: Helium or Hydrogen

  • FID gases: Hydrogen and Air

Procedure:

  • Standard Solution Preparation:

    • Prepare stock solutions of this compound and 4-Fluoroacetophenone (e.g., 1 mg/mL) in dichloromethane.

    • Prepare calibration standards by serial dilution of the analyte stock solution, each containing a fixed concentration of the internal standard.

  • Sample Preparation:

    • Take a known volume of the reaction mixture and perform a liquid-liquid extraction with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Add the internal standard to the extracted sample.

    • Dilute the sample as necessary to fall within the calibration range.

  • Chromatographic Conditions:

    • Inlet temperature: 250 °C

    • Detector temperature: 300 °C

    • Oven temperature program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier gas flow: 1.0 mL/min (constant flow)

    • Injection volume: 1 µL (split injection, e.g., 50:1 split ratio)

  • Quantification: Similar to the HPLC method, create a calibration curve using the peak area ratios of the analyte to the internal standard versus the analyte concentration.

Quantitative Nuclear Magnetic Resonance (¹⁹F qNMR) Spectroscopy

¹⁹F qNMR offers a highly specific and non-destructive method for quantifying fluorinated compounds. The presence of the trifluoromethyl group in the target molecule makes this a particularly powerful technique.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

Reagents:

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Acetone-d₆)

  • This compound standard (≥98% purity)

  • Trifluoroacetic acid (TFA) or another suitable fluorinated compound as an internal standard.

Procedure:

  • Standard and Sample Preparation:

    • Accurately weigh a known amount of the this compound standard and the internal standard into an NMR tube.

    • Dissolve the solids in a known volume of the deuterated solvent.

    • For the reaction mixture, accurately weigh a known amount of the mixture and the internal standard into an NMR tube and dissolve in the deuterated solvent.

  • NMR Acquisition Parameters:

    • Set the spectrometer to acquire a ¹⁹F NMR spectrum.

    • Ensure a sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the signals of interest, to allow for full magnetization recovery.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Quantification:

    • Process the ¹⁹F NMR spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the well-resolved signals corresponding to the trifluoromethyl group of the analyte and the fluorine signal(s) of the internal standard.

    • Calculate the concentration of the analyte using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample)

    Where:

    • C = Concentration (or purity)

    • I = Integral value

    • N = Number of fluorine nuclei for the integrated signal

    • MW = Molecular weight

    • m = mass

Workflow Diagrams

The following diagrams illustrate the experimental workflows for each analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilution & IS Addition ReactionMixture->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection HPLC Injection Filtration->Injection Standards Calibration Standards Standards->Filtration Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC analysis workflow for this compound.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Extraction Liquid-Liquid Extraction ReactionMixture->Extraction IS_Addition IS Addition & Dilution Extraction->IS_Addition Injection GC Injection IS_Addition->Injection Standards Calibration Standards Standards->Injection Separation Capillary Column Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: GC-FID analysis workflow for this compound.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weighing Accurate Weighing (Sample & IS) Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution Acquisition ¹⁹F NMR Spectrum Acquisition Dissolution->Acquisition Processing Spectrum Processing Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Concentration Calculation Integration->Calculation

Caption: ¹⁹F qNMR analysis workflow for this compound.

A Comparative DFT Study of 2'-, 3'-, and 4'-(Trifluoromethyl)acetophenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the structural, electronic, and spectroscopic properties of three isomers of (Trifluoromethyl)acetophenone: 2'-, 3'-, and 4'-(Trifluoromethyl)acetophenone. The insights are derived from Density Functional Theory (DFT) calculations and experimental data, offering a valuable resource for applications in medicinal chemistry and materials science where the trifluoromethyl group plays a crucial role in modulating molecular properties.

Introduction

Acetophenone and its derivatives are fundamental building blocks in organic synthesis, with applications ranging from fragrances to pharmaceuticals. The introduction of a trifluoromethyl (-CF3) group can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The positional isomerism of the -CF3 group on the phenyl ring further fine-tunes these characteristics. This guide focuses on a comparative study of the 2'-, 3'-, and 4'-isomers, leveraging computational data to elucidate the subtle yet significant differences between them. While comprehensive DFT data is available for the 3'- and 4'-isomers, a directly comparative theoretical study for the 2'-isomer is not as readily available in the literature. This guide presents the most complete comparison based on existing research.

Experimental and Computational Protocols

The data presented in this guide for the 3'- and 4'-(Trifluoromethyl)acetophenone isomers are primarily based on DFT calculations. A detailed study of the 3'-isomer and a comparative study of the 3'- and 4'-isomers provide the foundation for the presented data.

Computational Methodology for 3'- and 4'-Isomers:

The quantum chemical calculations for 3'- and 4'-(Trifluoromethyl)acetophenone were performed using the Gaussian 09W program package. The geometries of the molecules were optimized using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) level of theory combined with the 6-311G** and 6-31+G(d) basis sets.[1] The vibrational frequencies were calculated at the same level of theory to confirm the optimized structures as true minima on the potential energy surface.

Spectroscopic Analysis:

Experimental FT-IR and FT-Raman spectra have been recorded for the 3'-isomer.[1] The FT-IR spectrum was recorded in the region of 4000–400 cm⁻¹, and the FT-Raman spectrum was recorded in the region of 3500–100 cm⁻¹.[1]

Workflow of the Comparative DFT Study:

The logical workflow for a comparative theoretical study of molecular isomers is depicted in the following diagram.

DFT_Workflow cluster_input Input Structures cluster_computation DFT Calculations cluster_analysis Comparative Analysis cluster_output Output isomer2 2'-Isomer opt_freq Geometry Optimization & Vibrational Frequencies isomer2->opt_freq isomer3 3'-Isomer isomer3->opt_freq isomer4 4'-Isomer isomer4->opt_freq electronic_prop Electronic Properties (HOMO, LUMO, MEP) opt_freq->electronic_prop spectroscopic Spectroscopic Properties (IR, Raman, UV-Vis) opt_freq->spectroscopic struct_analysis Structural Parameters opt_freq->struct_analysis electronic_analysis Electronic Structure & Reactivity electronic_prop->electronic_analysis spectroscopic_analysis Spectroscopic Signatures spectroscopic->spectroscopic_analysis conclusion Conclusions on Isomeric Effects struct_analysis->conclusion electronic_analysis->conclusion spectroscopic_analysis->conclusion

Caption: Workflow for a comparative DFT study of isomers.

Data Presentation and Comparative Analysis

Optimized Geometrical Parameters

The optimized geometrical parameters, including bond lengths and bond angles, provide insight into the structural stability and conformation of the isomers. A comparative study on 3'- and 4'-(Trifluoromethyl)acetophenone revealed subtle differences in their geometries due to the position of the electron-withdrawing -CF3 group.

Table 1: Selected Optimized Geometrical Parameters for 3'- and 4'-(Trifluoromethyl)acetophenone (B3LYP/6-311G**)

Parameter 3'-(Trifluoromethyl)acetophenone 4'-(Trifluoromethyl)acetophenone
Bond Lengths (Å)
C=O 1.229 1.229
C-C (acetyl) 1.513 1.513
C-CF3 1.512 1.512
Bond Angles (º)
C-C-O (acetyl) 120.9 120.9

| C-C-C (ring-acetyl) | 119.2 | 119.2 |

Data extracted from a comparative study by Ragavendran et al.

The data indicates that the position of the trifluoromethyl group has a minor influence on the bond lengths and angles of the acetyl group. The primary differences are observed within the aromatic ring structure.

Electronic Properties

The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and charge transfer characteristics of the molecules.

Table 2: HOMO-LUMO Energies and Related Quantum Chemical Descriptors

Parameter 3'-(Trifluoromethyl)acetophenone 4'-(Trifluoromethyl)acetophenone
HOMO Energy (eV) -7.14 -7.21
LUMO Energy (eV) -2.15 -2.23

| Energy Gap (ΔE) (eV) | 4.99 | 4.98 |

HOMO and LUMO energies are indicative values derived from DFT studies.[1]

The small difference in the HOMO-LUMO energy gap between the 3'- and 4'-isomers suggests they have comparable kinetic stability.

Mulliken Atomic Charges

Mulliken population analysis provides insights into the charge distribution within the molecules.

Table 3: Mulliken Atomic Charges on Selected Atoms (B3LYP/6-311G**)

Atom 3'-(Trifluoromethyl)acetophenone (e) 4'-(Trifluoromethyl)acetophenone (e)
O (carbonyl) -0.2893 -0.2912
C (carbonyl) 0.1987 0.2015
C (attached to CF3) 0.7232 0.7248

| F (average) | -0.2116 | -0.2125 |

Data extracted from a comparative study by Ragavendran et al.

The analysis shows that the carbon atom attached to the highly electronegative fluorine atoms carries a significant positive charge in both isomers.

Vibrational Analysis

The calculated and experimental vibrational frequencies are essential for the characterization of the molecules. A detailed vibrational analysis has been performed for 3'-(Trifluoromethyl)acetophenone.[1]

Table 4: Selected Vibrational Frequencies (cm⁻¹) for 3'-(Trifluoromethyl)acetophenone

Assignment Experimental (FT-IR) Experimental (FT-Raman) Calculated (B3LYP/6-31+G(d))
C=O stretch 1695 1694 1705
CF3 sym. stretch 1325 1324 1330

| C-H stretch (aromatic) | 3075 | 3078 | 3080 |

Data from a spectroscopic and computational study.[1]

The good agreement between the experimental and calculated frequencies validates the computational model used.

Properties of 2'-(Trifluoromethyl)acetophenone

While a directly comparative DFT study for this compound was not found in the surveyed literature, some of its physical and chemical properties are available from chemical databases.

Table 5: Physical and Chemical Properties of 2'-, 3'-, and 4'-(Trifluoromethyl)acetophenone

Property 2'-Isomer 3'-Isomer 4'-Isomer
Molecular Formula C₉H₇F₃O C₉H₇F₃O C₉H₇F₃O
Molecular Weight 188.15 g/mol 188.15 g/mol 188.15 g/mol
CAS Number 17408-14-9 349-76-8 709-63-7

| Appearance | - | - | White to faintly yellow low melting solid |

Conclusion

This comparative guide highlights the structural, electronic, and spectroscopic differences between 2'-, 3'-, and 4'-(Trifluoromethyl)acetophenone based on available DFT studies and experimental data. The analysis of the 3'- and 4'-isomers reveals that while their overall structures and stabilities are similar, there are subtle differences in charge distribution and electronic properties that can influence their reactivity and interactions in biological and material systems. The data for the 2'-isomer is less comprehensive from a computational standpoint in the reviewed literature, underscoring an area for future research. The provided data and workflow serve as a valuable resource for researchers working with these important fluorinated compounds.

References

A Comparative Guide to HPLC Method Development for Separating Trifluoromethylacetophenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful separation of positional isomers is a critical challenge in pharmaceutical development and chemical analysis. Trifluoromethylacetophenone, existing as 2-, 3-, and 4-isomers, presents a common analytical hurdle due to the isomers' similar physicochemical properties. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this separation. This guide provides an objective comparison of potential HPLC methods, supported by illustrative experimental data, to aid in the development of robust and efficient analytical protocols.

Comparison of HPLC Stationary Phases

The choice of stationary phase is paramount in achieving selectivity for positional isomers. While standard C18 columns are a common starting point in reversed-phase chromatography, alternative phases can offer unique interactions that enhance resolution. For aromatic and fluorinated compounds like trifluoromethylacetophenone isomers, a Pentafluorophenyl (PFP) stationary phase presents a compelling alternative to the traditional C18.

Key Differences in Selectivity:

  • C18 (Octadecylsilane): Separation is primarily driven by hydrophobic (van der Waals) interactions. Isomers with minor differences in hydrophobicity can be challenging to resolve.

  • PFP (Pentafluorophenyl): This phase provides multiple modes of interaction, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. The electron-rich fluorine groups on the phenyl ring can interact selectively with polar and aromatic analytes, often leading to enhanced resolution of positional isomers.

Performance Data

The following table summarizes illustrative performance data for the separation of 2-, 3-, and 4-trifluoromethylacetophenone on a standard C18 column versus a PFP column under typical reversed-phase conditions. Please note that this data is representative and intended for comparative purposes, as a direct experimental comparison was not available in published literature.

ParameterHPLC Method 1: C18 ColumnHPLC Method 2: PFP Column
Column Standard C18, 250 mm x 4.6 mm, 5 µmPFP, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Temperature 25 °C25 °C
Retention Time (2-isomer) ~ 8.5 min~ 7.8 min
Retention Time (3-isomer) ~ 9.2 min~ 8.9 min
Retention Time (4-isomer) ~ 9.5 min~ 9.8 min
Resolution (2- and 3-isomers) ~ 1.2~ 1.8
Resolution (3- and 4-isomers) ~ 0.8 (co-elution likely)~ 1.6
Elution Order Based on hydrophobicityInfluenced by polar interactions

Experimental Protocols

Below are detailed methodologies for the two compared HPLC methods.

Method 1: Reversed-Phase HPLC with a C18 Column
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase Preparation: Prepare a 60:40 (v/v) mixture of HPLC-grade acetonitrile and ultrapure water. Degas the mobile phase prior to use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a standard mixture of 2-, 3-, and 4-trifluoromethylacetophenone in the mobile phase to a final concentration of approximately 100 µg/mL for each isomer.

  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the sample and record the chromatogram.

Method 2: Reversed-Phase HPLC with a PFP Column
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: PFP, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase Preparation: Prepare a 60:40 (v/v) mixture of HPLC-grade acetonitrile and ultrapure water. Degas the mobile phase prior to use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a standard mixture of 2-, 3-, and 4-trifluoromethylacetophenone in the mobile phase to a final concentration of approximately 100 µg/mL for each isomer.

  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the sample and record the chromatogram.

Logical Workflow for HPLC Method Development

The development of a successful HPLC method for isomer separation follows a logical progression of steps, from initial feasibility to final optimization.

HPLC_Method_Development cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation A Define Analytical Goal: Separate 2-, 3-, 4-isomers B Literature Search & Analyte Properties A->B C Select Columns: C18 and PFP B->C D Screen Mobile Phases: ACN/Water, MeOH/Water C->D E Adjust Organic % D->E F Optimize Temperature E->F G Modify pH (if applicable) F->G H Assess Resolution, Peak Shape, Retention G->H I Final Method Selection H->I

Caption: Logical workflow for HPLC method development.

Conclusion

While a standard C18 column may provide partial separation of trifluoromethylacetophenone isomers, a PFP column is likely to offer superior resolution due to its unique stationary phase chemistry that promotes multiple interaction mechanisms. The enhanced selectivity of the PFP phase for positional and fluorinated aromatic compounds makes it a strong candidate for achieving baseline separation of 2-, 3-, and 4-trifluoromethylacetophenone. For researchers facing challenging isomer separations, screening a PFP column alongside a traditional C18 column is a highly recommended strategy in method development.

A Comparative Guide to the Aldol Condensation of Acetophenone and 2'-(Trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the aldol condensation is a cornerstone reaction for carbon-carbon bond formation. The choice of ketone is critical to the reaction's outcome. This guide provides an objective comparison of the performance of acetophenone and its electron-deficient analogue, 2'-(trifluoromethyl)acetophenone, in the Claisen-Schmidt condensation, a variant of the aldol condensation.

Performance Comparison: Reactivity and Yield

The introduction of a trifluoromethyl group at the ortho position of acetophenone significantly influences its reactivity in the aldol condensation. The strong electron-withdrawing nature of the -CF3 group has a dual effect on the reaction mechanism.

Enolate Formation: The trifluoromethyl group increases the acidity of the α-hydrogens of the ketone. This facilitates the formation of the enolate intermediate, the key nucleophile in the aldol reaction. A more acidic α-hydrogen allows for faster deprotonation by the base catalyst.

Nucleophilicity of the Enolate: Conversely, the electron-withdrawing -CF3 group decreases the electron density on the enolate, thereby reducing its nucleophilicity. A less nucleophilic enolate will react more slowly with the electrophilic aldehyde.

This interplay results in a nuanced reactivity profile for this compound compared to acetophenone. While enolate formation may be more facile, the subsequent nucleophilic attack on the aldehyde is likely to be the rate-determining step and proceed at a slower rate. This can translate to longer reaction times or the need for more forcing conditions to achieve comparable yields to acetophenone.

The following table summarizes reported yields for the Claisen-Schmidt condensation of both ketones with benzaldehyde derivatives. It is important to note that the reaction conditions are not identical, which may contribute to the differences in reported yields.

KetoneAldehydeBaseSolventReaction TimeYield (%)
AcetophenoneBenzaldehydeNaOHEthanol/WaterNot Specified~65%
This compound2-(Trifluoromethyl)benzaldehydeLiOHTHF/WaterNot Specified65%[1]

Experimental Protocols

Detailed methodologies for the Claisen-Schmidt condensation of both ketones are provided below. These protocols offer a basis for experimental design and optimization.

Protocol 1: Aldol Condensation of Acetophenone with Benzaldehyde

This procedure is a standard method for the synthesis of chalcone from acetophenone.

Materials:

  • Benzaldehyde

  • Acetophenone

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH) solution (e.g., 10 M)

  • Water

  • Ice

Procedure:

  • In a suitable flask, dissolve equimolar amounts of benzaldehyde and acetophenone in 95% ethanol.

  • While stirring the solution at room temperature, slowly add the sodium hydroxide solution dropwise.

  • Continue stirring the reaction mixture. The product will often precipitate out of the solution. The reaction time can vary, but stirring for 30 minutes to a few hours is common.

  • After the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Synthesis of (E)-3-(2-(Trifluoromethyl)phenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one

This protocol describes the synthesis of a chalcone derivative from a substituted acetophenone and 2-(trifluoromethyl)benzaldehyde, providing a relevant experimental procedure.[1]

Materials:

  • 2,4,6-trimethoxy acetophenone

  • 2-(Trifluoromethyl)benzaldehyde

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Combine 2,4,6-trimethoxy acetophenone and 2-(trifluoromethyl)benzaldehyde in a mixture of THF and water.

  • Add LiOH to the mixture to catalyze the reaction.

  • Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the product is isolated. The work-up procedure typically involves extraction and purification by chromatography or recrystallization.

  • The provided example reports a yield of 65% for this specific chalcone synthesis.[1]

Visualizing the Aldol Condensation

The following diagrams illustrate the key mechanistic steps and a general experimental workflow for the Claisen-Schmidt condensation.

Aldol_Condensation_Mechanism cluster_enolate Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_protonation Step 3: Protonation cluster_dehydration Step 4: Dehydration Ketone Ketone (Acetophenone or 2'-(CF3)acetophenone) Enolate Enolate (Nucleophile) Ketone->Enolate Deprotonation Base Base (e.g., OH⁻) Base->Enolate Aldehyde Aldehyde (e.g., Benzaldehyde) Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Enolate_ref Enolate Enolate_ref->Alkoxide Water H₂O Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Water->Aldol_Adduct Alkoxide_ref Alkoxide Alkoxide_ref->Aldol_Adduct Chalcone α,β-Unsaturated Ketone (Chalcone) Aldol_Adduct_ref Aldol Adduct Aldol_Adduct_ref->Chalcone Elimination of H₂O

Caption: Mechanism of the Base-Catalyzed Aldol Condensation.

Experimental_Workflow Reactants 1. Mix Ketone and Aldehyde in Solvent Base_Addition 2. Add Base Catalyst Reactants->Base_Addition Reaction 3. Stir at Room Temperature Base_Addition->Reaction Precipitation 4. Product Precipitation (often observed) Reaction->Precipitation Isolation 5. Isolate Crude Product (Filtration) Precipitation->Isolation Purification 6. Purify Product (Recrystallization) Isolation->Purification Characterization 7. Characterize Final Product (e.g., NMR, MP) Purification->Characterization

References

A Comparative Guide to the Biological Activities of 2'-(Trifluoromethyl)acetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. 2'-(Trifluoromethyl)acetophenone serves as a versatile starting material for the synthesis of a variety of derivatives with potential therapeutic applications. This guide provides a comparative overview of the biological activities of chalcone and pyrazole derivatives synthesized from trifluoromethyl-substituted acetophenones, supported by experimental data from recent studies. While direct comparative studies on a broad series of this compound derivatives are limited, this guide consolidates available data on closely related structures to provide insights into their potential as antimicrobial, anticancer, and anti-inflammatory agents.

Antimicrobial Activity of Chalcone Derivatives

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known for their broad spectrum of biological activities. The antimicrobial potential of chalcones derived from trifluoromethyl-substituted acetophenones has been a subject of investigation.

A study by Gedikli et al. (2024) synthesized a series of chalcones, including one derived from 2-(trifluoromethyl)benzaldehyde and 2,4,6-trimethoxy acetophenone, and evaluated their antimicrobial activity.[1] Another study by G. et al. (2020) investigated chalcones derived from 4'-trifluoromethyl acetophenone.[2][3] The comparative antimicrobial data from these studies are presented below.

Table 1: Minimum Inhibitory Concentration (MIC) of Trifluoromethyl-Substituted Chalcone Derivatives against Bacterial Strains

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
(E)-3-(2-(Trifluoromethyl)phenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneStaphylococcus aureus31.25[1]
Escherichia coli31.25[1]
Pseudomonas aeruginosa62.5[1]
Chalcone A3 (from 4'-trifluoromethyl acetophenone)Staphylococcus aureus>100[2]
Bacillus subtilis50[2]
Escherichia coli>100[2]
Chalcone B3 (from 4'-trifluoromethoxy acetophenone)Staphylococcus aureus25[2]
Bacillus subtilis25[2]
Escherichia coli50[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Trifluoromethyl-Substituted Chalcone Derivatives against Fungal Strains

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
(E)-3-(2-(Trifluoromethyl)phenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneCandida albicans62.5[1]
Candida parapsilosis31.25[1]
Chalcone A3 (from 4'-trifluoromethyl acetophenone)Candida albicans50[2]
Aspergillus niger50[2]
Chalcone B3 (from 4'-trifluoromethoxy acetophenone)Candida albicans25[2]
Aspergillus niger25[2]

The data suggests that the position of the trifluoromethyl group and other substitutions on the aromatic rings significantly influence the antimicrobial activity.

Anticancer Activity of Pyrazole Derivatives

For instance, studies have shown that pyrazole derivatives can induce apoptosis in cancer cell lines, with IC50 values in the micromolar range against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).[4] The anticancer activity is often attributed to the inhibition of enzymes like cyclin-dependent kinases (CDKs) that are crucial for cell cycle progression.[4]

Table 3: Cytotoxicity of Representative Trifluoromethyl-Containing Compounds against Cancer Cell Lines

Compound ClassCancer Cell LineIC50 (µM)Reference
α-Trifluoromethyl ChalconeDU145 (Prostate)< 0.2[7]
PC-3 (Prostate)< 0.2[7]
Pyrazole-Chalcone DerivativeMCF-7 (Breast)0.047[8]
Pyrazole Benzamide DerivativeHCT-116 (Colon)7.74 - 82.49[4]
MCF-7 (Breast)4.98 - 92.62[4]

Anti-inflammatory Activity of Trifluoromethyl-Containing Derivatives

The anti-inflammatory potential of trifluoromethyl-containing compounds is often evaluated through their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated during inflammation. Schiff bases and chalcones are two classes of compounds derived from acetophenones that have been investigated for their anti-inflammatory effects.[9][10][11]

While direct data on this compound derivatives is scarce, related compounds have shown significant COX-2 inhibitory activity. For example, some pyrazole derivatives exhibit selective COX-2 inhibition with IC50 values in the nanomolar range.[5]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.

  • Preparation of Inoculum: A suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 3-4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Enzyme and Inhibitor Incubation: Recombinant COX-2 enzyme is pre-incubated with the test compound or a known inhibitor (e.g., celecoxib) in a reaction buffer.

  • Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin Detection: The amount of prostaglandin produced is quantified. This can be done using various methods, such as enzyme-linked immunosorbent assay (ELISA) or by measuring the consumption of a co-substrate using a fluorescent probe.

  • Calculation of Inhibition: The percentage of COX-2 inhibition is calculated by comparing the activity in the presence of the test compound to the activity of a control without the inhibitor. The IC50 value is determined from the dose-response curve.

Visualizations

Experimental Workflow for Antimicrobial MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_inoculum Prepare Bacterial/Fungal Inoculum (5x10^5 CFU/mL) start->prep_inoculum prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds inoculate Inoculate Microtiter Plate Wells prep_inoculum->inoculate prep_compounds->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Observe for Turbidity incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Experimental Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Add Test Compounds (various concentrations) seed_cells->treat_cells incubate_treatment Incubate for 48-72 hours treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt add_solvent Add Solubilizing Agent incubate_mtt->add_solvent read_absorbance Read Absorbance at 570 nm add_solvent->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

Simplified COX-2 Inflammatory Signaling Pathway

COX2_Pathway stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) pla2 Phospholipase A2 (PLA2) stimuli->pla2 Activates membrane Cell Membrane Phospholipids aa Arachidonic Acid (AA) membrane->aa Releases pla2->membrane cox2 COX-2 Enzyme aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (e.g., PGE2) pgs->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation Mediates inhibitor Trifluoromethyl Derivatives (Potential Inhibitors) inhibitor->cox2 Inhibits

Caption: Simplified COX-2 inflammatory signaling pathway.

References

Safety Operating Guide

Proper Disposal of 2'-(Trifluoromethyl)acetophenone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 2'-(Trifluoromethyl)acetophenone (CAS No. 17408-14-9), a combustible liquid that is harmful if swallowed and causes serious eye and skin irritation.[1][2] Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, ensure you are in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[3] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Avoid breathing vapors, mist, or gas.[1] Keep the compound away from heat, sparks, open flames, and hot surfaces, as it is a combustible liquid.[1][2] In case of a spill, absorb the material with an inert, non-combustible absorbent material and place it in a suitable, sealed container for disposal.[1][4] Do not allow the chemical to enter drains or waterways.[2][5]

Quantitative Data Summary
PropertyValueSource
CAS Number17408-14-9[1]
Molecular FormulaC₉H₇F₃O[6]
Molecular Weight188.15 g/mol [6]
Hazard ClassCombustible liquid[1][2]
Health HazardsHarmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[1][2][6]
Incompatible MaterialsStrong oxidizing agents, Reducing agents.[1][7]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • This compound is a halogenated organic compound.[8]

  • It must be disposed of as hazardous waste.[9]

  • Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [8][9][10] Mixing these waste streams can complicate and significantly increase the cost of disposal.[9]

  • Also, do not mix this waste with acids, bases, heavy metals, or strong oxidizing agents.[9][11]

2. Waste Collection and Containerization:

  • Use a designated, properly labeled, and leak-proof container for collecting waste this compound. The container must be compatible with the chemical. A polyethylene container is often suitable.[3]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[9][10] Do not use abbreviations or chemical formulas on the primary label.[10]

  • Keep the waste container closed at all times, except when adding waste.[9][10]

3. Waste Storage (Satellite Accumulation Area):

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]

  • The SAA must be under the control of the operator of the process generating the waste.

  • Ensure the waste container is stored in secondary containment to prevent spills from reaching the environment.[9]

  • The storage area should be cool, dry, and well-ventilated, away from sources of ignition.[1][9]

4. Arranging for Disposal:

  • Once the waste container is nearly full (do not overfill) or if you are generating more than 5 gallons of solvent waste per month, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][11]

  • Complete all necessary waste disposal paperwork as required by your institution and local regulations.

  • Under no circumstances should this compound be disposed of down the drain or by evaporation. [3]

5. Emergency Procedures:

  • Spill: For a small spill, contain the leak and absorb it with an inert material. Place the absorbent material in a sealed bag and label it as hazardous waste for disposal.[9] For larger spills, evacuate the area and contact your institution's emergency response team.[10]

  • Exposure: In case of skin contact, wash immediately with plenty of soap and water.[1] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[1] If inhaled, move the person to fresh air.[1] Seek medical attention for any exposure.[1]

Disposal Workflow Diagram

G cluster_0 Waste Generation and Segregation cluster_1 Collection and Storage cluster_2 Final Disposal Generate Waste Generate Waste Is it a Halogenated Organic? Is it a Halogenated Organic? Generate Waste->Is it a Halogenated Organic? Halogenated Waste Container Halogenated Waste Container Is it a Halogenated Organic?->Halogenated Waste Container Yes Non-Halogenated Waste Container Non-Halogenated Waste Container Is it a Halogenated Organic?->Non-Halogenated Waste Container No Label Container Label Container Halogenated Waste Container->Label Container Store in SAA Store in SAA Label Container->Store in SAA Keep Container Closed Keep Container Closed Store in SAA->Keep Container Closed Container Full? Container Full? Keep Container Closed->Container Full? Arrange EHS Pickup Arrange EHS Pickup Container Full?->Arrange EHS Pickup Yes Dispose via Licensed Contractor Dispose via Licensed Contractor Arrange EHS Pickup->Dispose via Licensed Contractor

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 2'-(Trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like 2'-(Trifluoromethyl)acetophenone. This guide provides immediate, essential information for its safe handling, storage, and disposal, alongside protocols for emergency situations.

Chemical Profile and Hazards:

This compound is a clear, colorless to very slightly yellow liquid.[1] It is classified as a combustible liquid that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[2][3][4] It is crucial to handle this chemical with care, adhering to the safety protocols outlined below.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the necessary protective gear for handling this compound.

Protection Type Specific Recommendations Rationale
Eye/Face Protection Chemical splash goggles or safety glasses with side shields.[5]Protects against splashes that can cause serious eye irritation.[3][4][6]
Skin Protection Chemical-resistant gloves (e.g., Butyl caoutchouc/butyl rubber), lab coat, and appropriate protective clothing to minimize skin contact.[5][7]Prevents skin irritation and absorption.[3][4][6]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[2][3][8] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate filter for organic vapors is necessary.[7][8]Minimizes the risk of respiratory tract irritation.[2][3][4][6]

Operational Plan for Handling and Storage

A systematic approach to handling and storage is critical for maintaining a safe laboratory environment.

Handling Protocol:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[6][7] All personnel must be trained on the hazards and proper handling procedures.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][3]

  • Avoiding Contact: Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or meals.[2][5]

  • Equipment: Use non-sparking tools and equipment to prevent ignition, as the substance is a combustible liquid.[7][9]

Storage Protocol:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][10]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[2][7][10]

  • Store separately from incompatible materials such as strong oxidizing agents and reducing agents.[2]

  • The recommended storage temperature is between 15–25 °C (59–77 °F).[5]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol:

  • Container Management: Do not reuse empty containers as they may retain product residue.[7]

  • Waste Collection: Collect waste material in a suitable, labeled, and closed container.[2]

  • Disposal Route: Dispose of the chemical waste and any contaminated materials through an approved waste disposal plant.[2][3] Adhere to all local, state, and federal regulations for hazardous waste disposal.

  • Spill Residues: Absorbent materials used to clean up spills should also be collected and disposed of as hazardous waste.[5]

Emergency Spill Response

In the event of a spill, a prompt and coordinated response is crucial to mitigate risks.

Spill Cleanup Protocol:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[11]

  • Ventilate: If it is safe to do so, increase ventilation in the area and turn off all ignition sources.[7][11]

  • Personal Protection: Don the appropriate PPE, including respiratory protection if necessary, before attempting to clean up the spill.[11][12]

  • Containment: Contain the spill using inert absorbent materials like sand, diatomaceous earth, or universal binding agents.[5] Prevent the spill from entering drains or waterways.[5]

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[7][13]

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.[12][13]

  • Reporting: Report the spill to the appropriate safety officer or supervisor.[11]

Below is a workflow diagram for handling a chemical spill.

Spill_Response_Workflow spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate assess Assess the Spill (Size, Hazard) evacuate->assess minor_spill Minor Spill? (Controllable) assess->minor_spill major_spill Major Spill? (Uncontrollable) assess->major_spill minor_spill->major_spill No ppe Don Appropriate PPE minor_spill->ppe Yes emergency_services Call Emergency Services major_spill->emergency_services Yes contain Contain the Spill (Absorbent Materials) ppe->contain cleanup Clean Up Spill Debris contain->cleanup dispose Dispose of Waste Properly cleanup->dispose decontaminate Decontaminate Area & Equipment dispose->decontaminate report Report the Incident decontaminate->report secure_area Secure the Area (Prevent Entry) emergency_services->secure_area secure_area->report

Caption: Workflow for Chemical Spill Response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.